Product packaging for Isolithocholic Acid(Cat. No.:CAS No. 1534-35-6)

Isolithocholic Acid

Katalognummer: B074447
CAS-Nummer: 1534-35-6
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: SMEROWZSTRWXGI-WFVDQZAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Isolithocholic acid is a secondary bile acid and a derivative of lithocholic acid, formed by bacterial action in the colon. It serves as a critical tool for researchers studying bile acid metabolism, enterohepatic circulation, and gut microbiome-host interactions. Its primary research value lies in its function as a selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. By modulating FXR signaling, this compound provides a mechanism to investigate metabolic pathways, cholestatic liver diseases, and the interplay between gut flora and human physiology. Furthermore, its hydrophobic nature makes it a relevant compound for studying membrane disruption and cytotoxicity, offering insights into the pathophysiological effects of bile acid accumulation. This high-purity compound is essential for in vitro and ex vivo studies aimed at advancing our understanding of hepatology, gastroenterology, and metabolic disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O3 B074447 Isolithocholic Acid CAS No. 1534-35-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-WFVDQZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315537
Record name Isolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1534-35-6
Record name Isolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1534-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isolithocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isolithocholic Acid: A Microbial Metabolite at the Crossroads of Immunity and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isolithocholic acid (ILA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule with pleiotropic effects on host physiology. Once considered a mere byproduct of cholesterol metabolism, ILA is now recognized as a potent modulator of immune responses and metabolic homeostasis. Its ability to interact with multiple host receptors, including the nuclear hormone receptor RORγt and the G protein-coupled bile acid receptor TGR5, positions it as a key mediator of the gut-liver axis and a potential therapeutic target for a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the physiological functions of ILA, with a focus on its roles in immune modulation, metabolic regulation, and gut health. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this burgeoning field.

Introduction

The intricate interplay between the host and its resident gut microbiota is a major determinant of health and disease. Microbial metabolites, in particular, have garnered significant attention for their ability to influence host cellular processes. This compound (ILA) is a prominent example of such a metabolite, a C24 steroid bile acid formed from the primary bile acid chenodeoxycholic acid through the action of gut bacteria. Initially characterized by its physicochemical properties, recent research has unveiled its profound biological activities, spanning from the regulation of immune cell differentiation to the control of metabolic pathways. This guide delves into the core physiological functions of ILA, providing the technical details necessary for its study and potential therapeutic exploitation.

Immune Modulation by this compound

ILA exerts significant immunomodulatory effects, primarily by influencing the differentiation and function of T helper (Th) cells, key orchestrators of adaptive immunity.

Inhibition of Th17 Cell Differentiation

One of the most well-characterized functions of ILA is its ability to suppress the differentiation of pro-inflammatory Th17 cells.[1][2] This effect is mediated through the direct binding and inhibition of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcription factor for Th17 cell development.[1][2][3] By inhibiting RORγt, ILA downregulates the expression of key Th17 effector cytokines, including IL-17A and IL-17F.[4] This inhibitory action on Th17 cells suggests a potential therapeutic role for ILA in autoimmune and inflammatory conditions where Th17 cells are pathogenic, such as inflammatory bowel disease (IBD).[1]

Modulation of Other T Cell Subsets

While the most pronounced effect of ILA is on Th17 cells, it also influences other T cell lineages. Some studies suggest that related lithocholic acid derivatives can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5] However, ILA itself appears to have a more specific inhibitory effect on Th17 differentiation without significantly impacting Th1, Th2, or Treg cell differentiation.[1] Lithocholic acid (LCA), a structural isomer of ILA, has been shown to impede Th1 activation by decreasing the production of IFNγ and TNFα and inhibiting the expression of Th1-associated genes like T-bet and STAT1.[6]

Metabolic Regulation by this compound

ILA is increasingly recognized as a key player in the regulation of host metabolism, with effects on lipid and glucose homeostasis.

Lipid and Cholesterol Metabolism

Bile acids are well-established regulators of lipid and cholesterol metabolism. While the specific role of ILA is still being fully elucidated, its interaction with receptors like the Farnesoid X Receptor (FXR) suggests its involvement in these processes. FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[7] Lithocholic acid has been shown to act as an antagonist of FXR, which can lead to the downregulation of the bile salt export pump (BSEP), a transporter crucial for bile acid homeostasis.[8]

Glucose Homeostasis and GLP-1 Secretion

ILA can influence glucose metabolism through its interaction with the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1.[9] TGR5 is expressed on various cell types, including intestinal L-cells, which are responsible for the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that potentiates insulin secretion and plays a vital role in maintaining glucose homeostasis. Activation of TGR5 by bile acids, including lithocholic acid, stimulates the release of GLP-1.[11] This suggests that ILA may contribute to the regulation of blood glucose levels through a TGR5-dependent mechanism.

Role in Gut Health

As a product of the gut microbiota, ILA directly impacts the gut environment through its antimicrobial properties and its effects on the intestinal barrier.

Antimicrobial Activity

ILA exhibits antimicrobial activity against certain gut pathogens, most notably Clostridioides difficile.[12] It has been shown to inhibit the growth and toxin production of this bacterium at physiologically relevant concentrations.[13] This suggests that ILA may contribute to colonization resistance against C. difficile infection.

Intestinal Barrier Function

The intestinal barrier is a critical interface that separates the host from the gut lumen. Bile acids, including lithocholic acid, have been shown to modulate intestinal barrier function. Lithocholic acid can protect against TNF-α-induced intestinal epithelial barrier dysfunction in Caco-2 cells, a model of the human intestinal epithelium.[14] This protective effect is mediated, at least in part, through the Vitamin D Receptor (VDR).[14]

Quantitative Data

The following tables summarize key quantitative data related to the physiological functions of this compound.

ParameterValueCell/SystemReference
RORγt Binding Affinity (Kd) Not explicitly found for ILA. A derivative, 3-oxo-lithocholic acid amidate (A2), binds with a Kd of 16.5 ± 1.34 nM.Biophysical Assay (MST)[15]
IC50 for Th17 Differentiation Dose-dependent reduction, significant effects seen at concentrations from 1.25 to 40 μM.Mouse naive CD4+ T cells[1]
IC50 for RORγt (derivative) 3-oxo-lithocholic acid amidate (A2) has an IC50 of 225 ± 10.4 nM in a cellular reporter assay.Cellular RORγt reporter luciferase assay[15]
Minimum Inhibitory Concentration (MIC) against C. difficile 0.03 mMClostridioides difficile strain R20291[13]
EC50 for TGR5 Activation Not explicitly found for ILA. Lithocholic acid is a potent agonist with an EC50 of 0.53 μM.HEK293 cells expressing TGR5[16]
In Vivo Dosage (NASH model) 50 mg/kg/day for 8 weeks (oral administration)Mouse model of Nonalcoholic SteatohepatitisNot explicitly cited in provided snippets

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound.

Materials:

  • Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Recombinant human TGF-β1 (0.3 ng/mL)

  • Recombinant mouse IL-6 (20 ng/mL)

  • This compound (dissolved in DMSO)

  • Flow cytometer

  • Fluorescently labeled antibodies against CD4, IL-17A, and IFN-γ

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody.

  • Seed naive CD4+ T cells at a density of 1 × 10^6 cells/well.

  • Add anti-CD28 antibody (1 µg/mL), TGF-β1, and IL-6 to the culture medium to induce Th17 differentiation.[17]

  • Add varying concentrations of this compound (e.g., 0.625 to 40 μM) or DMSO as a vehicle control to the wells.[1]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.[17]

  • Restimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours before analysis.[18]

  • Harvest the cells and stain for surface markers (CD4) and intracellular cytokines (IL-17A, IFN-γ) using appropriate antibodies.

  • Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.

Clostridioides difficile Growth Inhibition Assay (MIC Determination)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against C. difficile.

Materials:

  • Clostridioides difficile strain (e.g., R20291)

  • Brain Heart Infusion (BHI) broth supplemented with L-cysteine

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Anaerobic chamber or gas pack system

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Prepare a serial two-fold dilution of this compound in BHI broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of C. difficile to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no ILA) and a negative control (no bacteria).

  • Incubate the plates anaerobically at 37°C for 24-48 hours.[12]

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of C. difficile.[13]

Intestinal Barrier Permeability Assay (Caco-2 Model)

This protocol describes the use of Caco-2 cell monolayers to assess the effect of this compound on intestinal barrier integrity.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • FITC-dextran (4 kDa)

  • Transepithelial Electrical Resistance (TEER) meter

  • Fluorometer

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell inserts at a high density.[19]

  • Culture the cells for 19-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. The medium should be changed every 2-3 days.[19]

  • Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value above 250 Ω·cm² indicates a confluent and differentiated monolayer.[19]

  • Pre-treat the Caco-2 monolayers with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Induce barrier dysfunction by adding an inflammatory stimulus like TNF-α (100 ng/mL) to the basolateral compartment.[14]

  • To measure paracellular permeability, add FITC-dextran to the apical chamber.

  • At various time points, collect samples from the basolateral chamber and measure the fluorescence to determine the flux of FITC-dextran across the monolayer.

  • Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on barrier function.

VDR Transactivation Assay

This protocol is for determining the ability of this compound to activate the Vitamin D Receptor (VDR).

Materials:

  • A suitable cell line (e.g., HEK293T or a colon cancer cell line like HCT116)

  • Expression plasmids for human VDR and RXRα

  • A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene

  • Transfection reagent

  • This compound

  • 1α,25-dihydroxyvitamin D3 (positive control)

  • Luciferase assay system

Procedure:

  • Co-transfect the cells with the VDR, RXRα, and VDRE-luciferase reporter plasmids. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or 1α,25(OH)2D3.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the control reporter activity. The fold induction of luciferase activity relative to the vehicle-treated control indicates the level of VDR transactivation.[11]

Signaling Pathways

This compound exerts its physiological effects by engaging with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

ILA-Mediated Inhibition of Th17 Differentiation via RORγt

RORgt_Inhibition ILA This compound RORgt RORγt ILA->RORgt Binds & Inhibits Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17_Production IL-17A/F Production Th17_Differentiation->IL17_Production

Caption: ILA inhibits Th17 differentiation by binding to and inhibiting RORγt.

TGR5 Signaling Pathway Activated by ILA

TGR5_Signaling ILA This compound TGR5 TGR5/GPBAR1 ILA->TGR5 Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Mediates GLP1_Secretion GLP-1 Secretion (in L-cells) CREB->GLP1_Secretion Promotes

Caption: ILA activates TGR5, leading to cAMP production and downstream effects.

ILA Interaction with FXR and VDR Signaling

FXR_VDR_Signaling cluster_ILA This compound cluster_FXR FXR Signaling cluster_VDR VDR Signaling ILA ILA FXR FXR ILA->FXR VDR VDR ILA->VDR BSEP BSEP Gene FXR->BSEP Regulates (Antagonism) NFkB NF-κB Signaling VDR->NFkB Inhibits Barrier_Function Intestinal Barrier Function VDR->Barrier_Function Enhances

Caption: ILA interacts with both FXR and VDR signaling pathways.

Conclusion

This compound, a metabolite at the interface of the host and its microbiome, has demonstrated a remarkable range of physiological functions. Its ability to modulate the immune system, particularly by suppressing Th17 cell differentiation, highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. Furthermore, its role in metabolic regulation and gut health underscores its importance in maintaining overall physiological homeostasis. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of ILA biology and harness its therapeutic potential. As our understanding of the gut microbiome's influence on health and disease continues to expand, molecules like this compound will undoubtedly remain at the forefront of scientific investigation.

References

The Role of Isolithocholic Acid in Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (isoLCA), a secondary bile acid produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. This technical guide provides an in-depth analysis of the synthesis, metabolism, and physiological roles of isoLCA, with a particular focus on its immunomodulatory functions. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and cellular signaling pathways are visually represented to offer a comprehensive resource for researchers and drug development professionals in gastroenterology, immunology, and metabolic diseases.

Introduction

The gut microbiota plays a pivotal role in human health and disease, partly through its extensive metabolism of host-derived primary bile acids into a diverse pool of secondary bile acids. Among these, this compound (isoLCA) has garnered significant attention for its potent biological activities. Unlike its isomer, lithocholic acid (LCA), which has been associated with both beneficial and detrimental effects, isoLCA consistently demonstrates protective and immunoregulatory functions within the gastrointestinal tract. This guide will explore the microbial production of isoLCA, its mechanisms of action on host cells, and its potential as a therapeutic target.

Microbial Production of this compound

This compound is not produced by the host but is exclusively synthesized by specific members of the gut microbiota from its precursor, lithocholic acid (LCA). LCA itself is a secondary bile acid derived from the primary bile acid chenodeoxycholic acid (CDCA) through the action of microbial 7α-dehydroxylating bacteria.[1]

The conversion of LCA to isoLCA involves a multi-step enzymatic process primarily carried out by a consortium of gut bacteria. The key enzymatic steps involve 3α-hydroxysteroid dehydrogenases (3α-HSDHs) and 3β-hydroxysteroid dehydrogenases (3β-HSDHs).[2]

Bacterial Species Involved in isoLCA Production:

A high-throughput screen of human gut isolates has identified several bacterial species capable of converting LCA to isoLCA.[2] Notably, a collaborative metabolic pathway often enhances the production of isoLCA. For instance, co-cultures of a 3-oxoLCA producer with bacteria possessing 3β-HSDH activity lead to a higher conversion of LCA to isoLCA.[2]

Key Bacterial Genera:

  • Clostridium

  • Bacteroides

  • Eubacterium[3]

  • Eggerthella[1]

Quantitative Data on this compound

The following tables summarize key quantitative findings from studies investigating the effects of isoLCA.

Table 1: In Vitro Effects of this compound on T Helper 17 (TH17) Cell Differentiation
ParameterConditionResultReference
TH17 Cell Population FrequencyNaïve CD4+ T cells + isoLCA (various concentrations)Dose-dependent inhibition of TH17 cell differentiation.[2]
RORγt ActivityIn vitro luciferase reporter assayisoLCA directly inhibits the activity of RORγt, a key transcription factor for TH17 differentiation.[2][4]
Table 2: In Vivo Effects of this compound in Mouse Models
ModelTreatmentOutcomeReference
Segmented Filamentous Bacteria (SFB)-colonized miceisoLCA-containing chow (0.3% w/w) for 1 weekSignificant reduction in the frequency of TH17 cells in the ileal lamina propria.[2]
Dextran Sodium Sulfate (DSS)-induced colitisIntraperitoneal injection of LCA (a precursor to isoLCA)Protection against mucosal inflammation and inhibition of epithelial cytokine release.[5][6]
Table 3: Clinical Observations in Inflammatory Bowel Disease (IBD) Patients
ParameterIBD Patients vs. Healthy ControlsCorrelationReference
Fecal isoLCA LevelsSignificantly reduced in IBD patients.Inversely correlated with the expression of TH17 cell-associated genes.[2][4]
Bacterial 3α-HSDH GenesSignificantly reduced in IBD patients.Positively correlated with isoLCA levels.[2][4]

Signaling Pathways of this compound

isoLCA exerts its biological effects through interaction with specific host receptors and signaling cascades. The primary mechanism identified to date is the direct inhibition of the nuclear receptor RORγt, which is a master regulator of TH17 cell differentiation.[2][4][7][8]

Diagram 1: this compound-Mediated Inhibition of TH17 Cell Differentiation

isoLCA_TH17_pathway cluster_microbiota Gut Lumen cluster_tcell Naive T Cell LCA Lithocholic Acid (LCA) GutBacteria Gut Bacteria (e.g., Clostridium, Bacteroides) LCA->GutBacteria Metabolism isoLCA_lumen This compound (isoLCA) GutBacteria->isoLCA_lumen isoLCA_cell isoLCA isoLCA_lumen->isoLCA_cell Uptake RORgt RORγt isoLCA_cell->RORgt Inhibition TH17_differentiation TH17 Cell Differentiation RORgt->TH17_differentiation Inflammation Inflammation TH17_differentiation->Inflammation

Caption: isoLCA produced by gut bacteria inhibits RORγt, suppressing TH17 differentiation.

In addition to its effects on RORγt, isoLCA, like other secondary bile acids, may interact with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[9][10]

Diagram 2: Potential TGR5 Signaling Pathway of this compound

isoLCA_TGR5_pathway isoLCA This compound (isoLCA) TGR5 TGR5 Receptor isoLCA->TGR5 Activation AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB GeneExpression Anti-inflammatory Gene Expression CREB->GeneExpression in_vivo_workflow start Start: SFB Colonization of Mice diet Dietary Intervention: Control vs. isoLCA Chow start->diet treatment 1 Week Treatment diet->treatment harvest Harvest Small Intestine treatment->harvest isolation Isolate Lamina Propria Lymphocytes harvest->isolation analysis Flow Cytometry Analysis of TH17 Cells isolation->analysis end End: Compare TH17 Frequencies analysis->end

References

Isolithocholic Acid Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid isomer of lithocholic acid (LCA) produced by the metabolic action of the gut microbiota. Emerging research has identified ILCA and its derivatives as significant signaling molecules that modulate a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core signaling pathways of ILCA, with a focus on its roles in immune regulation and cellular homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ILCA's mechanisms of action.

Core Signaling Pathways of this compound

This compound and its closely related derivatives primarily exert their effects through the modulation of several key receptors, including the Retinoid-related Orphan Receptor Gamma t (RORγt), the Vitamin D Receptor (VDR), and the Takeda G protein-coupled receptor 5 (TGR5).

RORγt Signaling Pathway: Inhibition of Th17 Cell Differentiation

ILCA and its metabolite, 3-oxolithocholic acid (3-oxoLCA), have been identified as inhibitors of T helper 17 (Th17) cell differentiation through their interaction with the nuclear receptor RORγt, a master regulator of Th17 lineage commitment.[1][2]

Mechanism of Action:

  • Binding to RORγt: 3-oxoLCA has been shown to directly bind to the ligand-binding domain (LBD) of RORγt.[3]

  • Inhibition of Transcriptional Activity: This binding event inhibits the transcriptional activity of RORγt.[1]

  • Downregulation of Th17 Signature Genes: Consequently, the expression of key Th17 cytokines, such as Interleukin-17A (IL-17A) and IL-17F, is suppressed.[1]

This inhibitory action on Th17 cell differentiation positions ILCA and its derivatives as potential therapeutic agents for autoimmune and inflammatory diseases where Th17 cells play a pathogenic role.

RORgt_pathway ILCA This compound (ILCA)/ 3-oxoLCA RORgt RORγt ILCA->RORgt Binds to & Inhibits Th17_diff Th17 Differentiation RORgt->Th17_diff Promotes IL17 IL-17A, IL-17F Expression Th17_diff->IL17 Inflammation Inflammation IL17->Inflammation

Figure 1: ILCA/3-oxoLCA-mediated inhibition of RORγt signaling pathway.

Modulation of Regulatory T Cell (Treg) Differentiation

In addition to its effects on Th17 cells, the LCA derivative isoalloLCA has been shown to enhance the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[3][4]

Mechanism of Action:

  • Induction of Mitochondrial ROS: IsoalloLCA promotes the production of mitochondrial reactive oxygen species (mitoROS).[3]

  • Increased Foxp3 Expression: The increase in mitoROS leads to enhanced expression of the transcription factor Foxp3, the master regulator of Treg cell development.[3]

This dual ability to suppress pro-inflammatory Th17 cells and promote anti-inflammatory Treg cells highlights the immunomodulatory potential of LCA derivatives.

Treg_pathway isoalloLCA IsoalloLCA Mitochondria Mitochondria isoalloLCA->Mitochondria mitoROS mitoROS Mitochondria->mitoROS Generates Foxp3 Foxp3 Expression mitoROS->Foxp3 Increases Treg_diff Treg Differentiation Foxp3->Treg_diff Immune_Tolerance Immune Tolerance Treg_diff->Immune_Tolerance

Figure 2: IsoalloLCA-mediated enhancement of Treg differentiation.

Vitamin D Receptor (VDR) Signaling Pathway

Lithocholic acid is a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis, immunity, and cell differentiation.[5][6] While direct quantitative data for ILCA is limited, its structural similarity to LCA suggests it may also interact with VDR.

Mechanism of Action:

  • VDR Activation: LCA binds to and activates VDR.[5]

  • Heterodimerization with RXR: Ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Binding to VDREs: The VDR-RXR heterodimer binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event modulates the transcription of VDR target genes, such as CYP24A1 (involved in vitamin D catabolism) and TRPV6 (a calcium channel).[6]

LCA-mediated VDR activation has been shown to inhibit the activation of Th1 cells, further contributing to its immunomodulatory profile.[7]

VDR_pathway LCA Lithocholic Acid (LCA) VDR VDR LCA->VDR Activates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Th1_inhibition Th1 Cell Activation Inhibition VDR->Th1_inhibition RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription (e.g., CYP24A1, TRPV6) VDRE->Gene_Transcription

Figure 3: LCA-mediated activation of the VDR signaling pathway.

Takeda G protein-coupled receptor 5 (TGR5) Signaling Pathway

LCA is a potent agonist for TGR5, a G protein-coupled receptor involved in the regulation of energy homeostasis, inflammation, and glucose metabolism.[8][9]

Mechanism of Action:

  • TGR5 Activation: LCA binds to and activates TGR5 on the cell surface.[9]

  • Gαs Protein Activation: This leads to the activation of the associated Gαs protein.[10]

  • Adenylate Cyclase Activation: Gαs stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[10]

  • Downstream Signaling: The increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to various cellular responses, including the inhibition of pro-inflammatory cytokine production in immune cells.[9][10]

TGR5_pathway LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 Activates Gas Gαs TGR5->Gas Activates AC Adenylate Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Produces PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Activates Cellular_Response Cellular Responses (e.g., anti-inflammatory) PKA_EPAC->Cellular_Response

Figure 4: LCA-mediated activation of the TGR5 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of ILCA and its derivatives with their target receptors. It is important to note that direct quantitative data for ILCA is limited, and much of the available information pertains to LCA or its synthetic derivatives.

Table 1: Receptor Binding Affinities and Potencies

LigandReceptorAssay TypeValueReference(s)
3-oxolithocholic acidRORγtMicroscale Thermophoresis (MST)Kd ≈ 1 µM[3]
3-oxo-lithocholic acid amidate (A2)RORγtMicroscale Thermophoresis (MST)Kd = 16.5 nM[11][12][13]
3-oxo-lithocholic acid amidate (A2)RORγtReporter Luciferase AssayIC50 = 225 nM[11][12][13]
Lithocholic acid (LCA)TGR5cAMP Production AssayEC50 = 0.53 µM[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study ILCA signaling pathways.

RORγt Reporter Gene Assay

This assay is used to determine the ability of a compound to modulate the transcriptional activity of RORγt.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonists will increase luciferase expression, while antagonists or inverse agonists will decrease it.

Workflow:

RORgt_assay_workflow start Start transfect Co-transfect HEK293T cells with GAL4-RORγt-LBD and GAL4-luciferase reporter plasmids start->transfect treat Treat cells with this compound or control compounds transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence using a luminometer lyse->measure analyze Analyze data to determine IC50/EC50 values measure->analyze end End analyze->end

Figure 5: Workflow for a RORγt reporter gene assay.

In Vitro Th17 Cell Differentiation Assay

This assay is used to assess the effect of ILCA on the differentiation of naive CD4+ T cells into Th17 cells.

Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β). The effect of ILCA on the percentage of IL-17A-producing cells is then measured by flow cytometry or ELISA.

Workflow:

Th17_assay_workflow start Start isolate Isolate naive CD4+ T cells from spleen or peripheral blood start->isolate culture Culture cells with anti-CD3/CD28, IL-6, and TGF-β isolate->culture treat Add this compound or vehicle control culture->treat incubate Incubate for 3-5 days treat->incubate restimulate Restimulate cells with PMA/Ionomycin incubate->restimulate stain Perform intracellular staining for IL-17A restimulate->stain analyze Analyze by flow cytometry stain->analyze end End analyze->end

Figure 6: Workflow for an in vitro Th17 cell differentiation assay.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cAMP.

Principle: Cells expressing TGR5 are treated with a test compound. The intracellular cAMP levels are then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.

Workflow:

TGR5_cAMP_assay_workflow start Start seed Seed TGR5-expressing cells in a 96-well plate start->seed treat Treat cells with this compound, agonists, or antagonists seed->treat incubate Incubate for a short period (e.g., 30-60 minutes) treat->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP levels using ELISA or other methods lyse->measure analyze Analyze data to determine EC50 values measure->analyze end End analyze->end

Figure 7: Workflow for a TGR5 cAMP assay.

Conclusion

This compound and its derivatives are emerging as important regulators of immune responses and cellular metabolism. Their ability to modulate key signaling pathways, including those governed by RORγt, VDR, and TGR5, underscores their therapeutic potential for a range of diseases, particularly those with an inflammatory component. Further research is warranted to fully elucidate the specific signaling cascades initiated by ILCA and to determine its precise quantitative interactions with its target receptors. The experimental protocols outlined in this guide provide a foundation for continued investigation into the multifaceted roles of this intriguing gut microbial metabolite.

References

Isolithocholic Acid Receptor Binding Affinity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (isoLCA), a stereoisomer of the secondary bile acid lithocholic acid (LCA), is emerging as a significant signaling molecule within the complex network of bile acid-mediated physiological processes. Generated by the gut microbiota, isoLCA and its derivatives interact with various nuclear and cell surface receptors, thereby modulating inflammatory responses, immune cell differentiation, and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity for its key receptor targets, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. While direct quantitative binding data for this compound is still emerging, this guide consolidates the available information for its closely related precursors and derivatives to provide a valuable resource for researchers in the field.

Receptor Targets and Binding Affinity

This compound and its metabolic precursor, lithocholic acid, have been shown to interact with a range of receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), G-protein coupled bile acid receptor 1 (GPBAR1), and the Retinoid-related Orphan Receptor gamma t (RORγt). The binding affinities of these interactions are critical determinants of their physiological effects.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data for the binding of lithocholic acid and its derivatives to their primary receptor targets. It is important to note the current lack of extensive, direct binding affinity data for this compound itself across all receptors. The data presented for LCA and its derivatives serve as a valuable proxy for understanding the potential interactions of isoLCA.

Table 1: Farnesoid X Receptor (FXR) Binding Affinity

CompoundAssay TypeSpeciesValueNotes
Lithocholic Acid (LCA)Cell-based Luciferase Reporter AssayHumanEC50: 34.90 µM[1]Weak agonist activity.[1]
Lithocholic Acid (LCA)In vitro Co-activator Association AssayHumanIC50: 1 µM[2]Antagonist with partial agonist activity.[2]

Table 2: Pregnane X Receptor (PXR) Binding Affinity

CompoundAssay TypeSpeciesValueNotes
Lithocholic Acid (LCA)Scintillation Proximity AssayHumanKi: 9 µM-
3-keto-Lithocholic AcidScintillation Proximity AssayHumanKi: 15 µMMetabolite of LCA.

Table 3: Vitamin D Receptor (VDR) Binding Affinity

CompoundAssay TypeSpeciesValueNotes
Lithocholic Acid (LCA)Transient Transactivation Assay (CYP24A1-Luc)Human (HEK293T cells)EC50: 16.82 µM[3]Agonist activity.[3]

Table 4: G-protein Coupled Bile Acid Receptor 1 (GPBAR1) Binding Affinity

CompoundAssay TypeSpeciesValueNotes
Lithocholic Acid (LCA)cAMP AssayHumanEC50: 0.5 - 1 µM[4]Potent endogenous ligand.[4]
Taurolithocholic Acid (TLCA)cAMP AssayHumanEC50: ~0.3 µMMost potent endogenous ligand.

Table 5: Retinoid-related Orphan Receptor gamma t (RORγt) Binding Affinity

CompoundAssay TypeSpeciesValueNotes
3-oxo-Lithocholic Acid Amide Derivative (A2)Microscale Thermophoresis (MST)HumanKD: 16.5 ± 1.34 nM[5][6]A potent modulator of RORγt.[5][6]
3-oxo-Lithocholic Acid Amide Derivative (A2)Cellular RORγt Reporter Luciferase Assay-IC50: 225 ± 10.4 nM[5][6]Inhibitory effect.[5][6]
3-oxo-Lithocholic AcidMicroscale Thermophoresis (MST)-KD: ~1.1 µMBinds directly to the RORγt ligand-binding domain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's receptor binding affinity and functional activity. The following sections provide protocols for key experiments cited in the literature.

Farnesoid X Receptor (FXR) Competitive Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FXR.

Principle: This assay measures the ability of a test compound (this compound) to compete with a known radiolabeled or fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD). A decrease in the signal from the labeled agonist indicates displacement by the test compound.

Materials:

  • Purified human FXR LBD protein

  • Radiolabeled FXR agonist (e.g., [3H]-GW4064) or fluorescently labeled FXR agonist

  • Scintillation proximity assay (SPA) beads or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)

  • 96-well or 384-well microplates

  • Microplate reader capable of detecting radioactivity or fluorescence

Procedure:

  • Preparation of Reagents:

    • Dilute the purified FXR LBD to the desired concentration in assay buffer.

    • Prepare a stock solution of the radiolabeled or fluorescently labeled FXR agonist.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the FXR LBD protein.

    • Add the radiolabeled or fluorescently labeled FXR agonist to each well at a concentration close to its Kd.

    • Add the serially diluted this compound or vehicle control to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Detection:

    • For SPA, add the SPA beads to each well and incubate to allow binding of the receptor-ligand complex. Measure the scintillation signal using a microplate reader.

    • For TR-FRET, add the TR-FRET detection reagents (e.g., donor and acceptor fluorophores) and measure the FRET signal.

  • Data Analysis:

    • Plot the signal as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram:

FXR_Competitive_Binding_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_fxr Prepare FXR LBD add_fxr Add FXR LBD prep_fxr->add_fxr prep_ligand Prepare Labeled Agonist add_ligand Add Labeled Agonist prep_ligand->add_ligand prep_isoLCA Prepare isoLCA Dilutions add_isoLCA Add isoLCA prep_isoLCA->add_isoLCA add_fxr->add_ligand add_ligand->add_isoLCA incubate Incubate at RT add_isoLCA->incubate detect Measure Signal (SPA or TR-FRET) incubate->detect analyze Calculate IC50 detect->analyze VDR_Luciferase_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Luciferase Assay cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed VDR Reporter Cells treat_cells Treat with isoLCA seed_cells->treat_cells incubate_cells Incubate (18-24h) treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells add_reagent Add Luciferase Reagent lyse_cells->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum analyze Calculate EC50 measure_lum->analyze GPBAR1_cAMP_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay cAMP Assay cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed GPBAR1 Cells treat_cells Treat with isoLCA seed_cells->treat_cells incubate_cells Incubate (30-60 min) treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells detect_cAMP Perform cAMP Detection lyse_cells->detect_cAMP measure_signal Measure Signal detect_cAMP->measure_signal analyze Calculate EC50 measure_signal->analyze VDR_Signaling cluster_cell T-helper 1 Cell LCA Lithocholic Acid VDR Vitamin D Receptor (VDR) LCA->VDR VDR->Inhibition ERK ERK-1/2 Th1_Activation Th1 Activation ERK->Th1_Activation PXR_Signaling LCA Lithocholic Acid PXR Pregnane X Receptor (PXR) LCA->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Target_Genes Target Gene Expression (e.g., CYP3A, OATP2) XRE->Target_Genes Detox Bile Acid Detoxification Target_Genes->Detox GPBAR1_Signaling BA Bile Acid (e.g., LCA) GPBAR1 GPBAR1 BA->GPBAR1 G_alpha_s Gαs GPBAR1->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB GLP1 GLP-1 Secretion CREB->GLP1

References

Isolithocholic Acid: A Key Regulator in Metabolic Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Isolithocholic acid (ILCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in the regulation of host metabolism. Beyond its traditional role in facilitating lipid absorption, ILCA actively modulates a network of signaling pathways, influencing glucose and lipid homeostasis, energy expenditure, and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of ILCA's role in metabolic regulation, with a focus on its molecular mechanisms, experimental validation, and therapeutic potential.

Core Signaling Pathways of this compound

This compound exerts its pleiotropic metabolic effects through interaction with several key receptors, including the G protein-coupled bile acid receptor 1 (TGR5), the farnesoid X receptor (FXR), the vitamin D receptor (VDR), and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).

TGR5-Mediated Signaling

ILCA is a potent agonist for TGR5, a G protein-coupled receptor expressed in various metabolic tissues. Activation of TGR5 by ILCA triggers a cascade of downstream signaling events that contribute to improved metabolic health.

  • GLP-1 Secretion and Glucose Homeostasis: In intestinal L-cells, ILCA-mediated TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2] GLP-1, in turn, enhances insulin secretion from pancreatic β-cells and improves glucose tolerance.

  • Energy Expenditure: TGR5 activation in brown adipose tissue (BAT) and skeletal muscle promotes energy expenditure.[1] This is achieved through the induction of thermogenic genes, leading to increased fatty acid oxidation and dissipation of energy as heat.[1]

  • Skeletal Muscle Hypertrophy: ILCA has been shown to promote skeletal muscle regeneration and hypertrophy through the TGR5 receptor.[3][4] This involves the activation of the AKT/mTOR/FoxO3 and IGF-1 signaling pathways, leading to increased protein synthesis and reduced protein degradation.[3][4][5]

TGR5_Signaling cluster_extracellular Extracellular cluster_cell Intestinal L-Cell / Myocyte / Adipocyte ILCA This compound TGR5 TGR5 ILCA->TGR5 AC Adenylate Cyclase TGR5->AC ERK1_2 ERK1/2 TGR5->ERK1_2 AKT AKT TGR5->AKT IGF1 IGF-1 TGR5->IGF1 cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GLP1 GLP-1 Secretion (Intestine) PKA->GLP1 + (CREB) Energy Energy Expenditure (Adipose/Muscle) PKA->Energy + (CREB) ERK1_2->Energy + mTOR mTOR AKT->mTOR Hypertrophy Muscle Hypertrophy (Muscle) mTOR->Hypertrophy + IGF1->AKT

Figure 1: ILCA signaling through the TGR5 receptor.
FXR and VDR Interactions

While ILCA is a potent TGR5 agonist, its interactions with nuclear receptors like FXR and VDR are more nuanced and context-dependent.

  • FXR Antagonism: Some studies suggest that lithocholic acid (LCA), the precursor to ILCA, can act as an antagonist to FXR.[6] FXR is a key regulator of bile acid synthesis and metabolism.[7][8] By antagonizing FXR, LCA may down-regulate the expression of the bile salt export pump (BSEP), potentially leading to cholestasis at high concentrations.[6] The direct effects of ILCA on FXR require further investigation.

  • VDR Agonism: LCA has been shown to activate the Vitamin D Receptor (VDR), which can mediate anti-inflammatory effects by inhibiting Th1 cell activation.[1][7] This VDR-mediated pathway may contribute to the resolution of inflammation in metabolic diseases.

Nuclear_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte / Immune Cell ILCA This compound FXR FXR ILCA->FXR Antagonist? VDR VDR ILCA->VDR Agonist RORgt RORγt ILCA->RORgt Inverse Agonist BSEP BSEP Gene Expression FXR->BSEP - Inflammation Th1 Activation VDR->Inflammation - Th17 Th17 Differentiation RORgt->Th17 -

Figure 2: ILCA interactions with nuclear receptors.
RORγt Inhibition and Immune Modulation

ILCA has been identified as an inverse agonist of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[9][10] By inhibiting RORγt, ILCA can suppress Th17 cell differentiation and the production of associated cytokines like IL-17A, thereby dampening inflammation associated with metabolic disorders.[9][11]

Quantitative Data on ILCA's Metabolic Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on Metabolic Parameters in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

ParameterControl (NASH)ILCA-treated (50mg/kg/day)% Changep-valueReference
Serum ALT (U/L) HighReduced<0.05[11]
Serum AST (U/L) HighReduced<0.05[11]
Serum Total Cholesterol (TC) HighReduced<0.05[11]
Serum Triglycerides (TG) HighReduced<0.05[11]
Hepatic Inflammatory Cells IncreasedAlleviated<0.05[11]
Hepatic Lipid Droplets IncreasedAlleviated<0.05[11]
Hepatic Fibrosis IncreasedAlleviated<0.05[11]

Table 2: In Vitro Effects of this compound

Cell TypeTreatmentEffectConcentrationReference
Initial CD4+ T cells ILCA (18h)Dose-dependent inhibition of Th17 differentiation0.625-40µM[11]
C2C12 myotubes LCAConcentration-dependent hypertrophy0-700 nM[4][5]
HepG2 cells LCAAntagonized GW4064-enhanced FXR transactivationIC50 of 1 µM[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on ILCA. Below are summaries of key experimental protocols.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for accurate and sensitive quantification of bile acids, including ILCA.[12][13]

Sample Preparation (Serum): [12]

  • Thaw serum samples at 4°C.

  • Precipitate proteins by adding 80 µL of ice-cold methanol containing an internal standard (e.g., D4-LCA) to 20 µL of serum.

  • Vortex for 10 minutes and centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

Sample Preparation (Feces): [12][13]

  • Lyophilize and weigh a portion of the fecal sample.

  • Homogenize the sample in a methanol/water mixture.

  • Centrifuge to pellet solids.

  • Transfer the supernatant for LC/MS/MS analysis.

LC/MS/MS Conditions: [12]

  • Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the various bile acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol/acetonitrile) is employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for ILCA and the internal standard.

LCMS_Workflow Sample Biological Sample (Serum, Feces) Extraction Protein Precipitation / Liquid-Liquid Extraction Sample->Extraction LC Liquid Chromatography (C18 Column) Extraction->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Data Quantification MS->Data

References

An In-depth Technical Guide to Isolithocholic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (ILA), a secondary bile acid isomer, and its derivatives have emerged as a promising class of molecules with diverse biological activities and significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of ILA analogs. We delve into their interactions with key signaling pathways, including those mediated by the Takeda G protein-coupled receptor 5 (TGR5) and the Vitamin D Receptor (VDR). This document summarizes quantitative data on the bioactivity of various ILA derivatives, details experimental protocols for their evaluation, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction to this compound and its Therapeutic Potential

This compound (ILA), the 3β-hydroxy epimer of lithocholic acid, is a microbial metabolite of primary bile acids in the gut.[1] While historically studied in the context of bile acid metabolism, recent research has highlighted the role of ILA and its synthetic analogs as potent signaling molecules with a wide range of pharmacological applications. These include modulation of inflammatory responses, anti-cancer activity, and regulation of metabolic homeostasis.[2][3] The therapeutic potential of ILA derivatives stems from their ability to selectively interact with and modulate the activity of key cellular receptors, offering opportunities for the development of novel therapeutics for a variety of diseases.

Synthesis of this compound Derivatives and Analogs

The chemical modification of the this compound scaffold has led to the generation of a diverse library of analogs with improved potency, selectivity, and pharmacokinetic properties. Synthetic strategies often focus on modifications at the C3 position of the steroid nucleus and the C24 carboxylic acid side chain.

A general synthetic approach to generate ILA analogs with modified side chains can be achieved through a multi-step process starting from commercially available pregnanediol. This involves selective protection of the 3-hydroxyl group, followed by reactions to introduce different functional groups at the side chain, and subsequent deprotection. For instance, the introduction of a polar oxygen atom into the side chain has been explored to enhance the hydrophilicity of the resulting analogs.[4]

Another key synthetic strategy involves the amidation of the C24 carboxylic acid. This has been shown to yield potent VDR agonists. The synthesis of these amide derivatives involves the activation of the carboxylic acid of an ILA precursor, followed by coupling with a desired amine.[5]

Biological Activity and Quantitative Data

The biological effects of this compound derivatives are primarily mediated through their interaction with specific nuclear and cell surface receptors. The following tables summarize the quantitative data on the bioactivity of various ILA analogs.

Compound/AnalogTargetAssay TypeValueUnitReference
Lithocholic acid (LCA)TGR5EC500.53µM[6]
Deoxycholic acid (DCA)TGR5EC501.0µM[6]
Chenodeoxycholic acid (CDCA)TGR5EC504.4µM[6]
Cholic acid (CA)TGR5EC507.7µM[6]
Taurolithocholic acid (TLCA)TGR5EC500.33µM[7]
Lithocholic acid (LCA)FXREC503.8µM[8]
Lithocholic acid (LCA)VDRKi29µM[8]
LCA acetateVDREC501.49 ± 0.65µM
Calcitroic acidVDREC500.87 ± 0.29µM
Compound 1a (LCA analog)TGR5Luciferase Reporter Assay1.97 ± 0.07 (Fold Activation)-[4]
Compound 1b (LCA analog)TGR5Luciferase Reporter Assay1.88 ± 0.15 (Fold Activation)-[4]
Lithocholic acid (LCA)TGR5Luciferase Reporter Assay2.03 ± 0.14 (Fold Activation)-[4]

Table 1: Receptor Activation and Binding Affinity of ILA and its Analogs.

CompoundCell LineAssay TypeIC50UnitReference
Lithocholic acid (LCA)DNA Polymerase βEnzyme Inhibition15µM[8]
Ursolic acid analog UA-O-iα-glucosidaseEnzyme Inhibition0.71 ± 0.27µM[9]

Table 2: Enzyme Inhibition by ILA and Related Compounds.

Key Signaling Pathways

This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The two most prominent pathways are the TGR5 and VDR signaling cascades.

TGR5 Signaling Pathway

TGR5, a G protein-coupled receptor, is a key mediator of bile acid signaling.[10] Activation of TGR5 by ILA or its analogs initiates a cascade of intracellular events. Upon ligand binding, TGR5 couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn modulate downstream effectors to influence a variety of cellular processes, including energy metabolism and inflammation.[11]

TGR5_Signaling_Pathway ILA ILA / Analog TGR5 TGR5 ILA->TGR5 binds G_protein Gαsβγ TGR5->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Downstream Downstream Effectors PKA->Downstream EPAC->Downstream Response Cellular Response (e.g., GLP-1 secretion, anti-inflammatory effects) Downstream->Response

TGR5 Signaling Pathway Activation by ILA.
Vitamin D Receptor (VDR) Signaling Pathway

The Vitamin D Receptor is a nuclear receptor that functions as a ligand-activated transcription factor.[13] ILA and some of its derivatives have been identified as VDR agonists.[14] Upon binding of an ILA analog, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[13][15] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[15][16] This binding recruits co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.[17]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILA ILA / Analog VDR_cyto VDR ILA->VDR_cyto binds RXR_cyto RXR VDR_cyto->RXR_cyto heterodimerizes with VDR_RXR_nuc VDR-RXR Heterodimer VDR_cyto->VDR_RXR_nuc translocates to nucleus VDRE VDRE VDR_RXR_nuc->VDRE binds to Coactivators Co-activators VDRE->Coactivators recruits Transcription Gene Transcription Coactivators->Transcription initiates

VDR Signaling Pathway Activation by ILA.

Experimental Protocols

TGR5 Activation Assay (Luciferase Reporter Gene Assay)

This protocol describes a common method for assessing the agonist activity of ILA derivatives on the TGR5 receptor using a luciferase reporter gene assay.[4][18]

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • pCRE-Luc reporter plasmid (contains a cAMP response element driving luciferase expression)

  • Human TGR5 expression plasmid

  • pCMV-Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • ILA derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the pCRE-Luc reporter plasmid, the human TGR5 expression plasmid, and the pCMV-Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 18-24 hours to allow for receptor expression.

  • Compound Treatment: Replace the medium with a serum-free medium containing various concentrations of the ILA derivatives or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for 6-8 hours.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.

TGR5_Assay_Workflow A Seed HEK293T cells in 96-well plate B Co-transfect with TGR5, pCRE-Luc, and Renilla plasmids A->B C Incubate 18-24h B->C D Treat with ILA derivatives C->D E Incubate 6-8h D->E F Measure Firefly and Renilla Luciferase Activity E->F G Normalize and Calculate Fold Activation F->G

TGR5 Luciferase Reporter Assay Workflow.
VDR Activation Assay (Competitive Ligand Binding Assay)

This protocol outlines a method to determine the binding affinity (Ki) of ILA derivatives to the Vitamin D Receptor.[8]

Materials:

  • COS-7 cells

  • VDR and RXRα expression plasmids

  • Transfection reagent

  • Lysate buffer

  • [3H]1,25(OH)2D3 (radiolabeled VDR ligand)

  • ILA derivatives (unlabeled competitor)

  • Dextran-coated charcoal

  • Scintillation counter

Procedure:

  • Cell Transfection: Transfect COS-7 cells with expression plasmids for VDR or RXRα.

  • Cell Lysate Preparation: Prepare cell lysates containing the expressed receptors.

  • Binding Reaction: Incubate the cell lysates overnight at 4°C with a fixed concentration of [3H]1,25(OH)2D3 and varying concentrations of the unlabeled ILA derivative (competitor).

  • Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [3H]1,25(OH)2D3.

  • Centrifugation: Centrifuge the samples to pellet the charcoal.

  • Scintillation Counting: Measure the radioactivity in the supernatant, which represents the amount of bound [3H]1,25(OH)2D3.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the Ki value from the competition curves using appropriate software.

VDR_Binding_Assay_Workflow A Transfect COS-7 cells with VDR/RXRα plasmids B Prepare cell lysates A->B C Incubate lysates with [3H]1,25(OH)2D3 and ILA derivative (competitor) B->C D Separate bound and free ligand with dextran-coated charcoal C->D E Measure radioactivity of bound ligand D->E F Calculate Ki from competition curves E->F

VDR Competitive Ligand Binding Assay Workflow.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds for drug discovery. Their ability to selectively modulate key signaling pathways, such as those governed by TGR5 and VDR, opens up new avenues for the treatment of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. The continued exploration of the structure-activity relationships of ILA analogs, coupled with the development of robust and predictive preclinical models, will be crucial in translating the therapeutic potential of these molecules into novel clinical applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to ensure their safety and efficacy in vivo. The in-depth understanding of the molecular mechanisms underlying the biological activities of ILA derivatives, as outlined in this guide, will undoubtedly accelerate their journey from the laboratory to the clinic.

References

The Structure-Activity Relationship of Isolithocholic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isolithocholic acid (ILA), a secondary bile acid and an epimer of lithocholic acid (LCA), is emerging as a significant signaling molecule with a diverse range of biological activities. Its unique stereochemistry at the C-3 position confers a distinct pharmacological profile, making it and its derivatives attractive candidates for therapeutic development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key biological targets, including the T-cell-coupled G-protein-coupled receptor 5 (TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR). Furthermore, this guide explores the anticancer and antimicrobial properties of ILA and its analogs. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug discovery efforts in this promising area.

Introduction to this compound

This compound (3β-hydroxy-5β-cholan-24-oic acid) is a secondary bile acid formed in the gut through the microbial metabolism of its precursor, lithocholic acid (LCA).[1] The key transformation is the epimerization of the hydroxyl group at the C-3 position from the α-configuration in LCA to the β-configuration in ILA.[1] This seemingly minor stereochemical change has profound implications for the molecule's biological activity, altering its binding affinity for various receptors and modulating its downstream signaling effects.[2]

The growing interest in ILA stems from its potential therapeutic applications in metabolic diseases, inflammatory disorders, and cancer. Understanding the relationship between the chemical structure of ILA and its biological function is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Anticancer Activity of this compound Derivatives

While research on the anticancer properties of ILA itself is still developing, studies on its close structural analog, lithocholic acid (LCA), provide valuable insights into the potential SAR for this class of molecules. Modifications of the LCA scaffold have yielded derivatives with significant cytotoxic activity against various cancer cell lines, particularly colon cancer.

Key Structural Modifications and Their Impact on Anticancer Activity

The primary sites for chemical modification of the LCA/ILA scaffold to enhance anticancer activity include the C-24 carboxylic acid and the steroid nucleus.

  • Modification of the C-24 Carboxylic Acid: Conversion of the carboxylic acid to cationic amphiphiles has been shown to dramatically increase cytotoxicity. For instance, the conjugation of a piperidine headgroup to LCA (LCA-PIP1) resulted in a 6- to 10-fold increase in cytotoxicity against HCT-116, HCT-8, and DLD-1 colon cancer cell lines compared to the parent LCA.[3] The nature of the cationic headgroup is critical, with a six-membered aliphatic ring (piperidine) demonstrating greater potency than a five-membered ring (pyrrolidine) or an aromatic ring (pyridine).[3] This suggests that the size, shape, and charge distribution of the substituent at this position are key determinants of activity.

  • Amide Derivatives: A series of amide derivatives of LCA have been synthesized and evaluated for their antitumor activity against MCF-7 and MCF-7/ADR (doxorubicin-resistant) breast cancer cells.[4] Specific derivatives showed significantly higher potency than LCA, with one compound exhibiting 20-fold greater activity in MCF-7 cells and another showing 22-fold higher activity in MCF-7/ADR cells.[4]

Quantitative Data on Anticancer Activity of LCA Derivatives

The following table summarizes the in vitro anticancer activity of selected LCA derivatives.

CompoundModificationCell LineIC50 (µM)Fold Improvement vs. LCAReference
LCA-HCT-116~120-150-[3]
LCA-PIP1Piperidine at C-24HCT-116~12-15~10x[3]
LCA-PYR1Pyridine at C-24HCT-116~25-30~4-6x[3]
LCA-PYROL1Pyrrolidine at C-24HCT-116~35-40~3-4x[3]
LCA Amide 20Amide at C-24MCF-7N/A20x[4]
LCA Amide 24Amide at C-24MCF-7/ADRN/A22x[4]
Mechanism of Anticancer Action

The enhanced anticancer activity of LCA derivatives is often attributed to a greater induction of apoptosis.[3] For example, LCA-PIP1 was shown to induce sub-G0 cell cycle arrest and cleavage of caspases.[3] These findings suggest that modifications to the LCA scaffold can modulate the intrinsic pro-apoptotic activity of the bile acid.

Modulation of Nuclear and G-Protein Coupled Receptors

This compound and its analogs exert many of their physiological effects through interactions with a network of receptors, including TGR5, VDR, and FXR. The SAR for these interactions is distinct for each receptor, offering opportunities for the development of selective modulators.

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production.[5] This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammation.[5]

Both LCA and ILA are known agonists of TGR5.[6] The potency of bile acids at TGR5 generally follows the order: LCA > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).[5] While specific EC50 values for ILA are not widely reported, its structural similarity to LCA, the most potent endogenous TGR5 agonist, suggests it is also a significant activator of this receptor.[5]

The activation of TGR5 by ILA initiates a downstream signaling cascade that has implications for metabolic regulation and immune cell function.

TGR5_Signaling ILA This compound TGR5 TGR5 ILA->TGR5 G_alpha_s Gαs TGR5->G_alpha_s activates AC Adenylate Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression regulates

Figure 1: ILA-mediated TGR5 signaling pathway.

Vitamin D Receptor (VDR)

The VDR is a nuclear receptor that is canonically activated by vitamin D3. However, it is also a target for certain bile acids, including LCA and its derivatives.[7] VDR activation by bile acids plays a role in regulating intestinal homeostasis and inflammation.

LCA is a known VDR agonist, and modifications to its structure can significantly enhance its activity.

  • Esterification of the C-24 Carboxylic Acid: The conversion of the carboxylic acid of LCA to an acetate ester (LCA acetate) results in a 30-fold increase in VDR activation potency compared to LCA.[7] Further extension of the ester to a propionate (LCA propionate) also yields a potent VDR activator.[6] These derivatives act as selective VDR modulators, inducing the expression of VDR target genes without causing hypercalcemia, a common side effect of potent vitamin D analogs.[6]

The activation of VDR by ILA or its derivatives leads to the translocation of the receptor to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Signaling ILA This compound or Derivative VDR VDR ILA->VDR binds RXR RXR VDR->RXR Nucleus Nucleus VDR->Nucleus translocates to VDRE VDRE RXR->VDRE binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription regulates

Figure 2: VDR-mediated gene regulation by ILA.

Farnesoid X Receptor (FXR)

FXR is another nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism. While some bile acids are potent FXR agonists (e.g., chenodeoxycholic acid), LCA has been identified as an FXR antagonist.[8]

LCA antagonizes the activation of FXR by agonists like chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC50 of approximately 1 µM in a co-activator association assay.[8] This antagonistic activity is significant as it can lead to the downregulation of FXR target genes, such as the bile salt export pump (BSEP), which can have cholestatic effects.[8] The SAR for FXR antagonism by ILA and its derivatives is an area that warrants further investigation, as selective FXR antagonists have therapeutic potential in certain liver diseases.

Antimicrobial Activity of this compound

ILA has demonstrated antimicrobial activity, particularly against the pathogenic bacterium Clostridioides difficile.[1] This activity is relevant to gut health, as ILA is produced by the gut microbiota and can, in turn, modulate the composition and function of the microbial community.

Inhibition of C. difficile Growth and Spore Germination

ILA can inhibit both the vegetative growth of C. difficile and the germination of its spores. At a concentration of 0.1%, ILA significantly inhibits spore germination and outgrowth.[7] Even at a much lower concentration of 0.00003%, it can prevent the growth of several C. difficile strains.[1][7]

Structure-Activity Relationship for Antimicrobial Activity

The precise structural features of ILA that contribute to its antimicrobial activity are not fully elucidated. However, the overall hydrophobicity of the bile acid molecule is known to be a key factor in its ability to disrupt bacterial membranes. The orientation of the hydroxyl groups and the nature of the side chain likely play a role in the specificity and potency of this activity.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of this compound and its derivatives.

TGR5 Reporter Assay

This assay is used to quantify the agonist or antagonist activity of a compound at the TGR5 receptor.

Principle: HEK293 cells are transiently co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase reporter gene. Activation of TGR5 by an agonist leads to an increase in intracellular cAMP, which in turn activates CREB (cAMP response element-binding protein). Activated CREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is proportional to the TGR5 activation.

Workflow:

TGR5_Assay_Workflow Start Start Cell_Culture Culture HEK293 cells Start->Cell_Culture Transfection Co-transfect with TGR5 and CRE-luciferase plasmids Cell_Culture->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Compound_Addition Add ILA derivative (test compound) Incubation1->Compound_Addition Incubation2 Incubate for 6-24 hours Compound_Addition->Incubation2 Lysis Lyse cells and add luciferase substrate Incubation2->Lysis Measurement Measure luminescence Lysis->Measurement End End Measurement->End

Figure 3: Workflow for a TGR5 reporter assay.

C. difficile Growth Inhibition Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against C. difficile.

Principle: A standardized inoculum of C. difficile is exposed to serial dilutions of the test compound in a suitable growth medium under anaerobic conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

Methodology:

  • Preparation of Inoculum: Culture C. difficile on a suitable agar medium (e.g., brain heart infusion agar supplemented with yeast extract, L-cysteine, and sodium taurocholate) under anaerobic conditions. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Plates: Perform serial dilutions of the ILA derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.

  • Determination of MIC: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity.

Conclusion and Future Directions

The structure-activity relationship of this compound is a rich and complex field with significant therapeutic potential. Key takeaways include:

  • C-24 Carboxylic Acid Modification: This position is a prime target for enhancing anticancer activity through the introduction of cationic or amide functionalities.

  • Receptor Selectivity: Subtle modifications to the ILA scaffold can shift its activity between TGR5 agonism, VDR agonism, and FXR antagonism. Esterification at C-24, for example, can create potent and selective VDR modulators.

  • Antimicrobial Potential: ILA's intrinsic ability to inhibit C. difficile highlights its potential role in modulating the gut microbiome and preventing pathogenic infections.

Future research should focus on a more systematic exploration of the SAR of ILA itself, moving beyond the inferences drawn from LCA studies. The synthesis and screening of focused libraries of ILA derivatives will be crucial for elucidating the precise structural requirements for potent and selective activity at its various biological targets. Such efforts will undoubtedly pave the way for the development of novel ILA-based therapeutics for a range of human diseases.

References

Isolithocholic Acid in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolithocholic acid (ILA), a secondary bile acid, is an isomer of lithocholic acid (LCA) produced by the metabolic action of the gut microbiota.[1][2] Initially viewed as a simple byproduct of cholesterol metabolism, recent preclinical research has illuminated ILA's role as a potent signaling molecule with significant therapeutic potential across a spectrum of diseases. Unlike primary bile acids synthesized in the liver, ILA is formed in the intestine through bacterial enzymatic modification of LCA.[1][3] This places ILA at a critical intersection of host metabolism and the gut microbiome.

This technical guide provides a comprehensive overview of the current state of preclinical research on this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into ILA's mechanisms of action, experimental applications, and quantitative outcomes from key preclinical studies.

Biosynthesis of this compound

Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized in the liver and secreted into the intestine.[1] In the gut, specific microbial species, including those from the Clostridium genus, convert these primary bile acids into secondary bile acids.[1][4] The process leading to ILA involves the conversion of LCA into 3-oxolithocholic acid (3-oxoLCA) and subsequently into this compound (isoLCA).[5][6] This biotransformation is a key function of a healthy gut microbiome, and reduced levels of ILA and its precursor have been observed in patients with inflammatory bowel disease (IBD).[5][6]

PBA Primary Bile Acids (e.g., CDCA) LCA Lithocholic Acid (LCA) PBA->LCA 7α-dehydroxylation OXO 3-oxolithocholic acid (3-oxoLCA) LCA->OXO center_node Gut Microbiota Enzymes (e.g., 3α-HSDH) LCA->center_node ILA This compound (ILA) OXO->ILA center_node->OXO

Figure 1: Biosynthesis of this compound by Gut Microbiota.

Mechanisms of Action and Signaling Pathways

ILA exerts its biological effects by modulating several key signaling pathways. Its ability to interact with specific receptors makes it a molecule of interest for targeted therapeutic development.

Inhibition of T Helper 17 (Th17) Cell Differentiation

One of the most significant immunomodulatory functions of ILA is its ability to suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells.[5][6] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory disorders, including IBD.[3] ILA achieves this by directly inhibiting the Retinoic acid receptor-related Orphan nuclear Receptor-γt (RORγt), which is the master transcription factor required for the Th17 cell lineage.[6] This mechanism is shared with its precursor, 3-oxoLCA.[3][5]

ILA This compound (ILA) RORGT RORγt (Transcription Factor) ILA->RORGT Inhibits TH17 Pro-inflammatory Th17 Cell RORGT->TH17 Promotes Differentiation CD4 Naive CD4+ T Cell CD4->TH17 Inflammation Inflammation TH17->Inflammation

Figure 2: ILA-mediated inhibition of Th17 cell differentiation.
Activation of Takeda G-protein Coupled Receptor 5 (TGR5)

ILA, along with its parent compound LCA, is a potent agonist for TGR5, a G-protein coupled receptor expressed on various cell types including immune cells, muscle cells, and intestinal epithelial cells.[7][8][9][10] TGR5 activation triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to diverse physiological outcomes.[9]

  • In Immune Cells: In dendritic cells (DCs), TGR5 activation by LCA has been shown to inhibit their maturation and the production of pro-inflammatory cytokines.[10] This leads to reduced T cell activation and ameliorates autoimmune responses in preclinical models.[10]

  • In Skeletal Muscle: ILA and other TGR5 agonists promote skeletal muscle hypertrophy. This is mediated through an increase in Insulin-like Growth Factor 1 (IGF-1) and subsequent activation of the Akt/mTOR signaling pathway, which enhances protein synthesis and inhibits protein degradation.[7][11]

  • In Metabolic Regulation: TGR5 activation in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[9] It also enhances energy expenditure, contributing to reduced body weight and improved metabolic profiles in mouse models.[9]

cluster_outcomes Downstream Effects ILA This compound (ILA) TGR5 TGR5 Receptor ILA->TGR5 Activates cAMP ↑ cAMP TGR5->cAMP Immune Immune Cells (e.g., Dendritic Cells) ↓ Pro-inflammatory Cytokines cAMP->Immune Muscle Skeletal Muscle ↑ IGF-1 → ↑ Protein Synthesis (Hypertrophy) cAMP->Muscle Metabolic Intestinal L-Cells ↑ GLP-1 Secretion (Glucose Homeostasis) cAMP->Metabolic

Figure 3: Overview of ILA signaling through the TGR5 receptor.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo preclinical studies investigating the effects of this compound.

Table 1: Summary of In Vitro Preclinical Studies on this compound

Cell TypeILA ConcentrationDurationKey Observed EffectsCitation(s)
Naive CD4+ T cells0.625 - 40 µM18 hoursDose-dependent inhibition of Th17 cell differentiation.[2]
Naive CD4+ T cells~20 µM-Efficiently inhibited Th17 differentiation with little effect on cell viability.[3]
Clostridium difficile0.03 - 0.15 mM24 hoursSignificantly reduced bacterial viability and toxin expression.[2]
MacrophagesNot Specified-Prevents M1 polarization (pro-inflammatory phenotype).[12]

Table 2: Summary of In Vivo Preclinical Studies on this compound and Related Metabolites

Animal ModelDisease ModelCompound & DosageDurationKey FindingsCitation(s)
B6Tac MiceSegmented Filamentous Bacteria (SFB) ColonizationILA (0.3% w/w in diet)4 daysReduced levels of existing Th17 cells in the intestinal lamina propria.[2]
C57BL/6 MiceHigh-Fat Diet-Induced NASHILA (50 mg/kg/day, p.o.)8 weeksReduced serum ALT, AST, TC, and TG. Alleviated inflammatory cell infiltration, lipid droplets, and fibrosis in the liver.[2]
C57BL/6 MiceDSS-induced ColitisLCA (enema)-Ameliorated disease; effect was dependent on TGR5 expression by immune cells.[4]
MiceHFD-F/Ccl4-induced MASHAllo-LCA (10 mg/kg/day)-Improved insulin sensitivity and reversed liver lipid accumulation and fibrosis.[12]

Note: Some studies utilize parent compounds like Lithocholic Acid (LCA) or isomers like Allo-LCA, which often share receptor targets (e.g., TGR5) with ILA and provide valuable mechanistic context.

Experimental Protocols in Preclinical Research

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving ILA and related bile acids.

Protocol 1: High-Fat Diet-Induced NASH Model in Mice

This protocol describes an experiment to evaluate the therapeutic potential of ILA in a preclinical model of Nonalcoholic Steatohepatitis (NASH).

  • Animal Model: Male C57BL/6 mice.

  • Induction of NASH: Mice are fed a high-fat diet for a specified period to induce features of NASH, including steatosis, inflammation, and fibrosis.

  • Compound Administration:

    • Test Group: this compound is administered orally (p.o.) via gavage at a dose of 50 mg/kg/day.[2]

    • Control Group: Mice receive the vehicle (e.g., corn oil) via oral gavage.

  • Treatment Duration: 8 weeks.[2]

  • Outcome Measures:

    • Serum Analysis: At the end of the study, blood is collected to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Cholesterol (TC), and Triglycerides (TG) as markers of liver injury and dyslipidemia.[2]

    • Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cell damage, Oil Red O for lipid accumulation, and Sirius Red for fibrosis.[2]

    • Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes related to inflammation (e.g., Il-6, Tnf-α), fibrosis, and lipid metabolism via qRT-PCR.[2]

Protocol 2: In Vitro T Helper 17 (Th17) Cell Differentiation Assay

This assay is used to determine the direct effect of ILA on the differentiation of naive T cells into the pro-inflammatory Th17 lineage.

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Cells are cultured in complete RPMI-1640 medium.

    • T cell receptors are stimulated using plate-bound anti-CD3 and anti-CD28 antibodies.

    • Th17 differentiation is induced by adding a cocktail of cytokines, typically including TGF-β and IL-6.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 0.625 to 40 µM).[2] A vehicle control (DMSO alone) is run in parallel.

  • Incubation: Cells are incubated for 3-5 days to allow for differentiation.

  • Analysis:

    • Flow Cytometry: Before analysis, cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4 and the key Th17 cytokine, Interleukin-17A (IL-17A).

    • The percentage of CD4+ IL-17A+ cells is quantified by flow cytometry to determine the extent of Th17 differentiation.[3]

Protocol 3: Experimental Workflow for Microbiome-Mediated ILA Production

This workflow outlines the steps to identify and characterize gut bacteria capable of producing ILA.

Step1 1. Isolation Isolate bacterial strains from human fecal samples Step2 2. In Vitro Culture Culture individual strains anaerobically with LCA substrate Step1->Step2 Step3 3. Metabolite Analysis Analyze culture supernatant using UPLC-MS to detect 3-oxoLCA and ILA Step2->Step3 Step4 4. Identification Identify positive strains (e.g., via 16S rRNA sequencing) Step3->Step4 Step5 5. In Vivo Validation Colonize germ-free mice with identified strains and measure fecal 3-oxoLCA and ILA levels Step4->Step5

Figure 4: Workflow to identify ILA-producing gut bacteria.

Conclusion and Future Directions

This compound is emerging from the shadow of other bile acids as a specific and potent modulator of key biological pathways, particularly in immunity and metabolism. Preclinical data strongly support its role as an anti-inflammatory agent through the suppression of Th17 cell differentiation and as a metabolic regulator via TGR5 activation. These findings present compelling opportunities for drug development in IBD, metabolic-associated steatohepatitis (MASH), and potentially sarcopenia.

Future research should focus on elucidating the full range of ILA's receptor interactions and downstream effects. The development of specific ILA formulations or synthetic analogs could enhance bioavailability and therapeutic efficacy. Furthermore, exploring the therapeutic strategy of modulating the gut microbiota to increase endogenous ILA production represents a novel and exciting avenue for treating chronic inflammatory and metabolic diseases. As research progresses, ILA is poised to become a significant tool in the arsenal of targeted therapies derived from the host-microbiome interface.

References

Methodological & Application

Application Note: Quantification of Isolithocholic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Isolithocholic Acid (ILCA) in biological matrices, such as plasma, serum, and feces, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of ILCA in various physiological and pathological processes.

Introduction

This compound (ILCA) is a secondary bile acid formed from its primary precursor, chenodeoxycholic acid, through the metabolic activity of gut microbiota. As a stereoisomer of lithocholic acid (LCA), ILCA has garnered increasing interest due to its distinct biological activities. Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that modulate various metabolic and inflammatory pathways. ILCA, like LCA, is a ligand for the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5, through which it can influence gene expression and cellular function.[1][2] Accurate quantification of ILCA in biological samples is essential for understanding its physiological concentrations, pharmacokinetic profiles, and its role in health and disease.

LC-MS/MS has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between isomeric forms.[3][4] This document outlines a comprehensive protocol for ILCA quantification, including sample preparation, optimized LC-MS/MS parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) Plasma and Serum: Protein Precipitation [2][5][6][7][8][9][10]

This method is rapid and effective for removing the majority of proteins from plasma and serum samples.

  • Materials:

    • Ice-cold acetonitrile (ACN)

    • Internal Standard (IS) working solution (e.g., d4-Lithocholic acid in methanol or ACN)

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

    • HPLC vials with microinserts

  • Protocol:

    • Thaw plasma or serum samples on ice.

    • To a microcentrifuge tube, add 50 µL of the plasma or serum sample.

    • Add 150 µL of ice-cold acetonitrile containing the internal standard. The ratio of ACN to sample can be optimized, with 3:1 being a common starting point.

    • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.

b) Feces: Liquid-Liquid Extraction

This method is suitable for extracting bile acids from complex fecal matrices.

  • Materials:

    • Lyophilizer (optional, for dry weight normalization)

    • Methanol

    • Ultrapure water

    • Internal Standard (IS) working solution

    • Vortex mixer

    • Centrifuge capable of 14,000 x g and 4°C

    • HPLC vials with microinserts

  • Protocol:

    • (Optional) Lyophilize a portion of the fecal sample to determine the dry weight.

    • Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.

    • Add 500 µL of methanol containing the internal standard.

    • Add 150 µL of ultrapure water.

    • Vortex the mixture vigorously for 10 minutes.

    • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Feces Feces Liquid-Liquid Extraction Liquid-Liquid Extraction Feces->Liquid-Liquid Extraction Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection Liquid-Liquid Extraction->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantification of this compound.

LC-MS/MS Conditions

a) Liquid Chromatography

  • Column: A reversed-phase C18 column is recommended for the separation of bile acids. A common choice is a column with dimensions of 2.1 x 100 mm and a particle size of 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium acetate in water.[5]

  • Mobile Phase B: Acetonitrile or a mixture of Methanol and Acetonitrile (1:1, v/v).[11]

  • Flow Rate: 0.3 - 0.5 mL/min.[5]

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 - 50°C.[11]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic bile acids. The gradient should be optimized to ensure baseline separation of ILCA from its isomers, particularly lithocholic acid.

b) Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][5][12]

  • Ion Spray Voltage: -4500 V.[13]

  • Source Temperature: 500°C.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative data for this compound should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.

Table 1: LC-MS/MS Parameters for this compound Quantification

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature45°C
Mass Spectrometry
Ionization ModeESI Negative
Precursor Ion (Q1)375.3 m/z
Product Ion (Q3)375.3 m/z (pseudo-MRM)
Dwell Time50 ms
Collision Energy (CE)Optimized for instrument
Declustering Potential (DP)Optimized for instrument
Internal Standard (d4-LCA)
Precursor Ion (Q1)379.3 m/z
Product Ion (Q3)379.3 m/z

Note: Due to the limited fragmentation of unconjugated bile acids in negative ion mode, a pseudo-MRM transition (monitoring the precursor ion in both Q1 and Q3) is often employed for quantification, providing good signal yield.[4][5][14]

Table 2: Example Quantitative Data Summary

Sample IDMatrixILCA Concentration (ng/mL)%CV (n=3)
Control 1Plasma5.24.8
Control 2Plasma6.13.5
Treated 1Plasma15.85.2
Treated 2Plasma18.24.1
Fecal Control 1Feces120.5 (ng/g)8.7
Fecal Treated 1Feces350.2 (ng/g)9.1

Signaling Pathways of this compound

ILCA exerts its biological effects primarily through the activation of the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5.

This compound Signaling Pathways Diagram

ILCA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGR5 TGR5 AC Adenylyl Cyclase TGR5->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene_Expression Modulation of Gene Expression (e.g., Inflammation, Metabolism) PKA->Gene_Expression downstream effects VDR_cyto VDR VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE binds VDRE->Gene_Expression ILCA This compound ILCA->TGR5 ILCA->VDR_cyto binds

Caption: ILCA signaling through TGR5 and VDR pathways.

Vitamin D Receptor (VDR) Signaling: Upon entering the cell, ILCA can bind to the nuclear receptor VDR. This binding induces a conformational change in VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The ILCA-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various processes, including inflammation, cell proliferation, and calcium homeostasis.[3][5][15][16][17][18]

TGR5 Signaling: ILCA can also activate the G-protein coupled receptor TGR5, which is located on the cell membrane of various cell types, including enteroendocrine cells, macrophages, and sensory neurons. Activation of TGR5 by ILCA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, resulting in a range of physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), modulation of inflammatory responses, and energy expenditure.[1][12][19][20][21]

Conclusion

This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in various biological matrices. The provided protocols for sample preparation and instrumental analysis, along with the summary of ILCA's key signaling pathways, offer a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical research. The accurate measurement of ILCA will facilitate a deeper understanding of its role in health and disease, potentially uncovering new therapeutic targets and biomarkers.

References

Application Notes and Protocols for Isolithocholic Acid Extraction from Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid formed by the metabolic action of the gut microbiota on primary bile acids. As a signaling molecule, ILCA is implicated in various physiological and pathophysiological processes, including immune regulation and metabolic diseases. Accurate quantification of ILCA in fecal samples is crucial for understanding its role in the gut-liver axis and for the development of novel therapeutics. These application notes provide detailed protocols for the extraction and quantification of ILCA from human fecal samples, along with relevant biological context and data.

Biological Significance of this compound

ILCA, an isomer of lithocholic acid (LCA), is produced by intestinal bacteria.[1] Both LCA and its isomers are known to act as signaling molecules by interacting with various receptors, including the farnesoid X receptor (FXR), vitamin D receptor (VDR), and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4] The activation of these receptors by bile acids can influence host metabolism, inflammation, and cellular proliferation.[3][4] For instance, the binding of LCA to TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[2]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Wet Fecal Samples

This protocol is optimized for the extraction of ILCA from wet fecal samples, which has been shown to provide better recovery compared to dried samples.[5][6]

Materials:

  • Wet fecal sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) solution (e.g., d4-LCA in methanol)

  • Zirconia/silica beads (1.0 mm diameter)

  • Homogenizer

  • Refrigerated centrifuge

  • Autosampler vials

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Thaw the frozen fecal sample on ice. Weigh approximately 25 mg of the wet fecal sample into a 2 mL tube containing zirconia/silica beads.[7]

  • Extraction: Add 1 mL of pre-cooled methanol containing the internal standard (e.g., 0.5 µM d4-LCA) to the tube.[7]

  • Homogenization: Homogenize the sample using a bead-beating homogenizer until the sample is thoroughly dispersed.

  • Centrifugation: Centrifuge the homogenate at 13,200 x g for 20 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer 200 µL of the supernatant to an autosampler vial.[7]

  • Filtration (Optional but Recommended): If the supernatant contains visible particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Analysis: The sample is now ready for analysis by UPLC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Fecal Extracts

For samples with high matrix interference, an additional solid-phase extraction cleanup step can be employed.

Materials:

  • Fecal extract (from Protocol 1)

  • C18 SPE cartridge

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[8]

  • Sample Loading: Load the fecal extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the bile acids, including ILCA, with 5 mL of methanol.[8]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water) for UPLC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data for ILCA and related bile acids in human fecal samples from healthy individuals and those with certain health conditions. Concentrations are typically reported in µmol/g of dried feces.

Bile AcidHealthy Controls (µmol/g dry weight)Cirrhosis (Advanced) (µmol/g dry weight)Reference
This compound (ILCA) Present, often isomer of LCALevels may be altered[9]
Lithocholic acid (LCA)1.41 ± 0.840.17 ± 0.31[9]
Deoxycholic acid (DCA)4.09 ± 1.010.25 ± 0.30[9]
Cholic acid (CA)Not a major fecal component in health0.38 ± 0.25[9]
Chenodeoxycholic acid (CDCA)Not a major fecal component in health0.24 ± 0.22[9]

Note: The concentrations of bile acids can vary significantly between individuals due to diet, gut microbiome composition, and other factors.

Visualization of Methodologies and Pathways

Experimental Workflow for ILCA Extraction

The following diagram illustrates the general workflow for the extraction and analysis of ILCA from fecal samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optional_cleanup Optional Cleanup fecal_sample Fecal Sample (Wet) homogenization Homogenization in Methanol with Internal Standard fecal_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant uplc_msms UPLC-MS/MS Analysis supernatant->uplc_msms spe Solid-Phase Extraction (SPE) supernatant->spe Optional data_processing Data Processing and Quantification uplc_msms->data_processing spe->uplc_msms

Caption: Workflow for fecal ILCA extraction and analysis.

Signaling Pathway of Lithocholic Acid and its Isomers

This diagram depicts the known signaling pathways activated by lithocholic acid, which are also relevant for its isomer, this compound.

signaling_pathway cluster_cell Target Cell (e.g., Enterocyte, Immune Cell) cluster_receptors Receptors cluster_downstream Downstream Effects ILCA This compound (ILCA) VDR VDR ILCA->VDR PXR PXR ILCA->PXR TGR5 TGR5 ILCA->TGR5 gene_transcription Gene Transcription Regulation VDR->gene_transcription inflammation_modulation Inflammation Modulation VDR->inflammation_modulation PXR->gene_transcription PXR->inflammation_modulation glp1_secretion GLP-1 Secretion TGR5->glp1_secretion

Caption: ILCA signaling through VDR, PXR, and TGR5.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the extraction and quantification of this compound from fecal samples. The accurate measurement of ILCA is essential for advancing our understanding of its role in health and disease and for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome and bile acid signaling.

References

Synthesis of Isolithocholic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isolithocholic acid (3β-hydroxy-5β-cholan-24-oic acid) is a secondary bile acid and an epimer of the more common lithocholic acid. It is a subject of growing interest in biomedical research for its potential roles in metabolic regulation and as a therapeutic agent. This document provides a detailed protocol for the chemical synthesis of this compound, primarily aimed at researchers, scientists, and professionals in drug development. The synthesis is based on the stereochemical inversion of the 3-hydroxyl group of lithocholic acid via a Mitsunobu reaction, a reliable and efficient method for achieving this transformation. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Bile acids are steroidal molecules synthesized in the liver from cholesterol. They play crucial roles in the digestion and absorption of lipids and are also signaling molecules that regulate various metabolic pathways. This compound is a microbial metabolite of lithocholic acid in the gut.[1] Due to its distinct stereochemistry at the C-3 position, this compound exhibits unique biological activities compared to its 3α-epimer, lithocholic acid. The limited commercial availability and high cost of this compound necessitate efficient and reproducible synthetic protocols to facilitate further research into its physiological functions and therapeutic potential.

The protocol detailed herein describes a two-step synthesis of this compound starting from commercially available lithocholic acid. The key transformation is the inversion of the 3α-hydroxyl group to a 3β-hydroxyl group using the Mitsunobu reaction, followed by saponification of the resulting formate ester.

Synthetic Pathway Overview

The synthesis of this compound from lithocholic acid proceeds in two main steps:

  • Mitsunobu Reaction: The 3α-hydroxyl group of lithocholic acid is converted to a 3β-formate ester with inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as the Mitsunobu reagents and formic acid as the nucleophile.

  • Saponification: The 3β-formate ester is hydrolyzed under basic conditions to yield the final product, this compound.

Isolithocholic_Acid_Synthesis Start Lithocholic Acid (3α-hydroxy-5β-cholan-24-oic acid) Intermediate 3β-Formyloxy-5β-cholan-24-oic acid Start->Intermediate Product This compound (3β-hydroxy-5β-cholan-24-oic acid) Intermediate->Product

Figure 1: Synthetic workflow for the preparation of this compound from Lithocholic Acid.

Experimental Protocol

Materials and Reagents
  • Lithocholic acid (≥95% purity)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD), 40% solution in toluene

  • Formic acid (≥95%)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous benzene or toluene

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Mitsunobu Inversion of Lithocholic Acid
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve lithocholic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, add triphenylphosphine (1.5 eq).

  • Addition of Formic Acid: Add formic acid (1.5 eq) to the reaction mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of DEAD: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 30 minutes. The solution may turn from colorless to a pale yellow or orange color.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Remove the THF under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, containing triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the 3β-formyloxy-5β-cholan-24-oic acid.

Step 2: Saponification to this compound
  • Hydrolysis: Dissolve the purified 3β-formyloxy-5β-cholan-24-oic acid from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Base: Add potassium hydroxide (3-5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting formate ester is completely consumed as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 2-3 with 1 M HCl. A white precipitate of this compound will form.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to yield pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

ParameterStep 1: Mitsunobu ReactionStep 2: SaponificationOverall
Starting Material Lithocholic Acid3β-Formyloxy-5β-cholan-24-oic acidLithocholic Acid
Key Reagents PPh₃, DEAD, Formic AcidKOH, MeOH/H₂O-
Solvent Anhydrous THFMethanol/Water-
Reaction Temperature 0 °C to Room TemperatureReflux-
Reaction Time 12 - 24 hours2 - 4 hours14 - 28 hours
Typical Yield 70 - 85%>90%63 - 77%

Signaling Pathway and Logical Relationships

The core of this protocol is the inversion of a specific stereocenter. The logical relationship of this transformation is depicted below.

stereochemistry_inversion start_material Lithocholic Acid 3α-OH (equatorial) intermediate_state Oxyphosphonium Intermediate Good Leaving Group start_material->intermediate_state Activation with PPh₃/DEAD attack SN2 Attack by Formate Nucleophile intermediate_state->attack Presence of Nucleophile inversion Walden Inversion Inversion of Stereochemistry attack->inversion product_ester Formate Ester 3β-OCHO (axial) inversion->product_ester C-O Bond Formation final_product This compound 3β-OH (axial) product_ester->final_product Hydrolysis

Figure 2: Logical diagram of the stereochemical inversion during the Mitsunobu reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from lithocholic acid. The described method, centered around a Mitsunobu reaction for stereochemical inversion, is robust and provides good overall yields. This protocol should enable researchers to produce sufficient quantities of this compound for in-depth biological and pharmacological studies. Standard laboratory safety precautions should be followed when performing these experiments.

References

Isolithocholic Acid: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid, an isomer of lithocholic acid (LCA), formed through the metabolic activity of gut microbiota. Emerging research has highlighted its role as a signaling molecule with significant immunomodulatory and metabolic regulatory functions. ILCA has been identified as a potent modulator of several key cellular signaling pathways, making it a molecule of interest for therapeutic development in inflammatory diseases, metabolic disorders, and cancer.

These application notes provide a comprehensive overview of the in vitro applications of this compound, including detailed protocols for cell culture treatment, quantitative data on its biological effects, and visual representations of the signaling pathways it modulates.

Data Presentation

Table 1: In Vitro Efficacy of this compound (ILCA)
Cell TypeEffectConcentration RangeIncubation TimeReference
Initial CD4+ T cellsDose-dependent inhibition of differentiation into TH17 cells0.625 - 40 µM18 hours[1]
Clostridium difficileReduced viability and toxin expression0.03 - 0.15 mM (viability); 0.00003% (growth and toxin activity)24 hours[1][2]
Various C. difficile strains (CD196, M68, CF5, 630, BI9)Inhibition of growth0.00003%Not specified[2]
C. difficile strains CF5, BI9, M120, 630Decreased toxin activity0.00003%Not specified[2]
C. difficile strains (except R20291 and M120)Significant decrease in toxin activity0.0003%Not specified[2]
Naïve CD4+ T cellsInhibition of TH17 cell differentiationNot specified, dose-dependent3 days[3]
Table 2: In Vitro Efficacy of Lithocholic Acid (LCA) - A Related Secondary Bile Acid
Cell LineAssayIC50 ValueIncubation TimeReference
HCT-116 (Colon Cancer)Cytotoxicity (MTT)~100 µM (for LCA-PIP1, a derivative)48 hours[4]
DLD-1 (Colon Cancer)Cytotoxicity (MTT)~75 µM (for LCA-PIP1, a derivative)48 hours[4]
HCT-8 (Colon Cancer)Cytotoxicity (MTT)>200 µM (for LCA-PIP1, a derivative)48 hours[4]
Colon Cancer Cell LinesCytotoxicityIn the physiological rangeNot specified[5]
Nephroblastoma (WT CLS1), Ewing Sarcoma (SK NEP1), Embryonic Kidney (HEK 293), Adult Kidney (RC 124)Cell ViabilityDose and time-dependent toxicity4 - 48 hours[6]

Experimental Protocols

Protocol 1: General Protocol for this compound Treatment in Mammalian Cell Culture

This protocol provides a general guideline for treating adherent mammalian cell lines with this compound. Optimization of concentrations and incubation times for specific cell lines and experimental endpoints is recommended.

Materials:

  • This compound (ILCA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cell line of interest

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of ILCA Stock Solution:

    • Prepare a high-concentration stock solution of ILCA in DMSO. For example, to make a 10 mM stock solution, dissolve 3.765 mg of ILCA (MW: 376.58 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.[2]

  • Cell Seeding:

    • Culture the cells of interest to ~80% confluency in their recommended complete growth medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific assay to be performed. Allow the cells to adhere and grow for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions and Treatment:

    • On the day of the experiment, thaw an aliquot of the ILCA stock solution.

    • Prepare serial dilutions of the ILCA stock solution in serum-free or complete culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the culture medium to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control using the same final concentration of DMSO as in the ILCA-treated wells.

    • Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of ILCA or the vehicle control.

  • Incubation:

    • Return the culture plates to the incubator and incubate for the desired period (e.g., 18, 24, or 48 hours), depending on the specific experimental design.[1]

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as:

      • Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo® assays) to determine the cytotoxic or cytostatic effects of ILCA.

      • Gene Expression Analysis: (e.g., qRT-PCR or RNA sequencing) to investigate changes in the expression of target genes.

      • Protein Analysis: (e.g., Western blotting or ELISA) to examine changes in protein levels or post-translational modifications.

      • Flow Cytometry: To analyze cell cycle progression, apoptosis, or specific cell populations (e.g., TH17 differentiation).

Protocol 2: Inhibition of TH17 Cell Differentiation

This protocol is adapted from studies demonstrating the inhibitory effect of ILCA on the differentiation of naïve CD4+ T cells into TH17 cells.[1][3]

Materials:

  • Naïve CD4+ T cells (isolated from spleens and lymph nodes of mice)

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • TH17 polarizing cytokines (e.g., IL-6 and TGF-β1)

  • IL-2

  • This compound (ILCA) stock solution (as prepared in Protocol 1)

  • Complete RPMI-1640 medium

  • Flow cytometry antibodies (e.g., anti-IL-17A, anti-CD4)

Procedure:

  • Isolation of Naïve CD4+ T Cells:

    • Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using established protocols, such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • T Cell Culture and Activation:

    • Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.

    • Activate the T cells using plate-bound or soluble anti-CD3 and anti-CD28 antibodies.

  • TH17 Differentiation and ILCA Treatment:

    • To induce TH17 differentiation, add IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1 ng/mL) to the culture medium.

    • Approximately 18 hours after T-cell activation, add ILCA at various concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, and 40 µM) to the cultures.[1] Include a vehicle control (DMSO).

  • Incubation and Analysis:

    • Culture the cells for 3 days.

    • On day 3, harvest the cells for analysis.

    • Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry to assess the extent of TH17 differentiation.

Signaling Pathways and Mechanisms of Action

This compound and its related bile acids exert their biological effects by interacting with several key receptors and modulating their downstream signaling cascades.

RORγt Signaling Pathway

ILCA has been shown to directly bind to the RAR-related orphan receptor gamma t (RORγt), a master transcription factor for TH17 cell differentiation. By binding to RORγt, ILCA inhibits its transcriptional activity, leading to the suppression of TH17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.[7]

RORgt_Pathway ILCA This compound (ILCA) RORgt RORγt ILCA->RORgt Binds to & Inhibits Th17_Diff TH17 Cell Differentiation RORgt->Th17_Diff IL17 IL-17 Production Th17_Diff->IL17

Caption: ILCA inhibits TH17 differentiation by binding to and inhibiting RORγt.

TGR5 Signaling Pathway

TGR5 (also known as GPBAR1) is a G protein-coupled receptor activated by various bile acids, including LCA.[8] Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.

TGR5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCA Lithocholic Acid (LCA) TGR5 TGR5 LCA->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: LCA activates the TGR5 signaling pathway, leading to downstream effects.

Vitamin D Receptor (VDR) Signaling Pathway

LCA is a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immunity, and cell proliferation. Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]

VDR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA Lithocholic Acid (LCA) VDR VDR LCA->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: LCA activates VDR signaling to regulate target gene transcription.

Conclusion

This compound is a biologically active metabolite with diverse effects on cellular function, primarily through the modulation of key signaling pathways involved in immunity and metabolism. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of ILCA in various disease models. Further investigation is warranted to fully elucidate its mechanisms of action and to optimize its application in different cellular contexts.

References

Application Notes and Protocols for In Vivo Administration of Isolithocholic Acid (ILCA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid produced by gut microbiota from its precursor, lithocholic acid (LCA). Emerging research has highlighted its significant role in modulating immune responses and metabolic pathways, making it a molecule of interest for therapeutic development. Notably, ILCA has been shown to suppress T helper 17 (Th17) cell differentiation and activate AMP-activated protein kinase (AMPK), suggesting its potential in treating autoimmune diseases and metabolic disorders.[1][2][3][4][5] These application notes provide detailed protocols for the in vivo administration of ILCA to rodent models, summarize key quantitative data from preclinical studies, and illustrate its known signaling pathways.

Data Presentation

The following tables summarize quantitative data related to the in vivo administration of this compound in mice.

Table 1: In Vivo Administration Parameters for this compound in Mice

Administration RouteDosageVehicleTreatment DurationAnimal ModelReference
Oral Gavage50 mg/kg/dayDMSO and Corn oil8 weeksHigh-fat diet-induced Nonalcoholic Steatohepatitis (NASH) mouse model[1]
Oral Gavage20 mg/kg1.5% NaHCO32 or 4 consecutive daysC57BL/6J mice
Dietary Supplementation0.3% w/wPowdered chow4-7 daysSegmented Filamentous Bacteria (SFB)-colonized B6 Jax mice[5]
Dietary Supplementation1% w/wDiet1, 2, and 4 daysSwiss albino, FVB/N, C57/Bl6, and 129 SV mice[6]
Intraperitoneal (IP) InjectionNot specified in literature for ILCA. General guidance suggests a maximum volume of 10 ml/kg.Vehicle to be optimized based on solubility. Common vehicles include saline, PBS, or solutions containing DMSO, PEG300, and Tween-80.To be determined based on experimental design.Applicable to various mouse models.[7][8][9][10]

Table 2: Pharmacokinetic Parameters of Related Compounds (for reference)

CompoundAdministration RouteAnimal ModelCmaxTmaxAbsolute Bioavailability (%)Reference
LenalidomideOral (10 mg/kg)Mice2.447 µg/mL40 min75[11]
LenalidomideIP (10 mg/kg)Mice8.343 µg/mL10 min105[11]
MnTE-2-PyP5+OralMice--23[12]
MnTE-2-PyP5+IPMice--83 (relative to IV)[12]
Compound KOral (10 mg/kg)P-gp knockout mice--Significantly increased vs. wild-type[11]
RBx14255OralMice--≥85[13]

Note: Specific pharmacokinetic data for this compound in mice was not available in the reviewed literature. The data presented for other compounds is for comparative purposes to illustrate general principles of oral vs. IP administration.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

This protocol is adapted from studies investigating the effects of ILCA on nonalcoholic steatohepatitis (NASH) in mice.[1]

Materials:

  • This compound (ILCA) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution (50 mg/kg): a. Prepare a stock solution of ILCA in DMSO. For example, dissolve a known weight of ILCA in a minimal amount of DMSO to achieve a clear solution. b. On the day of administration, dilute the ILCA-DMSO stock solution in corn oil to the final desired concentration. For a 50 mg/kg dose in a 25g mouse with a dosing volume of 200 µL, the final concentration would be 6.25 mg/mL. Ensure the solution is thoroughly mixed by vortexing until it is clear.[1] Note: The ratio of DMSO to corn oil should be optimized to ensure solubility and minimize toxicity. A common starting point is 10% DMSO in the final solution.

  • Animal Handling and Dosing: a. Weigh the mouse accurately to determine the precise volume of the dosing solution to administer. b. Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and injury. c. Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary. d. Carefully insert the gavage needle into the esophagus via the side of the mouth, avoiding the trachea. The needle should pass with minimal resistance. e. Slowly administer the calculated volume of the ILCA solution. f. Gently remove the gavage needle. g. Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

  • Treatment Schedule: a. Administer the ILCA solution daily for the duration of the study (e.g., 8 weeks).[1]

Protocol 2: Dietary Supplementation of this compound

This protocol is based on studies investigating the immunomodulatory effects of ILCA.[5]

Materials:

  • This compound (ILCA) powder

  • Powdered rodent chow

  • Precision balance

  • Spatula and mixing container

  • Pellet maker (optional)

Procedure:

  • Preparation of Medicated Diet (0.3% w/w): a. Calculate the amount of ILCA required to achieve a 0.3% concentration in the total weight of the diet (e.g., 3 grams of ILCA for 997 grams of powdered chow). b. Thoroughly mix the ILCA powder with a small portion of the powdered chow first to ensure even distribution. c. Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved. d. If desired, the medicated powdered diet can be re-pelleted using a pellet maker.

  • Administration: a. Replace the standard rodent chow with the ILCA-supplemented diet. b. Provide the medicated diet and water ad libitum. c. Monitor food consumption to estimate the daily intake of ILCA.

  • Treatment Schedule: a. Maintain the mice on the ILCA-supplemented diet for the specified duration of the experiment (e.g., 4-7 days).[5]

Protocol 3: Intraperitoneal (IP) Injection of this compound (General Guidance)

No specific protocol for IP injection of ILCA was found in the reviewed literature. The following is a general protocol for IP injections in mice, which should be optimized for ILCA.[7][8][9][10]

Materials:

  • This compound (ILCA) powder

  • Appropriate sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, PEG300, and Tween-80)[4]

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

Procedure:

  • Preparation of Injectable Solution: a. Dissolve ILCA in a suitable vehicle to the desired concentration. Due to the lipophilic nature of ILCA, a vehicle containing a solubilizing agent may be necessary. A common formulation for lipophilic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The final solution must be sterile. b. The volume to be injected should not exceed 10 mL/kg of body weight.[7][10]

  • Animal Handling and Injection: a. Weigh the mouse to calculate the correct injection volume. b. Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail. c. Tilt the mouse's head downwards at a slight angle. d. Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. e. Disinfect the injection site with 70% ethanol. f. Insert the needle at a 15-20 degree angle with the bevel facing up. g. Aspirate by pulling back slightly on the plunger to ensure that no fluid (e.g., urine or intestinal contents) or blood is drawn. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. h. Inject the solution slowly and steadily. i. Withdraw the needle and return the mouse to its cage. j. Monitor the animal for any adverse effects.

Signaling Pathways and Visualizations

ILCA-Mediated Inhibition of RORγt and IL-17A Signaling

This compound has been identified as an antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of Th17 cells.[5] By binding to RORγt, ILCA inhibits its transcriptional activity, leading to a downstream reduction in the expression of pro-inflammatory cytokines, including IL-17A.[5] This mechanism is a critical component of ILCA's immunomodulatory effects.

ILCA_RORgt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ILCA This compound (ILCA) RORgt RORγt ILCA->RORgt Binds and Inhibits IL17A_Gene IL-17A Gene RORgt->IL17A_Gene Activates Transcription Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes IL17A_mRNA IL-17A mRNA IL17A_Gene->IL17A_mRNA Transcription IL17A_Protein IL-17A Protein IL17A_mRNA->IL17A_Protein Translation Inflammation Inflammation IL17A_Protein->Inflammation Promotes Th17_Differentiation->IL17A_Protein Produces

Caption: ILCA inhibits RORγt, suppressing Th17 differentiation and IL-17A production.

ILCA-Mediated Activation of the AMPK Signaling Pathway

While the direct binding of ILCA to AMPK has not been fully elucidated, studies on its precursor, lithocholic acid (LCA), suggest a mechanism involving the activation of sirtuins and subsequent AMPK activation.[2][3] This pathway is crucial for regulating cellular energy homeostasis.

ILCA_AMPK_Pathway ILCA This compound (ILCA) Sirtuins Sirtuins ILCA->Sirtuins Activates v_ATPase v-ATPase Sirtuins->v_ATPase Deacetylates and Inhibits AMPK AMPK v_ATPase->AMPK Leads to Activation of Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis Regulates Catabolism Increased Catabolism (ATP Production) Energy_Homeostasis->Catabolism Anabolism Decreased Anabolism (ATP Consumption) Energy_Homeostasis->Anabolism

Caption: ILCA activates AMPK, promoting cellular energy homeostasis.

References

Application Note: Tracing Isolithocholic Acid Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isolithocholic acid (isoLCA) is a secondary bile acid formed by the metabolic action of gut microbiota on its isomer, lithocholic acid (LCA).[1][2] It is considered a tertiary bile acid, as it is the product of microbial modification of a secondary bile acid. IsoLCA has garnered significant interest due to its biological activities, including the modulation of host immune responses, particularly the differentiation of T helper 17 (TH17) cells, and its role in regulating lipid metabolism and cholesterol homeostasis.[2][3][4] Understanding the kinetics, biotransformation, and metabolic fate of isoLCA is crucial for elucidating its physiological functions and therapeutic potential.

Stable isotope labeling is a powerful technique used to trace the metabolic pathways of molecules within complex biological systems.[5][6][7] By introducing atoms with heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)) into a precursor molecule, researchers can track its conversion into downstream metabolites using mass spectrometry. This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification and metabolic flux analysis.[5][8] This application note provides a detailed protocol for using a stable isotope-labeled precursor to study the microbial production of isoLCA and its subsequent quantification.

Applications

  • Metabolic Flux Analysis: Tracing the conversion rate of lithocholic acid to this compound by specific gut microbial species or complex microbial communities.

  • Pharmacokinetic (ADME) Studies: Investigating the absorption, distribution, metabolism, and excretion of isoLCA in vivo after administration of a labeled precursor.

  • Quantitative Bioanalysis: Using stable isotope-labeled isoLCA as an internal standard for highly accurate and precise quantification in various biological matrices such as feces, plasma, and tissue extracts, which is critical for biomarker discovery and validation.[9][10][11]

Experimental Workflow & Protocols

The overall workflow involves the introduction of a stable isotope-labeled precursor to a biological system (e.g., bacterial culture or animal model), followed by sample collection, extraction of bile acids, and analysis by LC-MS/MS.

G Overall Experimental Workflow cluster_prep Phase 1: Experiment Setup cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Analysis A Prepare Anaerobic Bacterial Culture B Introduce Stable Isotope Precursor (e.g., LCA-d4) A->B Spiking C Collect Samples (Time-course) B->C Incubation D Quench Metabolism & Extract Bile Acids C->D Extraction E LC-MS/MS Analysis D->E Injection F Data Processing & Quantification E->F Signal Integration

Caption: High-level workflow for stable isotope tracing of isoLCA.

Protocol 1: In Vitro Microbial Biotransformation of Labeled Lithocholic Acid

This protocol describes the use of a deuterated lithocholic acid (LCA-d₄) precursor to monitor the production of labeled this compound (isoLCA-d₄) by a specific bacterial strain.

1. Materials and Reagents

  • Bacterial Strain: A bacterial species known to possess 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity, such as certain strains of Clostridium or Ruminococcus.[3]

  • Growth Medium: Pre-reduced, sterile anaerobic broth (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).

  • Labeled Precursor: Lithocholic acid-d₄ (LCA-d₄) solution (e.g., 10 mg/mL in ethanol).[12]

  • Standards: Analytical grade isoLCA and LCA for standard curves.

  • Equipment: Anaerobic chamber, incubator, centrifuge, sterile tubes.

2. Procedure

  • Culture Preparation: In an anaerobic chamber, inoculate the selected bacterial strain into the anaerobic broth. Grow the culture to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.6-0.8) at 37°C.

  • Tracer Introduction: Spike the bacterial culture with LCA-d₄ to a final concentration of 10-50 µM. An unspiked culture should be maintained as a negative control.

  • Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots (e.g., 1 mL) of the culture.

  • Metabolic Quenching: Immediately mix the collected aliquot with 2 volumes of ice-cold methanol to quench all enzymatic activity.

  • Sample Storage: Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant and store it at -80°C until extraction.

Protocol 2: Bile Acid Extraction from Culture Supernatant

This protocol uses solid-phase extraction (SPE) to isolate bile acids from the culture supernatant.

1. Materials and Reagents

  • SPE Cartridges: C18 SPE cartridges (e.g., 100 mg).

  • Solvents: HPLC-grade methanol, water, and acetonitrile. Formic acid.

  • Internal Standard (for absolute quantification): A different labeled bile acid not expected to be formed, such as Cholic acid-d₄.

  • Equipment: SPE manifold, nitrogen gas evaporator.

2. Procedure

  • Internal Standard Spiking: Add the internal standard (e.g., Cholic acid-d₄) to the supernatant samples from Protocol 1 to correct for extraction efficiency.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.

  • Elution: Elute the bile acids with 3 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis and Quantification

This protocol outlines the parameters for quantifying unlabeled (endogenous) and labeled isoLCA using a UHPLC system coupled to a triple quadrupole mass spectrometer.[10][13]

1. LC-MS/MS System and Conditions The analysis is typically performed using electrospray ionization in negative mode (ESI-), which is highly effective for bile acids.[9]

Table 1: Example Liquid Chromatography Parameters

Parameter Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (90:10) with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min |

2. Mass Spectrometry and Data Presentation Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion (Q1) is the deprotonated molecule [M-H]⁻, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation.

G Microbial Metabolism of Lithocholic Acid LCA Lithocholic Acid (LCA) Precursor OXO 3-oxo-LCA Intermediate LCA->OXO Oxidation (3α-HSDH) ISO This compound (isoLCA) Product OXO->ISO Reduction (3β-HSDH)

Caption: Conversion of LCA to isoLCA by microbial enzymes.

Table 2: MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 375.3 375.3 (or specific fragment) 20
This compound-d₄ 379.3 379.3 (or specific fragment) 20

| Cholic Acid-d₄ (IS) | 411.3 | 345.3 | 25 |

Note: m/z values are hypothetical and should be optimized empirically. Fragmentation may not be efficient for all bile acids, in which case Selected Ion Monitoring (SIM) of the precursor ion can be used.[14]

3. Data Analysis and Quantification The principle of quantification relies on isotope dilution, where the signal from the analyte of interest is normalized to the signal of the known concentration of the stable isotope-labeled internal standard.

G Principle of Isotope Dilution Sample Biological Sample (Unknown Analyte Conc.) Standard Add Known Amount of Labeled Internal Standard Sample->Standard Extract Extract Analytes Together Standard->Extract MS LC-MS/MS Analysis Extract->MS Ratio Measure Peak Area Ratio (Analyte / Standard) MS->Ratio Quant Calculate Analyte Conc. via Calibration Curve Ratio->Quant

Caption: Workflow for quantification using a stable isotope standard.

By monitoring the appearance of isoLCA-d₄ over time, the rate of its production can be calculated. The following table shows example data that could be generated from the described experiment.

Table 3: Example Time-Course Quantification of Labeled isoLCA Production

Time Point (Hours) LCA-d₄ Concentration (µM) isoLCA-d₄ Concentration (µM)
0 49.8 ± 1.2 < 0.01 (Below LLOQ)
2 45.2 ± 0.9 4.5 ± 0.3
4 38.6 ± 1.1 10.9 ± 0.7
8 25.1 ± 1.5 24.3 ± 1.3
12 14.7 ± 0.8 34.5 ± 1.9

| 24 | 3.2 ± 0.4 | 45.8 ± 2.1 |

Data are represented as mean ± standard deviation (n=3) and are for illustrative purposes only. LLOQ: Lower Limit of Quantification.

This data demonstrates the time-dependent biotransformation of the labeled precursor (LCA-d₄) into the product of interest (isoLCA-d₄), allowing for a direct measurement of the metabolic activity of the microbial culture.

References

Application Notes and Protocols for Isolithocholic Acid Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to analyze gene expression changes induced by isolithocholic acid (ILCA), a gut microbial metabolite of the secondary bile acid, lithocholic acid (LCA). This document includes detailed protocols for key experimental techniques, a summary of quantitative data on ILCA-mediated gene expression changes, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and Gene Expression

This compound (ILCA) is a bile acid metabolite produced by the gut microbiota that has emerged as a significant modulator of host immune responses and metabolic processes. Like other bile acids, ILCA can act as a signaling molecule, influencing cellular functions by binding to and activating specific receptors, which in turn triggers downstream signaling cascades that alter gene expression. Understanding the impact of ILCA on gene expression is crucial for elucidating its physiological roles and therapeutic potential in various diseases, including inflammatory and metabolic disorders.

Key signaling pathways affected by ILCA and its derivatives include the Takeda G protein-coupled receptor 5 (TGR5) pathway and the Retinoid-related orphan receptor gamma t (RORγt) pathway. These interactions can lead to the modulation of genes involved in inflammation, metabolism, and cellular homeostasis.

Key Signaling Pathways Modulated by this compound

TGR5 Signaling Pathway

ILCA, as a derivative of LCA, is a potent agonist of TGR5, a G protein-coupled receptor. Activation of TGR5 initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). This pathway plays a role in regulating inflammation and metabolism.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ILCA This compound (ILCA) TGR5 TGR5 ILCA->TGR5 Binds to G_protein Gαs TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression EPAC->Gene_Expression Regulates CREB->Gene_Expression Regulates

Caption: TGR5 Signaling Pathway Activation by ILCA.

RORγt Signaling Pathway

ILCA and its precursor, 3-oxo-lithocholic acid, have been shown to inhibit the activity of RORγt, a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells. By binding to RORγt, these bile acid metabolites can suppress the expression of Th17 signature cytokines like IL-17A.[1]

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ILCA This compound (ILCA) RORgt RORγt ILCA->RORgt Binds to and Inhibits IL17A_promoter IL-17A Promoter RORgt->IL17A_promoter Binds to IL17A_expression IL-17A Expression IL17A_promoter->IL17A_expression Drives

Caption: ILCA-mediated Inhibition of RORγt Signaling.

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on the effects of ILCA and related bile acids on the expression of key target genes. Data is presented as fold change relative to vehicle-treated controls.

Table 1: Effect of Lithocholic Acid (LCA) on UGT2B7 and I-BABP mRNA Expression in Caco-2 Cells

TreatmentConcentration (µM)Target GeneFold Change (vs. Control)
Lithocholic Acid10UGT2B7~0.8
20UGT2B7~0.4
25UGT2B7~0.2
30UGT2B7~0.1
10I-BABP~2.5
20I-BABP~1.5
30I-BABP~1.0

Data adapted from a study on the effects of lithocholic acid on gene expression in Caco-2 cells.[2]

Table 2: Effect of 3-oxo-lithocholic Acid (3-oxoLCA) and its Amidate Derivative (A2) on IL-17A mRNA Expression in EL4 Cells

TreatmentConcentration (µM)Target GeneRelative Expression (vs. Control)
3-oxoLCA (A1)10IL-17AMinimal change
Compound A210IL-17ASignificant reduction
Compound A310IL-17ASignificant reduction

Data adapted from a study on lithocholic acid derivatives as RORγt modulators.[3]

Experimental Protocols

RNA Sequencing (RNA-Seq) Analysis of ILCA-Treated Cells

This protocol outlines the steps for performing RNA-seq to obtain a global view of gene expression changes in response to ILCA treatment.

RNA_Seq_Workflow A 1. Cell Culture and ILCA Treatment B 2. Total RNA Extraction A->B C 3. RNA Quality Control (QC) B->C D 4. Library Preparation C->D E 5. Sequencing D->E F 6. Data Analysis: - QC - Alignment - Quantification - Differential Expression E->F

Caption: General Workflow for RNA Sequencing Analysis.

1. Cell Culture and Treatment:

  • Culture cells of interest (e.g., immune cells, intestinal epithelial cells) to the desired confluency.

  • Treat cells with this compound (ILCA) at various concentrations (e.g., 10 µM, 25 µM, 50 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Total RNA Extraction:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.

  • Perform DNase treatment to remove any contaminating genomic DNA.

3. RNA Quality Control:

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.

  • Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended for high-quality sequencing data.

4. Library Preparation:

  • Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.

  • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second cDNA strand.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Purify the library and assess its quality and quantity.

5. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

6. Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon ILCA treatment compared to the control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is used to validate the results from RNA-seq or to analyze the expression of a specific set of target genes.

qPCR_Workflow A 1. Cell Culture and ILCA Treatment B 2. Total RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR Reaction Setup C->D E 5. Real-Time PCR D->E F 6. Data Analysis (ΔΔCt Method) E->F

Caption: General Workflow for qPCR Analysis.

1. Cell Culture and Treatment:

  • Follow the same procedure as for RNA-seq.

2. Total RNA Extraction:

  • Follow the same procedure as for RNA-seq.

3. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

4. qPCR Reaction Setup:

  • Prepare a reaction mix containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for the gene of interest (and a housekeeping gene for normalization, e.g., GAPDH, ACTB)

    • cDNA template (diluted 1:10)

    • Nuclease-free water

  • Pipette the reaction mix into a 96-well or 384-well qPCR plate.

5. Real-Time PCR:

  • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 sec)

      • Annealing/Extension (e.g., 60°C for 1 min)

    • Melt curve analysis to check for primer specificity.

6. Data Analysis:

  • Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression.

  • Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt).

  • Calculate the ΔΔCt by subtracting the average ΔCt of the control samples from the ΔCt of the treated samples.

  • The fold change is calculated as 2^(-ΔΔCt).

Microarray Analysis of ILCA-Treated Cells

Microarray analysis provides another platform for high-throughput gene expression profiling.

Microarray_Workflow A 1. Cell Culture and ILCA Treatment B 2. Total RNA Extraction A->B C 3. cDNA Synthesis and Labeling B->C D 4. Hybridization to Microarray C->D E 5. Washing and Scanning D->E F 6. Data Analysis: - Normalization - Differential Expression - Pathway Analysis E->F

Caption: General Workflow for Microarray Analysis.

1. Cell Culture and Treatment:

  • Follow the same procedure as for RNA-seq.

2. Total RNA Extraction:

  • Follow the same procedure as for RNA-seq, ensuring high-quality RNA.

3. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from total RNA.

  • In vitro transcribe the cDNA to generate cRNA, incorporating a fluorescent label (e.g., Cy3 or Cy5).

4. Hybridization:

  • Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix, Agilent) overnight in a hybridization oven.

5. Washing and Scanning:

  • Wash the microarray to remove non-specifically bound cRNA.

  • Scan the microarray using a laser scanner to detect the fluorescent signals.

6. Data Analysis:

  • Image Analysis: Quantify the signal intensity for each spot on the microarray.

  • Normalization: Normalize the data to correct for technical variations between arrays (e.g., quantile normalization).

  • Differential Expression Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes with significant changes in expression between ILCA-treated and control samples.

  • Pathway and Gene Ontology Analysis: Use tools like DAVID or GSEA to identify biological pathways and functions that are enriched in the list of differentially expressed genes.

References

Application Notes and Protocols for Isolithocholic Acid in Organoid Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid isomer of lithocholic acid, produced through the metabolic activity of the gut microbiota. Emerging research has highlighted its role as a significant signaling molecule within the gut, influencing immune responses and potentially intestinal stem cell (ISC) behavior. These application notes provide a comprehensive overview of the current understanding and potential applications of ILCA in intestinal organoid cultures, offering a valuable in vitro model system to explore its physiological and pathological roles. Intestinal organoids, as self-organizing three-dimensional structures that recapitulate key aspects of the in vivo intestinal epithelium, provide an ideal platform for investigating the effects of gut microbial metabolites like ILCA on intestinal homeostasis, disease pathogenesis, and as a potential therapeutic agent.

Applications of this compound in Organoid Culture

  • Modulation of Intestinal Stem Cell (ISC) Activity: Bile acids have been shown to influence the proliferation and differentiation of ISCs. Organoid cultures can be utilized to dissect the specific effects of ILCA on the ISC niche, including the proliferation of Lgr5+ stem cells and the differentiation into various epithelial cell lineages (e.g., goblet cells, Paneth cells, and enteroendocrine cells).

  • Investigation of Immune-Epithelial Crosstalk: ILCA is known to modulate the differentiation of T helper 17 (TH17) cells, a key player in intestinal immunity and inflammation. Co-culture models of intestinal organoids with immune cells can be employed to study how ILCA influences the communication between the intestinal epithelium and immune cells, offering insights into inflammatory bowel disease (IBD) and other gut inflammatory conditions.

  • Modeling Host-Microbe Interactions: As a microbial metabolite, ILCA is at the heart of the host-microbiome interplay. Intestinal organoids, particularly apical-out organoids, can be used to model the direct interaction of gut bacteria capable of producing ILCA with the intestinal epithelium, allowing for the study of its localized effects on epithelial function.

  • Drug Discovery and Development: The signaling pathways modulated by ILCA, such as the Takeda G-protein-coupled receptor 5 (TGR5) and Retinoid-related orphan receptor gamma t (RORγt), are potential therapeutic targets for various diseases. Organoid-based screening assays can be developed to identify novel therapeutic compounds that mimic or inhibit the effects of ILCA.

  • Toxicology and Barrier Function Studies: High concentrations of certain bile acids can be cytotoxic and disrupt the intestinal barrier. Organoid models are suitable for assessing the dose-dependent effects of ILCA on intestinal epithelial cell viability and the integrity of the epithelial barrier.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of this compound from in vitro studies. While direct data on intestinal organoids is limited, the provided concentrations for other relevant cell types can serve as a starting point for designing organoid experiments.

ParameterCell TypeConcentration RangeIncubation TimeObserved EffectCitation
TH17 Cell Differentiation Initial CD4+ T cells0.625 - 40 µM18 hoursDose-dependent inhibition of differentiation into TH17 cells.
Cell Viability Initial CD4+ T cells0.625 - 40 µM18 hoursNo significant effect on cell viability or total cell number.
RORγt Inhibition Not specifiedNot specifiedNot specifiedILCA suppresses TH17 differentiation by inhibiting RORγt.

Experimental Protocols

Protocol 1: General Culture of Human Intestinal Organoids

This protocol outlines the basic steps for the culture and maintenance of human intestinal organoids, which can then be used for treatment with this compound.

Materials:

  • Human intestinal crypts or commercially available intestinal organoids

  • Basement Membrane Extract (BME), such as Matrigel®

  • IntestiCult™ Organoid Growth Medium (or similar complete medium)

  • Advanced DMEM/F12

  • Gentle Cell Dissociation Reagent

  • 24-well tissue culture plates

Procedure:

  • Thawing and Seeding Organoids:

    • Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.

    • Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F12.

    • Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.

    • Resuspend the organoid pellet in an appropriate volume of BME on ice.

    • Plate 50 µL domes of the organoid-BME suspension into the center of pre-warmed 24-well plate wells.

    • Incubate the plate at 37°C for 15-20 minutes to solidify the BME domes.

    • Gently add 500 µL of complete intestinal organoid growth medium to each well.

  • Organoid Maintenance:

    • Culture the organoids in a 37°C incubator with 5% CO2.

    • Replace the culture medium every 2-3 days.

    • Monitor organoid growth and morphology using a light microscope.

  • Organoid Passaging:

    • When organoids become large and dense (typically every 7-10 days), they should be passaged.

    • Remove the culture medium and disrupt the BME domes by pipetting with cold Advanced DMEM/F12.

    • Transfer the organoid suspension to a 15 mL conical tube.

    • Mechanically dissociate the organoids by passing them through a P200 pipette tip multiple times.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Resuspend the organoid fragments in fresh BME and re-plate as described in step 1.

Protocol 2: Treatment of Intestinal Organoids with this compound

This protocol describes how to treat established intestinal organoids with ILCA to assess its biological effects.

Materials:

  • Established intestinal organoid cultures (from Protocol 1)

  • This compound (ILCA) stock solution (dissolved in a suitable solvent like DMSO)

  • Complete intestinal organoid growth medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of ILCA Working Solutions:

    • Prepare a series of dilutions of the ILCA stock solution in complete intestinal organoid growth medium to achieve the desired final concentrations (e.g., based on the data in the quantitative summary table, a range of 1 µM to 50 µM could be a starting point).

    • Prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used for the ILCA stock solution.

  • Organoid Treatment:

    • On the day of treatment (typically 3-4 days after passaging), carefully remove the existing culture medium from the organoid wells.

    • Gently wash the BME domes with 500 µL of pre-warmed PBS.

    • Remove the PBS and add 500 µL of the prepared ILCA working solutions or the vehicle control medium to the respective wells.

  • Incubation and Analysis:

    • Incubate the treated organoids for the desired duration (e.g., 18, 24, or 48 hours).

    • Following incubation, organoids can be harvested for various downstream analyses:

      • Morphological Analysis: Observe changes in organoid size, budding, and overall structure using light microscopy.

      • Viability Assays: Use assays such as CellTiter-Glo® to assess cell viability.

      • Gene Expression Analysis: Isolate RNA from the organoids and perform RT-qPCR to analyze the expression of target genes (e.g., markers for intestinal stem cells, differentiation, or inflammatory responses).

      • Immunofluorescence Staining: Fix and stain whole organoids or sections to visualize the localization of specific proteins.

Visualizations

Signaling Pathways and Experimental Workflows

ILCA_Signaling_Pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell / T Cell Gut_Microbiota Gut Microbiota LCA Lithocholic Acid (LCA) ILCA This compound (ILCA) LCA->ILCA Metabolism TGR5 TGR5 ILCA->TGR5 RORgt RORγt ILCA->RORgt Inhibition SRC_YAP SRC/YAP Pathway TGR5->SRC_YAP Activation TH17_Differentiation TH17 Differentiation RORgt->TH17_Differentiation ISC_Proliferation ISC Proliferation & Regeneration SRC_YAP->ISC_Proliferation

Caption: ILCA signaling in the gut.

Organoid_Experiment_Workflow cluster_analysis Downstream Analysis Start Start: Intestinal Crypts or Organoid Line Culture Establish 3D Organoid Culture in Basement Membrane Extract Start->Culture Treatment Treat with this compound (ILCA) (various concentrations) and Vehicle Control Culture->Treatment Incubation Incubate for a Defined Period (e.g., 24-48 hours) Treatment->Incubation Morphology Microscopy: Morphological Changes Incubation->Morphology Viability Viability Assay: (e.g., CellTiter-Glo) Incubation->Viability Gene_Expression RT-qPCR: Gene Expression Profiling Incubation->Gene_Expression Protein_Analysis Immunofluorescence: Protein Localization Incubation->Protein_Analysis

Caption: ILCA organoid experiment workflow.

Application Notes and Protocols: Fluorescent Bile Acid Analogs in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) and other bile acids are increasingly recognized as important signaling molecules, regulating a variety of cellular processes through receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. To visualize and quantify the transport and intracellular localization of these molecules, fluorescently labeled analogs have been developed. This document provides detailed application notes and protocols for the use of fluorescent bile acid analogs, including derivatives of lithocholic acid, in fluorescence microscopy. These tools are invaluable for studying bile acid transport, cellular uptake and efflux, and for screening compounds that may interfere with these processes, a key aspect in drug-induced liver injury (DILI) research.

While native this compound is not fluorescent, its derivatives, along with other fluorescently tagged bile acids, serve as powerful probes in cellular imaging. One such derivative is lithocholyl-lysyl-fluorescein (LLF), which has been synthesized and characterized for its utility in tracing the movement of monohydroxy bile salts.

Fluorescent Bile Acid Analogs and Their Properties

Several fluorescent bile acid analogs are utilized in research. Their selection depends on the specific application and the transport proteins being investigated.

Fluorescent AnalogParent Bile AcidFluorophoreKey Applications
Lithocholyl-lysyl-fluorescein (LLF) Lithocholic AcidFluoresceinStudying monohydroxy bile salt-induced cholestasis at the hepatocellular level.[1]
Cholyl-lysyl-fluorescein (CLF) Cholic AcidFluoresceinVisualizing bile duct anatomy and bile leaks; studying hepatic transport.[2]
Cholylglycylaminofluorescein (CGamF) Cholic AcidFluoresceinInvestigating bile acid transport in liver cells and for in vitro drug interaction studies.[3]
NBD-TCA Taurocholic Acid4-nitrobenzo-2-oxa-1,3-diazole (NBD)Intravital analysis of bile acid homeostasis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent Bile Acid Analog Uptake

This protocol describes the use of fluorescent bile acid analogs for real-time visualization of their uptake into cultured hepatocytes.

Materials:

  • Cultured hepatocytes (e.g., HepG2, primary hepatocytes)

  • Fluorescent bile acid analog stock solution (e.g., 10 mM LLF in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

  • Phosphate-buffered saline (PBS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides suitable for microscopy. Culture until they reach the desired confluency (typically 70-80%).

  • Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to the final working concentration. A typical starting concentration is 1-5 µM.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.

  • Staining: Add the staining solution to the cells and incubate in the environmental chamber of the microscope.

  • Imaging: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging is recommended to visualize the dynamics of uptake. Use appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes).

  • Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.

Protocol 2: Fixed-Cell Imaging for Subcellular Localization

This protocol is for fixing cells after incubation with a fluorescent bile acid analog to visualize its subcellular distribution.

Materials:

  • Cells cultured on coverslips

  • Fluorescent bile acid analog

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Staining: Follow steps 1-4 from Protocol 1. The incubation time with the fluorescent probe will depend on the specific research question and should be optimized.

  • Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

The following table summarizes key quantitative data from studies using fluorescent bile acid analogs.

ParameterFluorescent AnalogValueExperimental System
Biliary Excretion (20 min) LLF71.6 ± 0.8% of injected doseBile-fistula rats[1]
Peak Biliary Excretion Rate LLF10.2 ± 0.3% dose/2 minBile-fistula rats[1]
Working Concentration CDC-NBD-L2 µMCHO-hASBT cells[4]
Km for Uptake CDC-NBD-L13.1 µMCHO-hASBT cells[4]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound (and its precursor, lithocholic acid) exerts its biological effects by activating specific cellular receptors, primarily the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5.

ILCA_Signaling cluster_VDR VDR Signaling Pathway cluster_TGR5 TGR5 Signaling Pathway ILCA_VDR ILCA/LCA VDR VDR ILCA_VDR->VDR Binds VDR_RXR_complex VDR-RXR Complex VDR->VDR_RXR_complex RXR_VDR RXR RXR_VDR->VDR_RXR_complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binds to Target_Genes_VDR Target Gene Transcription VDRE->Target_Genes_VDR Regulates ILCA_TGR5 ILCA/LCA TGR5 TGR5 ILCA_TGR5->TGR5 Activates G_protein Gαs TGR5->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates Downstream_Effects Cellular Responses ERK->Downstream_Effects Leads to Microscopy_Workflow start Start cell_culture Cell Culture (e.g., Hepatocytes) start->cell_culture probe_prep Prepare Fluorescent Bile Acid Analog Solution cell_culture->probe_prep staining Incubate Cells with Probe probe_prep->staining imaging Fluorescence Microscopy (Live or Fixed Cell) staining->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

References

Application Notes and Protocols: Isolithocholic Acid Radiolabeling for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILCA) is a secondary bile acid that has garnered significant interest as a potent and selective agonist for the G-protein coupled receptor TGR5 (GPBAR1). TGR5 activation is implicated in various physiological processes, including glucose homeostasis, energy expenditure, and anti-inflammatory responses. The ability to visualize and quantify the in vivo distribution and target engagement of ILCA is crucial for understanding its pharmacology and for the development of TGR5-targeted therapeutics. Radiolabeling of ILCA enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing invaluable data on its pharmacokinetics, biodistribution, and target receptor occupancy.

These application notes provide an overview of potential radiolabeling strategies for ILCA and detailed protocols for its use in preclinical in vivo imaging studies.

Signaling Pathway of this compound

ILCA exerts its primary effects through the activation of the TGR5 receptor. Upon binding of ILCA, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors modulate various cellular functions, including the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3][4]

ILCA_TGR5_Signaling cluster_membrane Cell Membrane TGR5 TGR5 Gas Gαs TGR5->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP ILCA This compound (ILCA) ILCA->TGR5 Binds Gas->AC Stimulates PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream Downstream Cellular Responses (e.g., GLP-1 Secretion) PKA->Downstream EPAC->Downstream

Caption: ILCA-TGR5 Signaling Pathway.

Radiolabeling Strategies for this compound

The choice of radionuclide depends on the desired imaging modality (PET or SPECT), the required half-life for the biological question, and the chemical feasibility of labeling. Below are potential strategies for radiolabeling ILCA.

Data Presentation: Potential Radiolabeled ILCA Tracers and Properties

RadionuclideLabeling Position (Hypothetical)PrecursorLabeling MethodImaging ModalityKey Properties
³H (Tritium) C-2, C-4, or C-7Unsaturated ILCA derivativeCatalytic reduction with ³H₂ gasAutoradiography, Biodistribution (non-imaging)High specific activity, long half-life. Not for in vivo imaging.
¹⁴C (Carbon-14) Carboxyl group (-¹⁴COOH)ILCA-23-oic acid nor-halideReaction with [¹⁴C]cyanide followed by hydrolysisAutoradiography, ADME studies (non-imaging)Long half-life, metabolically stable label. Not for in vivo imaging.[5][6]
¹²³I / ¹²⁵I (Iodine) Appended via a linker (e.g., tyramine)ILCA-linker conjugateIodogen or Chloramine-T methodSPECTWell-established chemistry for small molecules.
⁹⁹mTc (Technetium) Chelated via a bifunctional chelatorILCA-chelator conjugate (e.g., HYNIC)Coordination chemistry with a coligandSPECTReadily available from a generator, cost-effective.[7][8][9][10]
⁶⁸Ga (Gallium) Chelated via a bifunctional chelatorILCA-chelator conjugate (e.g., DOTA, NOTA)Coordination chemistryPETGenerator-produced, short half-life for dynamic imaging.[11][12][13]
¹⁸F (Fluorine) C-3 position3-tosyl-ILCA derivativeNucleophilic substitution with [¹⁸F]fluoridePETGood imaging characteristics, longer half-life than ¹¹C.[14][15]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of [¹⁸F]Fluoro-Isolithocholic Acid ([¹⁸F]F-ILCA) for PET Imaging

This protocol is a hypothetical adaptation based on methods for fluorinating other bile acids.

Materials:

  • This compound

  • Protecting group reagents (e.g., Acetic anhydride, TBDMS-Cl)

  • Tosylating agent (e.g., Tosyl chloride)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • HPLC purification system (preparative and analytical)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

  • 0.9% Saline for injection

Workflow Diagram:

F18_ILCA_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation Start This compound Protect Protection of Hydroxyl Groups Start->Protect Tosylate Tosylation of C-3 Hydroxyl Protect->Tosylate Precursor Tosyl-ILCA Precursor Tosylate->Precursor Label Nucleophilic Substitution with Precursor Precursor->Label F18 [¹⁸F]Fluoride Trapping Elute Elution with K222/K₂CO₃ F18->Elute Dry Azeotropic Drying Elute->Dry Dry->Label Deprotect Deprotection Label->Deprotect HPLC Preparative HPLC Deprotect->HPLC SPE Solid-Phase Extraction HPLC->SPE Formulate Formulation in Saline/Ethanol SPE->Formulate QC Quality Control Formulate->QC

Caption: Workflow for [¹⁸F]F-ILCA Synthesis.

Procedure:

  • Precursor Synthesis:

    • Protect the hydroxyl groups of ILCA that are not the target for fluorination using standard protecting group chemistry.

    • Selectively tosylate the C-3 hydroxyl group to create a good leaving group for nucleophilic substitution.

    • Purify and characterize the tosylated precursor.

  • Radiolabeling:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate.

    • Remove water by azeotropic distillation with acetonitrile.

    • Add the tosylated ILCA precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex.

    • Heat the reaction mixture at 80-120°C for 10-20 minutes.

  • Deprotection and Purification:

    • Perform acidic or basic hydrolysis to remove the protecting groups.

    • Inject the crude reaction mixture onto a preparative HPLC system to isolate the [¹⁸F]F-ILCA.

    • Collect the fraction corresponding to the product.

  • Formulation and Quality Control:

    • Trap the HPLC fraction on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove HPLC solvents.

    • Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.

    • Perform quality control tests:

      • Radiochemical Purity: Analytical HPLC to determine the percentage of radioactivity corresponding to the desired product.

      • Specific Activity: Measurement of radioactivity and mass of the final product.

      • Residual Solvents: Gas chromatography to ensure solvent levels are within acceptable limits.

      • Sterility and Endotoxin Testing: To ensure the product is safe for in vivo administration.

Protocol 2: In Vivo PET Imaging of [¹⁸F]F-ILCA in a Rodent Model

Animal Model:

  • Healthy male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

  • Animals should be fasted for 4-6 hours before imaging to minimize variability in gastrointestinal motility.

Materials:

  • [¹⁸F]F-ILCA formulated in sterile saline.

  • Anesthesia (e.g., isoflurane).

  • Small animal PET/CT or PET/MRI scanner.

  • Catheter for tail vein injection.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed.

  • Image Acquisition:

    • Perform a CT or MRI scan for anatomical co-registration.

    • Administer a bolus injection of [¹⁸F]F-ILCA (e.g., 5-10 MBq for mice, 15-20 MBq for rats) via the tail vein catheter.

    • Start a dynamic PET scan immediately after injection for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the anatomical CT or MRI scans.

    • Draw regions of interest (ROIs) on major organs (liver, gallbladder, intestine, kidneys, bladder, heart, muscle, and brain).

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer over time.

    • Calculate standardized uptake values (SUV) for quantitative analysis.

Expected Biodistribution: Based on the known physiology of bile acids, high uptake of [¹⁸F]F-ILCA is expected in the liver, followed by excretion into the gallbladder and intestines. Low uptake is anticipated in the brain due to the blood-brain barrier. Clearance is expected primarily through the hepatobiliary system.

Quantitative Data Summary

The following table summarizes hypothetical and literature-derived data relevant to a radiolabeled ILCA derivative. Direct quantitative data for radiolabeled ILCA is limited in the public domain; therefore, some values are based on similar bile acid tracers.

ParameterValueReference/Comment
Radiochemical Yield ([¹⁸F]F-ILCA) 10-30% (non-decay corrected)Hypothetical, based on similar ¹⁸F-labeled bile acids.[14]
Radiochemical Purity > 95%Standard for clinical radiopharmaceuticals.
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol)High specific activity is crucial to avoid pharmacological effects.
TGR5 Binding Affinity (EC₅₀ of ILCA) ~600 nMLiterature value for unlabeled ILCA.
In Vivo Biodistribution (%ID/g at 30 min post-injection in mice - Hypothetical)
Liver20-30%Primary site of bile acid uptake.
Gallbladder15-25%Concentration of bile.
Small Intestine10-20%Enterohepatic circulation.
Kidneys2-5%Minor route of clearance.
Blood< 2%Rapid clearance from circulation.
Muscle< 1%Low non-specific uptake.

Conclusion

Radiolabeling of this compound provides a powerful tool for the in vivo investigation of TGR5-related pharmacology. The development of a suitable radiotracer, such as the hypothetically proposed [¹⁸F]F-ILCA, would enable non-invasive imaging to study its biodistribution, pharmacokinetics, and target engagement. The protocols and data presented herein provide a framework for researchers to embark on the radiolabeling and preclinical imaging of this important bile acid derivative. Further studies are required to synthesize and validate a specific radiolabeled ILCA for clinical translation.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Isolithocholic Acid Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isolithocholic Acid (ILCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILCA) and why is its solubility a concern?

This compound is a secondary bile acid formed by the microbial metabolism of lithocholic acid (LCA) or lithocholic acid 3α-sulfate.[1][2] Its hydrophobic nature, stemming from its steroidal structure, leads to poor solubility in aqueous solutions like cell culture media, which can pose significant challenges for in vitro studies.[3]

Q2: What are the primary solvents for dissolving ILCA?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing ILCA stock solutions.[4] Ethanol and methanol can also be used, although ILCA is only slightly soluble in these solvents.[3][4] It is practically insoluble in water.

Q3: I'm observing precipitation when I add my ILCA stock solution to the cell culture medium. What can I do?

Precipitation is a common issue when diluting a concentrated DMSO stock of ILCA into an aqueous medium. Here are several troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the ILCA stock can sometimes help maintain its solubility.

  • Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize the hydrophobic ILCA.

  • Use a gentle mixing technique: When adding the ILCA stock, add it dropwise while gently swirling the medium to facilitate even dispersion and prevent localized high concentrations that can lead to precipitation.

  • Consider a complex solvent system: For challenging applications, a multi-component solvent system can be employed to improve solubility.[1][5]

Troubleshooting Guide

Issue: Difficulty Dissolving ILCA Powder

If you are having trouble dissolving the ILCA powder to create a stock solution, consider the following:

  • Use high-quality, anhydrous DMSO: Moisture in DMSO can reduce its solvating power for hydrophobic compounds.

  • Apply gentle heating: Briefly warming the solution at 37°C can aid dissolution.[2]

  • Utilize sonication: A brief period in an ultrasonic bath can help to break up powder aggregates and enhance dissolution.[4]

Issue: ILCA Precipitates Over Time in Culture

Even if initially soluble, ILCA can sometimes precipitate out of the culture medium during longer incubation periods. To mitigate this:

  • Perform media changes more frequently: This will replenish the soluble ILCA and remove any potential precipitates.

  • Evaluate the stability of ILCA in your specific medium: The composition of the cell culture medium can influence the long-term solubility of ILCA.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventSolubilityMolar Concentration (mM)Notes
DMSO 4.4 mg/mL[4]11.68 mM[4]Sonication is recommended to aid dissolution.[4]
Ethanol Slightly soluble[3][4]-
Methanol Slightly soluble[3][4]-
Chloroform Slightly soluble[3][4]-
Water Insoluble-
Complex Solvent Systems ≥ 2.86 mg/mL[1][5]≥ 7.59 mM[1][5]e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ILCA Stock Solution in DMSO

This protocol provides a standard method for preparing a concentrated stock solution of ILCA.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of ILCA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.766 mg of ILCA (Molecular Weight: 376.57 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, you can warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes.[2][4]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Treatment of Cells with ILCA

This protocol outlines the steps for treating cultured cells with ILCA.

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium (pre-warmed to 37°C)

  • ILCA stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Determine the final concentration of ILCA required for your experiment.

  • Calculate the volume of ILCA stock solution needed to achieve the desired final concentration in your cell culture volume. Remember to keep the final DMSO concentration below 0.5%.

  • In a sterile tube, dilute the calculated volume of ILCA stock solution into a small volume of pre-warmed complete cell culture medium. Mix gently by pipetting.

  • Remove the existing medium from your cells and replace it with the medium containing the desired concentration of ILCA.

  • Gently swirl the plate or flask to ensure even distribution.

  • Incubate the cells for the desired period as per your experimental design. For example, some studies have used incubation times of 18 hours.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound, similar to its isomer lithocholic acid, is known to interact with several key signaling pathways.

ILCA_Signaling_Pathways ILCA This compound (ILCA) TGR5 TGR5 (GPCR) ILCA->TGR5 Agonist FXR Farnesoid X Receptor (FXR) ILCA->FXR Antagonist VDR Vitamin D Receptor (VDR) ILCA->VDR Ligand AC Adenylate Cyclase TGR5->AC Target_Genes_FXR Target Gene Expression FXR->Target_Genes_FXR Target_Genes_VDR Target Gene Expression VDR->Target_Genes_VDR cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream_TGR5 Downstream Signaling PKA->Downstream_TGR5

Caption: ILCA interacts with TGR5, FXR, and VDR signaling pathways.

Experimental Workflow for In Vitro ILCA Treatment

The following diagram illustrates a typical workflow for conducting an in vitro experiment with ILCA.

ILCA_Experimental_Workflow Start Start Prepare_Stock Prepare ILCA Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Working Prepare Working Solution in Culture Medium Prepare_Stock->Prepare_Working Seed_Cells->Prepare_Working Treat_Cells Treat Cells with ILCA Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Experimental Endpoint (e.g., Gene Expression, Cell Viability) Incubate->Analyze End End Analyze->End

Caption: A typical workflow for in vitro cell treatment with ILCA.

Troubleshooting Logic for ILCA Precipitation

This diagram outlines a logical approach to troubleshooting precipitation issues with ILCA in cell culture.

ILCA_Troubleshooting_Logic Precipitation Precipitation Observed? Check_DMSO Final DMSO Concentration > 0.5%? Precipitation->Check_DMSO Yes Success Problem Resolved Precipitation->Success No Reduce_DMSO Action: Reduce DMSO Concentration Check_DMSO->Reduce_DMSO Yes Check_Mixing Gentle Mixing Technique Used? Check_DMSO->Check_Mixing No Reduce_DMSO->Precipitation Improve_Mixing Action: Use Dropwise Addition with Swirling Check_Mixing->Improve_Mixing No Consider_Serum Can Serum Concentration be Increased? Check_Mixing->Consider_Serum Yes Improve_Mixing->Precipitation Increase_Serum Action: Increase Serum Concentration Consider_Serum->Increase_Serum Yes Complex_Solvent Consider Complex Solvent System Consider_Serum->Complex_Solvent No Increase_Serum->Precipitation

Caption: A decision tree for troubleshooting ILCA precipitation.

References

Technical Support Center: Optimizing Isolithocholic Acid (ILCA) Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isolithocholic acid (ILCA) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. How should I prepare a stock solution of this compound?

This compound (ILCA) is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] A common method is to first dissolve ILCA in DMSO to create a concentrated stock solution.[2][3] For cell culture experiments, this stock is then further diluted in culture media or a suitable vehicle control to achieve the desired final concentration. To improve solubility, gentle heating and/or sonication can be used.[2][4]

2. What is the recommended storage condition and stability for ILCA stock solutions?

Prepared stock solutions of ILCA should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage of up to 6 months, it is recommended to store the stock solution at -80°C.[2] For shorter-term storage of up to 1 month, -20°C is suitable.[2]

3. What are typical working concentrations of ILCA for cell culture experiments?

The optimal concentration of ILCA is cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on published studies, concentrations can range from the nanomolar to the micromolar range. For example, in studies of T-cell differentiation, concentrations from 0.625 µM to 40 µM have been used.[4] For experiments involving the inhibition of Clostridioides difficile, concentrations between 0.00003% and 0.1% have been reported.[2][5][6]

4. Is ILCA cytotoxic to cells?

ILCA has shown selective cytotoxicity. While it can induce apoptosis in some cancer cell lines like neuroblastoma[7], it has been reported to have no significant effect on the viability of other cell types, such as initial CD4+ T cells, at effective concentrations.[4] However, like its isomer lithocholic acid (LCA), it may exhibit cytotoxic effects at higher concentrations.[8][9] It is crucial to determine the cytotoxic threshold in your specific cell model by performing a cell viability assay.

5. What are the known signaling pathways affected by ILCA?

ILCA is known to modulate immune responses, particularly by inhibiting the differentiation of T helper 17 (TH17) cells through the inhibition of the RAR-related orphan receptor gamma t (RORγt).[10][11] Additionally, ILCA and its metabolites can activate the G protein-coupled bile acid receptor 1 (TGR5), leading to the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of ILCA in culture medium. ILCA has low aqueous solubility.[1] The final concentration of the organic solvent (e.g., DMSO) used to dissolve ILCA may be too high.Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to the cells (typically <0.1% DMSO). Prepare intermediate dilutions of the ILCA stock solution in culture medium before adding to the final culture volume. Gentle warming or sonication of the stock solution before dilution may also help.[2][4]
Inconsistent experimental results. Repeated freeze-thaw cycles of the ILCA stock solution can lead to degradation.[2] Batch-to-batch variability of ILCA.Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2] Qualify each new batch of ILCA to ensure consistency.
No observable effect of ILCA treatment. The concentration of ILCA may be too low for the specific cell type or experimental conditions. The incubation time may be insufficient.Perform a dose-response experiment to determine the optimal concentration.[5] Conduct a time-course experiment to identify the optimal incubation period.
High cell death or unexpected cytotoxicity. The concentration of ILCA may be above the cytotoxic threshold for the specific cell type. The solvent used for the stock solution may be causing toxicity.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50 of ILCA for your cell line. Always include a vehicle control (culture medium with the same concentration of the solvent) in your experiments.

Data Presentation

Table 1: Solubility and Stock Solution Preparation of this compound

SolventSolubilityStock Solution Storage
DMSO28.57 mg/mL (75.87 mM); may require sonication[3]-80°C for 6 months; -20°C for 1 month[2]
EthanolSparingly soluble[1]Not recommended for long-term storage.
Dimethyl formamide (DMF)Soluble[1]Check manufacturer's recommendation.

Table 2: Exemplary In Vitro Concentrations of this compound

ApplicationCell Type/OrganismConcentration RangeIncubation TimeReference
Inhibition of TH17 cell differentiationInitial CD4+ T cells0.625, 1.25, 2.5, 5, 10, 20, 40 µM18 hours[4]
Inhibition of C. difficile growthVarious strains0.00003% - 0.1%24 hours[2][5]
Inhibition of C. difficile spore germinationVarious strains0.01% - 0.1%Not specified[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]

  • If necessary, facilitate dissolution by placing the tube in an ultrasonic bath for a short period.[3][4]

  • Once fully dissolved, aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: General Cell Treatment with this compound

  • Culture your cells of interest to the desired confluency in appropriate culture vessels.

  • Thaw an aliquot of the ILCA stock solution at room temperature.

  • Prepare a series of dilutions of the ILCA stock solution in your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control, and is below the toxic level for your cells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ILCA or the vehicle control.

  • Incubate the cells for the desired period (e.g., 18-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]

  • After incubation, proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).

Visualizations

ILCA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILCA This compound (ILCA) TGR5 TGR5 ILCA->TGR5 Activates RORgt RORγt ILCA->RORgt Inhibits ERK1_2 ERK1/2 TGR5->ERK1_2 Activates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation TH17_Genes TH17 Target Genes (e.g., IL-17) RORgt->TH17_Genes Promotes Transcription

Caption: ILCA signaling pathways in immune cells.

ILCA_Troubleshooting_Workflow Start Experiment with ILCA Problem Identify Issue Start->Problem Precipitation Precipitation in Medium Problem->Precipitation Precipitation? Inconsistent Inconsistent Results Problem->Inconsistent Inconsistent? NoEffect No Observable Effect Problem->NoEffect No Effect? Cytotoxicity High Cytotoxicity Problem->Cytotoxicity Cytotoxic? Solution1 Optimize Solvent Conc. Use Sonication Precipitation->Solution1 Solution2 Aliquot Stock Qualify New Batches Inconsistent->Solution2 Solution3 Dose-Response Assay Time-Course Assay NoEffect->Solution3 Solution4 Cell Viability Assay Include Vehicle Control Cytotoxicity->Solution4 End Successful Experiment Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for ILCA experiments.

References

Isolithocholic acid degradation and stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability testing of Isolithocholic Acid (ILCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILCA) and how is it formed?

This compound is a secondary bile acid, meaning it is not synthesized directly by the host. It is an isomer of lithocholic acid (LCA) and is formed in the gut through the metabolic activity of intestinal microbiota.[1][2] Specifically, gut bacteria can convert the primary bile acid chenodeoxycholic acid (CDCA) into LCA, which is then further transformed into ILCA and its precursor, 3-oxoLCA.[2]

Q2: What are the main degradation pathways for ILCA in a biological system?

In vivo, ILCA undergoes enterohepatic circulation and can be subject to further microbial and hepatic metabolism. The primary metabolic pathways for bile acids in the liver include conjugation with taurine or glycine, and hydroxylation.[3][4] While specific degradation pathways for ILCA are not as extensively studied as for primary bile acids, it is understood that gut bacteria possess a range of enzymes, such as hydroxysteroid dehydrogenases (HSDHs), that can modify its structure.[2][4] Aerobic bacterial degradation of the steroid nucleus, known as the 9,10-seco pathway, is a general route for breaking down bile acids in the environment.[5][6]

Q3: What are the critical parameters to consider when designing a stability study for ILCA?

When designing a stability study for ILCA, it is crucial to follow established guidelines, such as the ICH Q1A(R2) guideline for new drug substances.[7] Key parameters to consider include:

  • Storage Conditions: Studies should be conducted under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[8][9]

  • Forced Degradation: Exposing ILCA to stress conditions such as acid, base, oxidation, heat, and light is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Analytical Method: A validated, stability-indicating analytical method, typically HPLC or UHPLC coupled with mass spectrometry (MS), is required to separate and quantify ILCA and its degradation products.[10][11]

  • Container Closure System: The stability of ILCA should be tested in a container closure system that simulates the actual storage and distribution packaging.[7]

Q4: How can I quantify ILCA and its potential degradation products?

The most common and sensitive methods for the quantification of ILCA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][12][13]

  • LC-MS/MS: This is a highly selective and sensitive method for analyzing bile acids in complex biological matrices.[10][11] It typically involves a protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column.[11]

  • GC-MS: This method requires derivatization of the bile acids to make them volatile before analysis.[12][13] While it can be a robust technique, the sample preparation is more complex than for LC-MS/MS.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing in LC-MS/MS Analysis 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure ILCA is in a single ionic state.[11] 2. Use a column with end-capping or a different stationary phase chemistry. 3. Replace the column and use a guard column to protect the analytical column.
Ion Suppression or Enhancement in MS Detection 1. Co-eluting matrix components. 2. High concentrations of salts or buffers in the mobile phase.1. Improve chromatographic separation to isolate ILCA from interfering compounds. 2. Optimize the sample preparation method (e.g., use solid-phase extraction). 3. Use an isotopically labeled internal standard to compensate for matrix effects.[11]
Inconsistent Results in Stability Studies 1. Non-homogeneous sample storage. 2. Fluctuations in temperature and humidity in the stability chamber. 3. Issues with the analytical method precision.1. Ensure proper mixing of samples before analysis. 2. Calibrate and monitor the stability chamber to maintain consistent conditions. 3. Perform system suitability tests before each analytical run to ensure the method is performing correctly.
Formation of Unexpected Peaks in the Chromatogram 1. Degradation of ILCA. 2. Contamination from solvents, glassware, or the container closure system. 3. Presence of isomers.1. Conduct forced degradation studies to identify potential degradation products. 2. Run blank samples to identify sources of contamination. 3. Use high-resolution mass spectrometry to confirm the identity of the unexpected peaks. Isomers like lithocholic acid can be chromatographically separated with an optimized method.[10]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for ILCA Stability Testing (based on ICH Q1A(R2) Guidelines)

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data adapted from ICH Q1A(R2) guidelines.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of ILCA and to demonstrate the stability-indicating capability of the analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of ILCA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the ILCA stock solution with 1N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the ILCA stock solution with 1N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the ILCA stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid ILCA powder at 105°C for 24 hours.

  • Photostability: Expose the ILCA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating LC-MS/MS method.

Protocol 2: Quantification of ILCA in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of ILCA in biological matrices such as serum or fecal extracts.

Methodology:

  • Sample Preparation:

    • Thaw frozen samples at 4°C.

    • To a 20 µL aliquot of the sample, add 80 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., d4-LCA).[11]

    • Vortex for 10 minutes and centrifuge at 14,000 x g for 20 minutes at 4°C.[11]

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Column: Kinetix C18, 2.6 µm, 150 mm x 4.6 mm ID.[11]

    • Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v).[11]

    • Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v).[11]

    • Gradient Elution: A suitable gradient program to separate ILCA from other bile acids.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for ILCA and the internal standard.[11]

Visualizations

ILCA_Formation_Pathway cluster_gut Gut Lumen CDCA Chenodeoxycholic Acid (Primary Bile Acid) LCA Lithocholic Acid (Secondary Bile Acid) CDCA->LCA Bacterial 7α-dehydroxylation Three_oxoLCA 3-oxoLCA LCA->Three_oxoLCA Bacterial 3α-HSDH ILCA This compound (Secondary Bile Acid) Three_oxoLCA->ILCA Bacterial 3β-HSDH

Caption: Microbial formation of this compound in the gut.

Stability_Testing_Workflow start Start Stability Study long_term Long-Term Storage (e.g., 25°C/60% RH) start->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) start->accelerated analytical_method Stability-Indicating Analytical Method Validation start->analytical_method forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) analysis Sample Analysis at Defined Time Points forced_degradation->analysis long_term->analysis accelerated->analysis analytical_method->forced_degradation data_evaluation Data Evaluation and Shelf-Life Determination analysis->data_evaluation end End of Study data_evaluation->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Isolithocholic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Isolithocholic acid (ILCA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound LC-MS/MS analysis?

A1: Signal suppression, also known as the matrix effect, is a common issue in LC-MS/MS analysis where components of the sample matrix other than the analyte of interest (this compound) interfere with the ionization process in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[4][5][6] The primary cause is the presence of co-eluting substances from the biological matrix that compete with the analyte for ionization.[1][2][7]

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression for ILCA, a secondary bile acid, in biological matrices is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and other endogenous materials are major contributors to ion suppression.[6][7]

  • Sample preparation: Reagents used during sample extraction or protein precipitation can introduce interfering substances.[1]

  • Chromatographic co-elution: Inadequate separation of ILCA from other matrix components can lead to competition in the ion source.[1][2]

  • Mobile phase additives: Certain additives used to improve chromatography can sometimes suppress ionization.[1]

Q3: How can I determine if my this compound signal is being suppressed?

A3: You can assess signal suppression using the following methods:

  • Post-column infusion: A solution of ILCA is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the baseline signal of ILCA at the retention time of interfering matrix components indicates suppression.

  • Matrix effect calculation: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent. The formula for the percentage matrix effect (% ME) is: % ME = (Peak area in matrix / Peak area in solvent) x 100.[8] A value less than 100% indicates signal suppression.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting signal suppression issues during ILCA analysis.

Guide 1: Systematic Troubleshooting of Signal Suppression

This guide follows a logical workflow to identify and resolve the root cause of signal suppression.

Troubleshooting_Workflow start Start: Poor ILCA Signal or High Variability check_ms 1. Verify MS Performance (Direct Infusion of ILCA Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok ms_not_ok Troubleshoot MS: - Clean Ion Source - Check Tuning Parameters - Consult Manufacturer ms_ok->ms_not_ok No assess_suppression 2. Assess Signal Suppression (Post-Column Infusion or Matrix Effect Calculation) ms_ok->assess_suppression Yes suppression_present Suppression Detected? assess_suppression->suppression_present no_suppression No Significant Suppression. Investigate Other Causes: - Standard Stability - Injection Volume - LC System Issues suppression_present->no_suppression No optimize_prep 3. Optimize Sample Preparation - Protein Precipitation - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) suppression_present->optimize_prep Yes prep_sufficient Suppression Resolved? optimize_prep->prep_sufficient optimize_chrom 4. Optimize Chromatography - Modify Gradient - Change Column Chemistry - Adjust Mobile Phase prep_sufficient->optimize_chrom No end End: Improved ILCA Signal prep_sufficient->end Yes chrom_sufficient Suppression Resolved? optimize_chrom->chrom_sufficient use_is 5. Implement Mitigation Strategy - Use Stable Isotope-Labeled Internal Standard (SIL-IS) - Matrix-Matched Calibrators chrom_sufficient->use_is No chrom_sufficient->end Yes use_is->end

A step-by-step workflow for troubleshooting ILCA signal suppression.
Problem: Low or inconsistent signal for this compound.

Step 1: Verify Mass Spectrometer Performance

  • Action: Directly infuse a standard solution of ILCA into the mass spectrometer, bypassing the LC system.[9]

  • Expected Outcome: A stable and strong signal for ILCA.

  • Troubleshooting: If the signal is weak or unstable, the issue may lie with the mass spectrometer itself.[9]

    • Clean the ion source.

    • Verify and optimize tuning parameters for ILCA.

    • Check for any blockages in the sample path.

Step 2: Assess for Signal Suppression

  • Action: Perform a post-column infusion experiment or calculate the matrix effect.

  • Expected Outcome: A stable baseline during post-column infusion or a matrix effect close to 100%.

  • Troubleshooting: A significant drop in the signal during post-column infusion or a matrix effect value significantly lower than 100% confirms signal suppression.

Step 3: Optimize Sample Preparation

  • Rationale: The goal is to remove interfering matrix components before analysis.[7]

  • Actions:

    • Protein Precipitation (PPT): A simple and common method, but may not remove all phospholipids. Acetonitrile is often used for precipitation.[10]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Offers more selective removal of interferences.

  • Comparison of Sample Preparation Techniques:

Sample Preparation MethodProsCons
Protein Precipitation Simple, fast, and inexpensive.May result in less clean extracts and significant matrix effects.[7]
Liquid-Liquid Extraction Can provide cleaner extracts than PPT.More labor-intensive and requires solvent optimization.
Solid-Phase Extraction Highly selective, leading to very clean extracts and reduced matrix effects.More expensive and requires method development.

Step 4: Optimize Chromatographic Separation

  • Rationale: To chromatographically separate ILCA from co-eluting interfering compounds.[4]

  • Actions:

    • Modify the gradient: A shallower gradient can improve the resolution between ILCA and interfering peaks.

    • Change the column: Use a column with a different stationary phase (e.g., C18, C8) to alter selectivity.

    • Adjust mobile phase: Modifying the mobile phase composition or pH can impact retention and separation. For bile acids, mobile phases containing additives like ammonium acetate or formic acid are common.[8][11]

Step 5: Implement Mitigation Strategies

  • Rationale: If suppression cannot be eliminated, its effects can be compensated for.

  • Actions:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ILCA will co-elute and experience similar ionization suppression, allowing for accurate correction of the analyte signal. This is the most effective way to compensate for matrix effects.[12]

    • Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8][9] This helps to ensure that the calibrators and the samples experience similar matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for ILCA Analysis using Protein Precipitation

This protocol is a general guideline and may require optimization for specific applications.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.[10]

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled ILCA in a suitable solvent) to the plasma sample and vortex to mix.[10]

  • Protein Precipitation: Add 800 µL of ice-cold acetonitrile to the sample.[10]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[13]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[13]

  • Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for Bile Acid Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterTypical Value
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate[8]
Mobile Phase B Acetonitrile or Methanol[13]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL

Mass Spectrometry (MS) Parameters:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for bile acids.[8]
Ion Spray Voltage -4200 V[8]
Ion Source Temperature 500 °C[8]
Nebulizer Gas (Gas 1) 35 psi[8]
Heater Gas (Gas 2) 45 psi[8]
Curtain Gas 35 psi[8]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition for ILCA Precursor Ion (Q1): m/z 375.3, Product Ion (Q3): m/z 375.3 (SIM) or specific fragments if available.[13]

Visualizations

Sample_Prep_Workflow start Plasma Sample add_is Add Internal Standard start->add_is precipitate Add Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex precipitate->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer_vial Transfer to Autosampler Vial centrifuge2->transfer_vial end LC-MS/MS Analysis transfer_vial->end

Workflow for plasma sample preparation using protein precipitation.

References

Technical Support Center: Isolithocholic Acid (ILCA) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Isolithocholic acid (ILCA) extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during ILCA extraction experiments.

Q1: My ILCA recovery is consistently low. What are the potential causes and solutions?

A: Low recovery of ILCA can stem from several factors throughout the extraction process. Here are some common issues and how to address them:

  • Incomplete Lysis and Extraction from the Sample Matrix: Bile acids, including ILCA, can be tightly bound to proteins and other components within the biological matrix.[1]

    • Solution: Employ rigorous homogenization or sonication to disrupt the sample matrix.[2][3] For fecal samples, using wet (non-lyophilized) material can improve recovery rates as drying has been shown to result in lower yields.[1] The addition of a small amount of ammonium hydroxide or sodium hydroxide to the extraction solvent can help break the bonds between bile acids and proteins, thereby improving extraction efficiency.[1]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing ILCA.

    • Solution: A mixture of methanol/acetonitrile (1:1, v/v) has been shown to be effective for liver samples.[4] For fecal samples, a 5% ammonium–ethanol aqueous solution has demonstrated good recovery for a broad range of bile acids.[1]

  • Analyte Loss During Solid-Phase Extraction (SPE): If the SPE cartridge is not conditioned and equilibrated properly, or if the incorrect wash and elution solvents are used, the analyte can be lost.

    • Solution: Ensure proper conditioning of the SPE sorbent to activate the surface.[5] During method development, collect the effluent from the load, wash, and elution steps and analyze each fraction to determine where the analyte is being lost. If a significant amount of ILCA is found in the wash step, consider reducing the organic solvent percentage in the wash solution.[5]

  • Inefficient Phase Separation in Liquid-Liquid Extraction (LLE): Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.

    • Solution: Supported Liquid Extraction (SLE) can be an alternative to traditional LLE, as it immobilizes the aqueous phase on a solid support, preventing emulsion formation.[6]

Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[7][8]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample extract.

    • Solution: Optimize your SPE or LLE protocol. SPE is highly selective and can produce cleaner extracts compared to simpler methods like protein precipitation.[5] For LLE, ensure that components like proteins and phospholipids, which are common sources of matrix effects, are efficiently removed.[6]

  • Optimize Chromatographic Separation: Co-elution of matrix components with ILCA is a primary cause of matrix effects.[7]

    • Solution: Adjust the mobile phase gradient and/or the stationary phase of your LC column to achieve better separation between ILCA and interfering compounds.[8]

  • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte can help compensate for matrix effects.[9]

    • Solution: While SIL internal standards are ideal, if unavailable, a structural analog can be used. However, it's crucial to validate that it effectively tracks the analyte's behavior in the presence of the matrix.

Q3: How can I ensure the stability of ILCA during the extraction and storage process?

A: Analyte degradation can lead to inaccurate quantification. Temperature, pH, and enzymatic activity are key factors affecting ILCA stability.

  • Enzymatic Degradation: Enzymes present in biological samples, particularly feces, can modify bile acids.[1]

    • Solution: For fecal samples, heating the sample at 90°C for 10 minutes can inactivate bacterial enzymes.[3] Promptly processing fresh samples or storing them at -80°C immediately after collection can also minimize enzymatic activity.[10]

  • Temperature and pH Instability: Extreme temperatures and pH conditions can potentially degrade bile acids.[11]

    • Solution: Perform extraction steps at controlled temperatures, often on ice or at 4°C, to minimize degradation.[12] While alkaline conditions can improve extraction efficiency by disrupting protein binding, prolonged exposure to strong acids or bases should be avoided.[1] Extracts should be stored at -80°C to prevent long-term degradation.[13]

Quantitative Data on Extraction Efficiency

The choice of extraction method and solvent significantly impacts the recovery of bile acids. The following table summarizes a comparison of different extraction protocols for fecal samples.

Extraction ProtocolSolvent/MethodRelative Recovery of Unconjugated Bile Acids (like ILCA)Relative Recovery of Conjugated Bile AcidsKey Considerations
S1 Ethanol ExtractionModerateLower than S3A straightforward method, but may yield lower recovery for conjugated bile acids.[1]
S2 Reversed-phase SPE with high pH (NaOH-SPE)HighestMuch LowerExcellent for unconjugated bile acids, but preincubation may lead to enzymatic hydrolysis of conjugated forms.[1]
S3 High pH Ethanol (5% ammonium-ethanol)HighHighestRecommended for comprehensive profiling of both conjugated and unconjugated bile acids as the alkaline condition helps release protein-bound bile acids.[1]

Table based on data from Zhang et al. (2022).[1]

Experimental Protocols

Below are detailed methodologies for common ILCA extraction techniques.

Protocol 1: Liquid-Liquid Extraction (LLE) from Liver Tissue

This protocol is adapted for the extraction of bile acids from complex tissue matrices.[14]

  • Homogenization: Homogenize approximately 30-50 mg of liver tissue in a mixture of deionized water and an organic solvent such as a methanol/acetonitrile mixture.[4][14]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled ILCA) to the homogenate.

  • Phase Separation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g for 10 minutes) to separate the aqueous and organic phases.[12]

  • Extraction: Carefully collect the organic supernatant. To maximize recovery, a second extraction of the aqueous phase with a fresh portion of the organic solvent can be performed.[14]

  • Evaporation and Reconstitution: Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS analysis.[14]

Protocol 2: Solid-Phase Extraction (SPE) from Fecal Samples

This protocol is designed for cleaning up complex fecal extracts to reduce matrix effects.[15][16]

  • Initial Extraction:

    • Weigh approximately 0.5 g of wet fecal material.[13]

    • Add 1.0 mL of ice-cold methanol containing an internal standard.[13]

    • Shake for 30 minutes at 4°C, then centrifuge at high speed (e.g., 21,000 rpm for 20 minutes).[13]

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing one column volume of methanol, followed by one column volume of water through it. Do not allow the sorbent to dry.[17]

  • Sample Loading:

    • Dilute the supernatant from step 1 with water to reduce the organic solvent concentration and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences while retaining ILCA.

  • Elution:

    • Elute the ILCA from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.[18]

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Microbial Metabolism of Bile Acids

Primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are synthesized in the liver and are converted by gut microbiota into secondary bile acids, including lithocholic acid (LCA).[19] ILCA is an isomer of LCA, also formed through microbial metabolism.[20]

BileAcidMetabolism cluster_host Host (Liver) cluster_gut Gut Microbiota Cholesterol Cholesterol PrimaryBAs Primary Bile Acids (CA, CDCA) Cholesterol->PrimaryBAs CYP7A1 (Rate-limiting step) SecondaryBAs Secondary Bile Acids (DCA, LCA) PrimaryBAs->SecondaryBAs Bacterial 7α-dehydroxylation (e.g., Clostridium, Eubacterium) ILCA This compound (ILCA) SecondaryBAs->ILCA Isomerization

Caption: Microbial conversion of primary to secondary bile acids.

General Workflow for ILCA Extraction

This diagram illustrates a typical workflow for extracting this compound from biological samples for analysis.

ExtractionWorkflow SamplePrep 1. Sample Preparation (e.g., Weighing, Homogenization) Extraction 2. Extraction (LLE or Solvent Precipitation) SamplePrep->Extraction Cleanup 3. Sample Cleanup (Solid-Phase Extraction) Extraction->Cleanup Analysis 4. Analysis (LC-MS/MS) Cleanup->Analysis Output Quantitative Data Analysis->Output Input Biological Sample (Feces, Serum, Liver) Input->SamplePrep

Caption: A generalized workflow for ILCA extraction and analysis.

Bile Acid Signaling via FXR and TGR5

Bile acids, including secondary bile acids, act as signaling molecules by activating receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein coupled Receptor 5 (TGR5), which play roles in metabolic regulation.[21][22]

SignalingPathway cluster_cell Enteroendocrine L-Cell TGR5 TGR5 (Membrane Receptor) AC Adenylyl Cyclase TGR5->AC Activates FXR FXR (Nuclear Receptor) FXR->TGR5 Induces TGR5 Transcription cAMP cAMP AC->cAMP Produces GLP1 GLP-1 Secretion cAMP->GLP1 Stimulates BAs Bile Acids (e.g., LCA, DCA) BAs->TGR5 Binds BAs->FXR Binds

References

Minimizing Isolithocholic acid batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isolithocholic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILA) and what are its primary uses in research?

This compound (ILA), also known as 3β-Hydroxy-5β-cholanic acid, is a secondary bile acid and an isomer of lithocholic acid (LCA).[1][2] It is formed in the gut through the microbial metabolism of lithocholic acid or its sulfate conjugate.[1][2][3] In research, ILA is studied for its role in regulating cholesterol metabolism, its influence on gut microbiota, and its interaction with various signaling pathways.[4][5] It has been shown to inhibit the growth and toxin activity of certain strains of Clostridium difficile and may play a role in modulating immune responses and metabolic disorders.[3][5]

Q2: What are the common causes of batch-to-batch variability in ILA?

Batch-to-batch variability in ILA can stem from several factors throughout the manufacturing and handling process. The primary causes include impurities from synthesis, degradation during storage, and inconsistencies in analytical characterization.

Key contributing factors include:

  • Synthesis and Purification: The synthesis of ILA can result in isomeric impurities, such as lithocholic acid and other bile acid derivatives, which may have different biological activities.[6][7] The efficiency of purification methods like recrystallization can vary, leading to different purity profiles between batches.[7]

  • Raw Material Sourcing: Variations in the starting materials used for synthesis can introduce different impurity profiles.[8][9]

  • Storage and Handling: ILA is susceptible to degradation if not stored under appropriate conditions.[1][2] Factors like temperature fluctuations, exposure to light, and moisture can lead to the formation of degradation products. Strong alkaline conditions, sometimes used in analysis, can also cause degradation.[10]

  • Analytical Methods: Inconsistencies in the analytical methods used to assess purity and quality can contribute to perceived variability.[6][11] It is crucial to use validated, high-resolution techniques like HPLC or LC-MS/MS to accurately quantify ILA and its potential impurities.[6][12][13]

Variability Batch-to-Batch Variability in this compound Synthesis Synthesis & Purification Variability->Synthesis Storage Storage & Handling Variability->Storage Analysis Analytical Characterization Variability->Analysis Imp_Raw Raw Material Inconsistency Synthesis->Imp_Raw Imp_Syn Isomeric Impurities Synthesis->Imp_Syn Imp_Pur Purification Inefficiency Synthesis->Imp_Pur Deg_Temp Temperature Fluctuations Storage->Deg_Temp Deg_Moist Moisture & Light Exposure Storage->Deg_Moist Ana_Method Method Validation Analysis->Ana_Method Ana_Res Resolution & Sensitivity Analysis->Ana_Res

Caption: Key contributors to ILA batch-to-batch variability.

Q3: How should I properly store and handle ILA to ensure its stability?

Proper storage is critical to maintain the integrity of ILA. For long-term stability, follow these guidelines:

FormStorage TemperatureDuration
Powder -20°C≥ 4 years[3]
In Solvent (e.g., DMSO) -80°CUp to 1 year[1]

Handling Recommendations:

  • Short-term Storage: Stock solutions in DMSO can be stored at -20°C for up to one month.[2]

  • Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[2]

  • Spills: In case of a spill, dampen the solid material with ethanol and transfer it to a suitable container. Use absorbent paper dampened with ethanol to clean the area.[14]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.

Q4: What are the key quality control parameters to check for a new batch of ILA?

When receiving a new batch of ILA, it is essential to review the Certificate of Analysis (CoA) and, if necessary, perform in-house quality control.

ParameterMethodImportance
Purity HPLC, LC-MS/MSEnsures the absence of biologically active impurities that could confound experimental results. Most suppliers guarantee >98% purity.[1]
Identity ¹H NMR, Mass Spectrometry (MS)Confirms the chemical structure is correct.
Appearance Visual InspectionShould be a white solid.[1] Any discoloration may indicate impurities or degradation.
Solubility Experimental TestVerifies that the compound dissolves as expected in the chosen solvent, ensuring accurate concentrations.

Q5: In which solvents is ILA soluble and at what concentrations?

ILA is a hydrophobic molecule with limited solubility in aqueous solutions.[4] Organic solvents are typically required.

SolventConcentrationNotes
DMSO ~4.4 mg/mL (11.68 mM)Sonication is recommended to aid dissolution.[1]
Ethanol Slightly soluble-
Methanol Slightly soluble-
Chloroform Slightly soluble-
Data sourced from TargetMol.[1]

For in vivo studies, complex solvent systems are often used. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Q6: What are the known signaling pathways affected by ILA?

ILA is known to modulate several signaling pathways, primarily acting as a ligand for bile acid receptors. The Takeda G-protein-coupled receptor 5 (TGR5) is a key target.

  • TGR5-ERK1/2 Pathway: ILA can activate the TGR5 receptor, which in turn stimulates the extracellular signal-regulated kinase (ERK1/2) cascade.[15] This pathway has been implicated in the regulation of innate immunity in airway epithelial cells.[15]

  • Immune Modulation: ILA has been shown to inhibit the differentiation of CD4+ T cells into pro-inflammatory Th17 cells in a dose-dependent manner, suggesting a role in regulating adaptive immunity.[5]

ILA This compound (ILA) TGR5 TGR5 Receptor ILA->TGR5 Activates Th17 Th17 Cell Differentiation ILA->Th17 Inhibits ERK ERK1/2 Phosphorylation TGR5->ERK Stimulates Immunity Modulation of Innate Immunity ERK->Immunity

Caption: ILA signaling through the TGR5-ERK1/2 pathway.

Troubleshooting Guides

Problem: Inconsistent experimental results between different batches of ILA.

Inconsistent results are a primary concern stemming from batch-to-batch variability. Follow this workflow to identify and resolve the issue.

Start Start: Inconsistent Experimental Results Check_CoA 1. Compare Certificates of Analysis (CoA) Start->Check_CoA Diff Significant Differences in Purity/Impurities? Check_CoA->Diff QC 2. Perform In-House QC (e.g., HPLC/LC-MS) Diff->QC Yes Check_Protocol 3. Review Experimental Protocol Diff->Check_Protocol No QC_Fail Batch Fails QC? QC->QC_Fail Contact Contact Supplier & Quarantine Batch QC_Fail->Contact Yes QC_Fail->Check_Protocol No Sol_Prep Standardize Solution Prep? (Solvent, Temp, Sonication) Check_Protocol->Sol_Prep Revise_Prep Revise & Standardize Preparation Protocol Sol_Prep->Revise_Prep No Check_Assay Standardize Assay Conditions? (Incubation, Reagents) Sol_Prep->Check_Assay Yes Revise_Prep->Check_Assay Revise_Assay Revise & Standardize Assay Protocol Check_Assay->Revise_Assay No End Issue Resolved Check_Assay->End Yes Revise_Assay->End

Caption: Troubleshooting workflow for inconsistent results.

Problem: Poor solubility or precipitation of ILA during experiments.

  • Verify Solvent and Concentration: Confirm that you are using an appropriate solvent (e.g., DMSO) and are not exceeding the solubility limit (~4.4 mg/mL).[1]

  • Aid Dissolution: Use sonication to help dissolve the ILA completely.[1] Gentle warming may also be effective, but monitor for any signs of degradation.

  • Check for Contamination: Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds like ILA. Use anhydrous solvents if possible.

  • pH of Aqueous Buffers: When adding an ILA stock solution to an aqueous buffer, the pH of the final solution can affect solubility. Ensure the final concentration of the organic solvent is sufficient to maintain solubility and that the pH is compatible.

  • Prepare Fresh: Prepare solutions immediately before use, as ILA can precipitate out of solution over time, especially at lower temperatures or in complex media.[2]

Experimental Protocols

Protocol 1: Quality Control of ILA using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an ILA batch. It is based on common methods for bile acid analysis.[6][12][13]

1. Materials and Reagents:

  • This compound (test batch and reference standard)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • Analytical Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm).[12]

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve ILA in methanol to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with methanol to create a working standard of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the test batch sample in the same manner as the working standard.

3. HPLC Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures the separation of closely related bile acid isomers.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40-45°C

  • Injection Volume: 10 µL

  • Detection: UV detector at ~200-210 nm or an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, use LC-MS/MS.[12][13]

4. Data Analysis:

  • Integrate the peak areas from the chromatogram.

  • Calculate the purity of the test batch by dividing the area of the main ILA peak by the total area of all peaks and multiplying by 100.

  • Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.

Protocol 2: Preparation of ILA Stock Solutions

A standardized protocol for preparing stock solutions is crucial for reproducibility.

1. Objective: To prepare a 10 mM stock solution of this compound (MW: 376.58 g/mol ) in DMSO.

2. Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Sonicator

3. Procedure:

  • Weighing: Tare the analytical balance with a sterile tube. Carefully weigh 3.77 mg of ILA powder into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 30 seconds. If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2]

References

Isolithocholic acid vehicle control selection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isolithocholic acid (isoLCA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle controls for their in vitro and in vivo experiments with isoLCA.

Frequently Asked Questions (FAQs)

Q1: What is the best vehicle for dissolving this compound for in vitro cell culture experiments?

For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. Due to the hydrophobic nature of isoLCA, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible (ideally below 1% v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the isoLCA-treated groups.[1][2]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I solve this?

Precipitation of hydrophobic compounds like isoLCA in aqueous solutions is a common issue. Here are a few troubleshooting steps:

  • Ensure a low final concentration of isoLCA: The solubility of isoLCA in aqueous solutions is limited. Working at lower concentrations might prevent precipitation.

  • Use a carrier protein: For some hydrophobic molecules, pre-complexing with a carrier protein like bovine serum albumin (BSA) can improve solubility in culture media.

  • Optimize the dilution step: When diluting the DMSO stock solution, add it to the pre-warmed culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider a different solvent system for the stock solution: While DMSO is common, for certain applications, other organic solvents might be considered, but their compatibility with your specific cell line must be validated.

Q3: What are the recommended vehicle controls for in vivo studies with this compound, particularly for oral administration in mice?

Several vehicle formulations can be used for the oral administration of this compound in animal models. The choice of vehicle will depend on the required dose, the duration of the study, and the specific animal model. It is essential to perform a pilot study to assess the tolerability of the chosen vehicle in your animal model.[3][4][5] Below are some recommended vehicle formulations:

  • Suspension in an aqueous vehicle: A common approach is to use a combination of solvents and surfactants to create a stable suspension.

  • Solution in an oil-based vehicle: For lipophilic compounds, an oil-based vehicle can be suitable.

  • Dietary administration: For long-term studies, incorporating the compound directly into the animal chow is a viable option.

Always include a vehicle control group that receives the same formulation without the active compound.

Data Presentation: Solubility and Vehicle Formulations

Table 1: Solubility of this compound
SolventSolubilityNotes
ChloroformSlightly soluble[6]
EthanolSlightly soluble[6]
MethanolSlightly soluble[6]
DMSO4.4 mg/mL (11.68 mM)Sonication is recommended to aid dissolution.[7]
Table 2: Recommended In Vivo Vehicle Formulations for Oral Administration
Formulation CompositionAchievable SolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.86 mg/mL (7.59 mM)A clear solution can be obtained.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.86 mg/mL (7.59 mM)A clear solution can be obtained. SBE-β-CD can improve solubility.[8]
10% DMSO, 90% Corn Oil≥ 2.86 mg/mL (7.59 mM)A clear solution can be obtained. Use with caution for dosing periods longer than two weeks.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell Culture
  • Prepare a stock solution: Weigh the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be used to aid dissolution.[2][7]

  • Sterilize the stock solution: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C for long-term use.

  • Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <1% v/v).

  • Prepare the vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.

Protocol 2: Preparation of this compound for In Vivo Oral Gavage (Aqueous Suspension)

This protocol is based on a common formulation for poorly soluble compounds.[8]

  • Dissolve this compound in DMSO: In a sterile tube, add the required amount of this compound and dissolve it in 10% of the final volume with DMSO.

  • Add PEG300: Add 40% of the final volume with PEG300 and mix thoroughly until the solution is clear.

  • Add Tween-80: Add 5% of the final volume with Tween-80 and mix well.

  • Add Saline: Add the remaining 45% of the final volume with sterile saline and mix until a clear and homogenous solution is formed.

  • Administration: The formulation should be prepared fresh on the day of administration.

Mandatory Visualizations

InVitro_Vehicle_Selection cluster_prep Stock Solution Preparation cluster_exp Experimental Setup isoLCA This compound Powder Stock High Concentration Stock Solution isoLCA->Stock Dissolve DMSO DMSO DMSO->Stock VehicleControl Vehicle Control (DMSO in Medium) DMSO->VehicleControl Same final concentration WorkingSolution Final Working Solution Stock->WorkingSolution Dilute CultureMedium Cell Culture Medium CultureMedium->WorkingSolution CultureMedium->VehicleControl Cells Cell Culture WorkingSolution->Cells Treatment VehicleControl->Cells Control

Caption: Workflow for preparing this compound for in vitro experiments.

InVivo_Vehicle_Selection cluster_formulation Formulation Options cluster_decision Key Considerations cluster_exp Experimental Groups Aqueous Aqueous Suspension (e.g., DMSO, PEG300, Tween-80, Saline) Treatment isoLCA in Vehicle Aqueous->Treatment Control Vehicle Only Aqueous->Control Oil Oil-based Solution (e.g., Corn Oil) Oil->Treatment Oil->Control Diet Dietary Admixture Diet->Treatment Diet->Control Dose Required Dose Dose->Aqueous Dose->Oil Dose->Diet Duration Study Duration Duration->Aqueous Duration->Oil Duration->Diet Model Animal Model Model->Aqueous Model->Oil Model->Diet

Caption: Decision tree for selecting an in vivo vehicle for this compound.

References

Technical Support Center: Isolithocholic Acid Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from isolithocholic acid (ILCA) in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ILCA) and why might it interfere with my colorimetric assay?

This compound (ILCA) is a secondary bile acid, an epimer of lithocholic acid, formed by the metabolism of primary bile acids by gut microbiota. Like other steroids and bile acids, its amphipathic nature and chemical structure can potentially interfere with colorimetric assays through several mechanisms:

  • Enzymatic Inhibition or Modulation: In assays involving enzymatic reactions (e.g., total bile acid assays, toxicity assays), ILCA may directly interact with the enzyme, altering its activity and affecting the rate of the color-producing reaction.

  • Spectral Interference: Although less common for bile acids in the visible range, ILCA or its formulation components could possess some absorbance at the wavelength used for measurement, leading to an artificially high reading.

  • Reactivity with Assay Reagents: There is a possibility that ILCA could react directly with chromogenic substrates, such as tetrazolium salts, causing non-enzymatic color formation.

  • Physical Interference: At higher concentrations, the detergent-like properties of bile acids could lead to the formation of micelles, which might sequester assay components or cause turbidity, scattering light and affecting absorbance readings.

Q2: Which types of colorimetric assays are most likely to be affected by ILCA interference?

Assays that are particularly susceptible to interference by compounds like ILCA include:

  • Total Bile Acid (TBA) Assays: These are often enzymatic assays that rely on the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD). Different bile acids can exhibit varying reactivity with this enzyme, potentially leading to an underestimation of total bile acid concentration if ILCA is present and has a lower reaction rate compared to the standard used for calibration.

  • NADH/NADPH-dependent Assays: Many toxicity and metabolic assays (e.g., MTT, XTT, LDH assays) rely on the reduction of a chromogenic substrate (like a tetrazolium salt) coupled to the oxidation of NADH or NADPH. ILCA could potentially interfere with the enzymes involved in this electron transfer chain.

  • Assays with Protein Components: Assays that involve protein-dye binding or protein quantification could be affected by the binding of ILCA to proteins, which might alter their conformation and interaction with the assay reagents.

Q3: How can I determine if ILCA is interfering with my assay?

To investigate potential interference, you should run a series of control experiments. A recommended experimental workflow is outlined below.

cluster_0 Interference Testing Workflow start Start: Suspected ILCA Interference control1 Prepare ILCA solution in assay buffer start->control1 control2 Run 'ILCA only' control (no enzyme/cells) control1->control2 control3 Run 'ILCA + assay reagents' control (no analyte) control2->control3 decision1 Is there a signal in the controls? control3->decision1 conclusion1 Direct Interference (Spectral or Reagent Reactivity) decision1->conclusion1 Yes control4 Spike known concentrations of analyte with ILCA decision1->control4 No decision2 Is analyte recovery affected? control4->decision2 conclusion2 Indirect Interference (Enzymatic Modulation) decision2->conclusion2 Yes no_interference No significant interference observed decision2->no_interference No

Workflow for identifying ILCA interference.

Troubleshooting Guides

Problem 1: My total bile acid (TBA) assay results are lower than expected when I know ILCA is present in my samples.

  • Possible Cause: Enzymatic assays for TBA that use 3α-hydroxysteroid dehydrogenase may exhibit different reaction kinetics for various bile acids. ILCA might be a poor substrate for the enzyme compared to the standard used for the calibration curve (often glycocholic acid or taurocholic acid), leading to an underestimation of the total bile acid concentration.

  • Troubleshooting Steps:

    • Consult the Assay Kit Manual: Check the manufacturer's data for the cross-reactivity of different bile acids.

    • Run a Standard Curve with ILCA: If pure ILCA is available, prepare a standard curve to determine its specific activity in the assay.

    • Increase Incubation Time: A longer incubation period may allow for more complete conversion of slower-reacting bile acids like ILCA.

    • Consider an Alternative Method: For accurate quantification of specific bile acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and is not susceptible to this type of enzymatic interference.[1][2]

Problem 2: I am observing a high background signal in my colorimetric assay when ILCA is present, even in my negative controls.

  • Possible Cause: This suggests direct interference from ILCA. This could be due to the intrinsic absorbance of ILCA at the measurement wavelength or a direct chemical reaction between ILCA and one of the assay's chromogenic reagents. While bile acids do not typically absorb light strongly in the visible spectrum, formulation components or impurities could contribute.

  • Troubleshooting Steps:

    • Measure the Absorbance Spectrum of ILCA: Dissolve ILCA in the assay buffer at the working concentration and scan its absorbance across the visible spectrum to see if it overlaps with the assay's measurement wavelength.

    • Run a Reagent Blank: Prepare a well with all assay components except the analyte (or enzyme/cells) and include ILCA. If color develops, ILCA is likely reacting with a reagent.

    • Sample Dilution: Diluting the sample may reduce the interference to an acceptable level, although this may also decrease the analyte signal.

    • Use a Sample Blank: For each sample containing ILCA, prepare a parallel blank that includes the sample but omits a key reagent (e.g., the enzyme). Subtract the absorbance of the sample blank from the sample reading.

Data on Bile Acid Reactivity in Enzymatic Assays

The following table summarizes the relative signal intensities of various bile acids in a commercial enzymatic total bile acid assay, highlighting the potential for underestimation of certain bile acids.

Bile AcidConjugationRelative Signal Intensity (%)*
Glycocholic acid (GCA)Glycine100 (Reference)
Cholic acid (CA)Unconjugated~95
Deoxycholic acid (DCA)Unconjugated~85
Lithocholic acid (LCA) Unconjugated ~70
Chenodeoxycholic acid (CDCA)Unconjugated~60
α-muricholic acid (α-MCA)Unconjugated~20

*Data is illustrative and based on findings that different bile acids yield variable responses in 3α-HSD-based enzymatic assays. Actual values can vary between specific assay kits and conditions.

This variability underscores that the presence of bile acids like lithocholic acid, a close structural relative of this compound, can lead to an underestimation of total bile acid levels in enzymatic assays.

Experimental Protocols

Protocol: Assessing Direct Spectral Interference of this compound

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer to be used in the colorimetric experiment.

  • Sample Preparation:

    • Dilute the ILCA stock solution in the assay buffer to the highest concentration that will be present in your experimental samples.

    • Prepare a buffer-only blank.

  • Spectrophotometer Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the ILCA solution and the buffer blank from 340 nm to 700 nm.

    • Subtract the absorbance of the buffer blank from the ILCA solution's absorbance at each wavelength to obtain the net absorbance of ILCA.

  • Analysis:

    • Plot the net absorbance versus wavelength.

    • Determine if there is any significant absorbance at the specific wavelength used for your colorimetric assay's endpoint reading.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential points of interference of ILCA in a typical NADH-coupled enzymatic colorimetric assay.

cluster_1 Potential ILCA Interference Points in an NADH-Coupled Assay Analyte Analyte Enzyme Enzyme Analyte->Enzyme Product Product Enzyme->Product NAD NAD+ NADH NADH NAD->NADH Coupled Reaction Chromogen_red Colored Product (reduced) NADH->Chromogen_red Reduction Chromogen_ox Chromogenic Substrate (oxidized) Chromogen_ox->Chromogen_red Spectrophotometer Spectrophotometer Reading Chromogen_red->Spectrophotometer ILCA This compound (ILCA) ILCA->Enzyme Modulation? ILCA->Chromogen_ox Direct Reaction? ILCA->Spectrophotometer Spectral Overlap?

Potential interference points of ILCA.

This diagram shows that ILCA can potentially interfere at the level of the primary enzyme, through direct reaction with the chromogenic substrate, or by direct spectral interference at the spectrophotometer reading stage.

References

Technical Support Center: Isolithocholic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolithocholic acid (ILCA) analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to analyze by mass spectrometry?

A1: The analysis of this compound (ILCA) and its isomers, such as lithocholic acid (LCA), presents several challenges. Due to their steroidal structure, unconjugated bile acids like ILCA are relatively stable molecules and do not fragment extensively in the mass spectrometer, particularly in negative ion mode.[1][2][3] This makes it difficult to generate unique product ions for identification and quantification using traditional multiple reaction monitoring (MRM). Furthermore, the presence of numerous structural isomers with identical mass-to-charge ratios necessitates high-resolution chromatographic separation for accurate differentiation.[1]

Q2: I am not seeing any significant fragment ions for this compound in my MS/MS spectrum. Is this normal?

A2: Yes, this is a common observation. Unconjugated bile acids, including ILCA, are known for their limited fragmentation under typical collision-induced dissociation (CID) conditions.[2][3] Often, the most sensitive and commonly used method for quantification is to monitor the transition of the precursor ion to itself (a pseudo-MRM or selected ion monitoring [SIM] approach).[2] For example, in negative ion mode, the deprotonated molecule [M-H]⁻ is monitored as both the precursor and product ion.

Q3: What are the typical MRM transitions for this compound?

A3: Due to the poor fragmentation, a precursor-to-precursor ion transition is standard for the quantification of this compound. In negative electrospray ionization mode (ESI-), the deprotonated molecule is typically used.

Q4: My this compound peak is splitting. What are the possible causes?

A4: Peak splitting for any analyte, including ILCA, can arise from several factors. If all peaks in your chromatogram are splitting, it could indicate a problem at the head of the column, such as a blocked frit or a void.[4][5] If only the ILCA peak is splitting, consider the following:

  • Sample Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample.

  • Solvent Mismatch: A significant difference between the solvent your sample is dissolved in and the initial mobile phase composition can cause peak splitting, especially for early eluting peaks. It's recommended to dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase.

  • Co-elution with an Isomer or Interference: You may be observing the partial separation of ILCA from a closely eluting isomer or a matrix component.[6] Ensure your chromatographic method is optimized for isomer separation.

  • Mobile Phase pH close to Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, it can exist in multiple ionization states, which can result in split peaks. Adjusting the mobile phase pH by at least two units away from the analyte's pKa is a general recommendation.[6]

Q5: How can I improve the separation of this compound from its isomers?

A5: Achieving good chromatographic separation is critical for the accurate analysis of bile acid isomers. Here are some strategies:

  • Column Choice: A high-resolution C18 column is commonly used and often provides good separation.

  • Mobile Phase Optimization: The composition of your mobile phase, including the organic solvent (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium acetate), significantly impacts retention and selectivity. The pH of the mobile phase can also affect the retention behavior of bile acids.

  • Gradient Optimization: A shallow and optimized gradient elution can enhance the resolution of closely eluting isomers.

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.

Troubleshooting Guides

Issue 1: Poor Sensitivity/No Signal for this compound
Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters. Negative ion mode is generally preferred for bile acids. Ensure appropriate mobile phase additives (e.g., a small amount of formic acid or ammonia) are used to promote ionization.
Matrix Effects The sample matrix can suppress the ionization of ILCA.[2] Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup procedures or use a matrix-matched calibration curve. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects.
Incorrect MS Parameters Verify that the correct precursor ion (m/z 375.29 for [M-H]⁻) is being targeted. If using a true MRM, the product ion signal may be extremely low; switch to a precursor-to-precursor ion transition.
Sample Degradation Ensure proper storage of samples and standards to prevent degradation.
LC System Issues Check for leaks, ensure the column is not clogged, and verify that the sample is being injected correctly.
Issue 2: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Composition Prepare fresh mobile phases daily. Inconsistent mobile phase composition can lead to retention time shifts.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Degradation Over time, column performance can degrade. Replace the column if retention times continue to be inconsistent despite other troubleshooting efforts.
Matrix Accumulation Lipids and other matrix components can accumulate on the column, affecting retention.[3] Implement a robust column wash step at the end of each run.

Quantitative Data Summary

The following table provides typical mass spectrometric parameters for the analysis of this compound and its common isomer, lithocholic acid, in negative ion mode. Due to their poor fragmentation, precursor-to-precursor ion transitions are commonly employed for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound (ILCA)375.3375.3~5-10Negative
Lithocholic Acid (LCA)375.3375.3~5-10Negative

Note: The optimal collision energy may vary depending on the instrument and should be determined empirically. For precursor-to-precursor transitions, a low collision energy is typically used.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum

This protocol is a general method for the extraction of bile acids from plasma or serum.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate concentration of isotopically labeled internal standards (e.g., d4-LCA).

  • Vortex the mixture for 10 minutes at 4°C to precipitate proteins.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This is an example of a typical LC-MS/MS method. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 30% B

      • 10.0 min: 60% B

      • 12.0 min: 98% B

      • 14.0 min: 98% B

      • 14.1 min: 30% B

      • 16.0 min: 30% B

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: -4500 V

    • Temperature: 500°C

    • MRM Transition for ILCA: m/z 375.3 → 375.3

Visualizations

Logical Workflow for Troubleshooting Poor Sensitivity

G start Start: Poor Sensitivity for ILCA check_ionization Check Ionization Source Parameters start->check_ionization check_matrix Investigate Matrix Effects check_ionization->check_matrix Parameters OK solution_ionization Solution: Optimize Source Conditions (e.g., voltage, gas flows) check_ionization->solution_ionization Suboptimal check_ms_params Verify MS Parameters check_matrix->check_ms_params No Significant Suppression solution_matrix Solution: Improve Sample Cleanup / Use Labeled Internal Standard check_matrix->solution_matrix Suppression Observed check_lc_system Check LC System Integrity check_ms_params->check_lc_system Parameters Correct solution_ms_params Solution: Use Precursor-to-Precursor MRM (m/z 375.3 -> 375.3) check_ms_params->solution_ms_params Incorrect Transition solution_lc_system Solution: Check for Leaks, Clogs, and Injection Issues check_lc_system->solution_lc_system Issues Found

Caption: Troubleshooting workflow for low ILCA signal.

Formation of this compound by Gut Microbiota

Primary bile acids synthesized in the liver are metabolized by gut bacteria into secondary bile acids, including this compound.

G cluster_0 Hepatic Synthesis cluster_1 Microbial Transformation liver Liver cholesterol Cholesterol cdca Chenodeoxycholic Acid (CDCA) (Primary Bile Acid) cholesterol->cdca Synthesis gut Gut Lumen cdca->gut Secretion microbiota Gut Microbiota Metabolism (e.g., Clostridium) ilca This compound (ILCA) (Secondary Bile Acid) microbiota->ilca 7α-dehydroxylation & epimerization lca Lithocholic Acid (LCA) (Secondary Bile Acid) microbiota->lca 7α-dehydroxylation

Caption: Formation of ILCA and LCA by gut microbiota.

Signaling Pathway of Lithocholic Acid (LCA)

This compound's isomer, lithocholic acid, is a known potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and an antagonist for the Farnesoid X Receptor (FXR).[4]

G lca Lithocholic Acid (LCA) (Isomer of ILCA) tgr5 TGR5 Receptor lca->tgr5 Agonist fxr FXR Receptor lca->fxr Antagonist ac Adenylate Cyclase tgr5->ac Activates bsep BSEP Gene Expression fxr->bsep Regulates camp cAMP ac->camp Generates pka Protein Kinase A camp->pka Activates downstream_tgr5 Metabolic Regulation (e.g., GLP-1 Secretion) pka->downstream_tgr5 Leads to downstream_fxr Decreased Bile Salt Export bsep->downstream_fxr Results in

Caption: Signaling pathways of Lithocholic Acid (LCA).

References

Technical Support Center: Isolating the Source of Isolithocholic Acid (ILCA) Contamination in Laboratory Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing potential Isolithocholic Acid (ILCA) contamination in your laboratory reagents. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments, particularly those involving G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

This compound is a secondary bile acid and a known agonist of TGR5.[1][2] Its presence as an undetected contaminant in laboratory reagents can lead to spurious experimental outcomes, including unexpected TGR5 activation, modulation of inflammatory responses, and alterations in metabolic assays. This guide provides a structured approach to troubleshooting these issues, from identifying potential contamination to implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: My negative controls are showing unexpected TGR5 activation. What could be the cause?

A1: Unexpected TGR5 activation in negative controls is a strong indicator of a bioactive contaminant in one or more of your reagents. This compound (ILCA), a potent TGR5 agonist, could be a potential, though often overlooked, contaminant. Other possibilities include cross-contamination from previous experiments or issues with plasticware.

Q2: How can a bile acid like ILCA contaminate my laboratory reagents?

A2: The sources of such contamination can be varied and difficult to trace. They may originate from the raw materials used in reagent manufacturing, cross-contamination during production or packaging, or environmental exposure. While not a commonly documented issue, the high sensitivity of modern biological assays makes them susceptible to even trace amounts of bioactive contaminants.

Q3: What experimental systems are most sensitive to ILCA contamination?

A3: Any experimental system involving the TGR5 receptor is highly sensitive to ILCA. This includes, but is not limited to:

  • Cell-based assays measuring cAMP production in response to TGR5 activation.[2][3]

  • Studies on GLP-1 secretion in enteroendocrine cells.[3]

  • Investigations into inflammatory pathways, particularly those involving Th17 cell differentiation.[4][5]

  • Research on metabolic processes regulated by TGR5.[2]

Q4: I don't work with TGR5 directly, but I'm seeing reproducible but unexpected changes in my cell-based assays. Could ILCA be a factor?

A4: It's possible. TGR5 is expressed in various tissues and cell types, and its activation can trigger diverse downstream signaling cascades.[2] If your cells express TGR5, even at low levels, ILCA contamination could lead to off-target effects that manifest as unexpected phenotypic changes.

Q5: How can I confirm if my reagents are contaminated with ILCA?

A5: The most definitive way to confirm ILCA contamination is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] This method is highly sensitive and can detect and quantify trace amounts of bile acids in complex mixtures.

Troubleshooting Guide: Unexplained TGR5 Activation

If you are observing unexpected TGR5 activation or related downstream effects, follow this step-by-step guide to systematically identify the source of the issue.

Step 1: Rule out Obvious Sources of Error

Before suspecting reagent contamination, it is crucial to eliminate more common experimental errors.

  • Review Experimental Protocol: Double-check all calculations, dilutions, and procedural steps.

  • Pipetting Accuracy: Ensure all pipettes are calibrated and that proper pipetting technique is being used.[8]

  • Cell Culture Health: Verify the health and viability of your cells. Stressed or unhealthy cells can behave unpredictably.

  • No Template Control (NTC): In molecular biology applications like qPCR, always include an NTC to check for contamination of your master mix or primers.[8][9][10]

Step 2: Isolate the Contaminated Reagent

Once common errors have been ruled out, the next step is to systematically test your reagents.

  • Sequential Replacement: Replace each reagent in your experimental setup with a fresh, unopened stock from a different lot number or manufacturer. Start with the components used in the largest volumes, such as water and buffers.

  • Test Individual Components: If possible, design a simplified experiment to test the effect of each individual reagent on your readout. For example, you could incubate your TGR5-expressing cells with each buffer or medium component separately and measure the response.

Step 3: Confirm ILCA Presence

If you have isolated a suspect reagent, the final step is to confirm the presence of ILCA.

  • Analytical Testing: Submit a sample of the suspect reagent for analysis by a core facility or a third-party laboratory with expertise in mass spectrometry.

  • Bioassay Confirmation: As a less direct but more accessible method, you can use a highly sensitive TGR5 bioassay to screen for activity in your reagents. Compare the response from your suspect reagent to a standard curve of purified ILCA.

Data Presentation: Hypothetical Impact of ILCA Contamination on a TGR5 Activation Assay

The following table illustrates a hypothetical scenario of how ILCA contamination in a common laboratory buffer could affect the results of a TGR5 activation assay measuring intracellular cAMP levels.

Experimental Condition ILCA Concentration (nM) Observed cAMP Level (nM) Interpretation
Negative Control (Uncontaminated Buffer)00.5 ± 0.1Baseline cAMP level
Negative Control (Contaminated Buffer)105.2 ± 0.4High baseline due to ILCA contamination
Positive Control (100 nM TGR5 Agonist)015.8 ± 1.2Expected maximal response
Test Compound (in Uncontaminated Buffer)08.9 ± 0.7True effect of the test compound
Test Compound (in Contaminated Buffer)1013.1 ± 1.0Inflated effect due to additive ILCA activity

Experimental Protocols

Protocol 1: TGR5 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to measure the activation of TGR5 by monitoring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing human TGR5

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Positive control (e.g., a known TGR5 agonist like Oleanolic Acid or INT-777)[3]

  • Test reagents and compounds

Procedure:

  • Cell Seeding: Seed TGR5-expressing HEK293 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Reagent Preparation: Prepare serial dilutions of your positive control and test compounds in assay buffer. Also, prepare samples of your potentially contaminated reagents for testing.

  • Cell Treatment: Remove the culture medium and wash the cells once with assay buffer. Add the prepared reagents and controls to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves.

Protocol 2: Detection and Quantification of ILCA in Lab Reagents by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of ILCA in aqueous laboratory reagents using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer

  • C18 reversed-phase analytical column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • ILCA analytical standard

  • Internal standard (e.g., a deuterated bile acid)

  • Sample vials

Procedure:

  • Sample Preparation:

    • For aqueous reagents (e.g., buffers, media), take a 1 mL aliquot.

    • Spike the sample with the internal standard.

    • If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the bile acids.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILCA and the internal standard.

  • Quantification:

    • Generate a standard curve using the ILCA analytical standard.

    • Quantify the amount of ILCA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Visualizations

TGR5 Signaling Pathway

TGR5_Signaling_Pathway ILCA This compound (Contaminant) TGR5 TGR5 Receptor ILCA->TGR5 Activation G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., GLP-1) CREB->Gene_Expression Regulates

Caption: TGR5 signaling pathway initiated by ILCA.

Experimental Workflow for Troubleshooting Contamination

Troubleshooting_Workflow Start Unexpected TGR5 Activation in Negative Controls Check_Protocol Review Protocol & Pipetting Accuracy Start->Check_Protocol Error_Found Correct Error & Repeat Experiment Check_Protocol->Error_Found Yes No_Error No Obvious Errors Found Check_Protocol->No_Error No Error_Found->Start Isolate_Reagent Systematically Replace Each Reagent No_Error->Isolate_Reagent Suspect_Found Suspect Reagent Identified Isolate_Reagent->Suspect_Found Yes No_Suspect Contamination Not in Reagents (Consider other sources) Isolate_Reagent->No_Suspect No Confirm_ILCA Confirm ILCA Presence (LC-MS/MS) Suspect_Found->Confirm_ILCA Confirmed ILCA Contamination Confirmed Confirm_ILCA->Confirmed Yes Not_Confirmed Other Contaminant Likely Confirm_ILCA->Not_Confirmed No End Replace Contaminated Reagent & Document Lot Number Confirmed->End

Caption: Troubleshooting workflow for reagent contamination.

Logical Flow for Reagent Quality Control

Caption: Logical flow for incoming reagent QC.

References

Adjusting pH for optimal Isolithocholic acid activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isolithocholic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ILA, with a specific focus on the critical role of pH in achieving optimal activity. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for ILA activity is highly dependent on the specific biological context and the target being investigated (e.g., TGR5 or RORγt). While many in vitro experiments are conducted at physiological pH (around 7.2-7.4), the solubility and activity of bile acids like ILA can be significantly influenced by pH. Some studies suggest that a more acidic environment can be relevant, particularly in specific cellular compartments or in the gut. For instance, the adsorption of dihydroxy-bile salts has been noted to be greater at an initial pH of 1.8. However, most cell-based assays are performed in buffered media at physiological pH to ensure cell viability. It is recommended to perform a pH optimization experiment for your specific assay if you suspect pH sensitivity.

Q2: How does pH affect the solubility of this compound?

A2: this compound, like other bile acids, is a weak acid. Its solubility is pH-dependent. At acidic pH, it will be in its protonated, less soluble form. As the pH increases towards and above its pKa, it will become deprotonated to its more soluble anionic (isolithocholate) form. In many experimental settings using physiological buffers (pH ~7.4), ILA exists primarily in its ionized form. However, precipitation can still occur, especially at high concentrations or if the buffer capacity is insufficient.

Q3: I am observing precipitation of ILA when I add it to my cell culture medium. What could be the cause and how can I prevent it?

A3: Precipitation of ILA in cell culture medium is a common issue and can be caused by several factors:

  • High Concentration: The final concentration of ILA in your medium may exceed its solubility limit under your specific experimental conditions.

  • Solvent Shock: Adding a concentrated stock of ILA in an organic solvent (like DMSO) directly to the aqueous medium can cause it to precipitate out of solution.

  • pH of the Medium: While cell culture media are buffered, the addition of an acidic or basic stock solution of ILA could locally alter the pH and affect its solubility.

  • Interaction with Medium Components: ILA may interact with components in the serum or medium, leading to precipitation.

To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.

Q4: What are the main signaling pathways activated by this compound?

A4: this compound is known to modulate at least two key signaling pathways:

  • Takeda G-protein coupled receptor 5 (TGR5) activation: ILA is an agonist for TGR5, a cell surface receptor. Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This pathway is involved in regulating energy metabolism and inflammation.

  • Retinoid-related orphan receptor gamma t (RORγt) inhibition: ILA can act as an inverse agonist or antagonist of RORγt, a nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation. By inhibiting RORγt, ILA can suppress the production of pro-inflammatory cytokines like IL-17A.[1]

Troubleshooting Guides

Issue: this compound Precipitation in Aqueous Buffers or Cell Culture Media

Possible Causes:

  • ILA concentration exceeds its solubility at the working pH.

  • Rapid dilution of a concentrated organic stock solution into an aqueous buffer ("solvent shock").

  • The pH of the final solution is not optimal for ILA solubility.

Solutions:

StepActionDetailed Instructions
1 Optimize Stock Solution Preparation Prepare a high-concentration stock solution of ILA in an appropriate organic solvent such as DMSO.[2] Sonication may aid in dissolution.[2]
2 Use a Carrier Protein For cell-based assays, consider using fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells. A general protocol involves preparing a lipid film and then dissolving it in a BSA solution.
3 Perform Serial Dilutions Instead of a single large dilution, perform serial dilutions of your ILA stock solution into your final aqueous buffer or medium. This gradual decrease in solvent concentration can prevent precipitation.
4 Adjust Final pH Ensure the final pH of your experimental solution is appropriate. For most cell-based assays, this will be in the physiological range of 7.2-7.4. If you suspect your ILA stock is acidic or basic, you may need to adjust the pH of your final solution after dilution.
5 Warm the Solution Gently warming the solution to 37°C may help to dissolve any precipitates. However, be mindful of the thermal stability of ILA and other components in your experiment.

Quantitative Data Summary

Table 1: this compound Concentrations in In Vitro Studies

Cell Type/AssayConcentration RangepH of MediumObserved Effect
Clostridium difficile0.00003% - 0.1%Not SpecifiedInhibition of growth and toxin activity.[2]
Th17 Cell Differentiation10 µM - 100 µMNot SpecifiedInhibition of differentiation.
RORγt Reporter Assay25 µM - 50 µMNot SpecifiedInhibition of RORγt transcriptional activity.[1]
RORγt Binding Assay25 nM (labeled RORγt)7.4 (PBS buffer)Measurement of binding affinity.[3]

Table 2: this compound Dosing in In Vivo Studies

Animal ModelDosageRoute of AdministrationStudy Duration
Rat (High-Fat Diet)Not specified (fecal levels measured)Oral (diet)28 days

Experimental Protocols

Protocol for Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing ILA solutions for use in cell culture experiments. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of ILA powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the ILA is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM ILA stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock to 990 µL of cell culture medium. d. Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of proteins in the medium. e. Prepare a vehicle control using the same final concentration of DMSO as in your highest ILA concentration.

  • Application to Cells: a. Remove the existing medium from your cells and replace it with the medium containing the desired concentration of ILA or the vehicle control. b. Incubate the cells for the desired experimental duration.

Note: The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Visualizations

TGR5_Signaling_Pathway ILA This compound TGR5 TGR5 ILA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Metabolism, Inflammation) CREB->Gene_Expression Regulates

Caption: TGR5 Signaling Pathway Activated by this compound.

RORgt_Inhibition_Pathway cluster_nucleus Nucleus RORgt RORγt DNA DNA (IL-17 Promoter) RORgt->DNA Binds to Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff Promotes Transcription IL-17 Gene Transcription DNA->Transcription Initiates Transcription->Th17_Diff ILA This compound ILA->RORgt Inhibits

Caption: Inhibition of RORγt by this compound.

Experimental_Workflow start Start: ILA Powder stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock precip_check Precipitation? stock->precip_check troubleshoot Troubleshoot: - Use Carrier (BSA) - Serial Dilution - Adjust pH precip_check->troubleshoot Yes working Prepare Working Solution in Cell Culture Medium precip_check->working No troubleshoot->stock treat_cells Treat Cells working->treat_cells assay Perform Assay (e.g., qPCR, Western, etc.) treat_cells->assay end End: Data Analysis assay->end

Caption: General Experimental Workflow for Using this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isolithocholic Acid and Lithocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolithocholic acid (ILA) and lithocholic acid (LCA) are stereoisomers of a secondary bile acid formed by the metabolic activity of gut microbiota. While structurally similar, their distinct three-dimensional conformations give rise to differing biological activities. This guide provides a comprehensive comparison of the known biological activities of ILA and LCA, focusing on their interactions with key cellular receptors. The information presented is intended to support further research and drug development efforts targeting bile acid signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and lithocholic acid on various receptors.

Receptor Parameter This compound (ILA) Lithocholic Acid (LCA) Reference
TGR5 EC50Data not available~0.53 µM[1]
FXR ActivityData not availableAntagonist[2]
IC50Data not available~1 µM[2]
EC50Data not available~35 µM (weak agonist)[3]
VDR ActivityData not availableAgonist[4][5]
KiData not available~29 µM[6]
Activation Conc.Data not available~30 µM[7]
IC50Data not available~300 µM[6]
PXR ActivityData not availableAgonist[8][9][10]
Activation Conc.Data not available10 - 100 µM[11]
RORγt ActivityInhibitor of Th17 differentiationNo reported activity[12][13]

Signaling Pathways and Molecular Interactions

Takeda G-protein coupled Receptor 5 (TGR5) Activation

Lithocholic acid is a potent agonist of TGR5, a G-protein coupled receptor. Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in the regulation of energy homeostasis, inflammation, and glucose metabolism.

TGR5_Signaling LCA Lithocholic Acid TGR5 TGR5 LCA->TGR5 Binds to AC Adenylyl Cyclase TGR5->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

TGR5 Signaling Pathway
Nuclear Receptor Interactions

Both LCA and potentially ILA interact with several nuclear receptors, acting as transcriptional regulators. These receptors typically form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements on DNA to modulate gene expression.

Nuclear_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile_Acid Lithocholic Acid (LCA) This compound (ILA) NR Nuclear Receptor (VDR, PXR, FXR) Bile_Acid->NR Binds to NR_RXR NR-RXR Heterodimer NR->NR_RXR Heterodimerizes with RXR DNA DNA (Response Element) NR_RXR->DNA Binds to Transcription Transcription DNA->Transcription Modulates

General Nuclear Receptor Signaling
Inhibition of Th17 Cell Differentiation by this compound

This compound has been shown to inhibit the differentiation of pro-inflammatory Th17 cells by targeting the nuclear receptor RORγt, a key transcription factor in this process.

ILA_Th17_Inhibition ILA This compound RORgt RORγt ILA->RORgt Inhibits Th17_Differentiation Th17 Cell Differentiation RORgt->Th17_Differentiation Promotes

ILA-mediated Inhibition of Th17 Differentiation

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.

TGR5 Activation Assay (cAMP Measurement)

This assay quantifies the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).

TGR5_Assay_Workflow Start Start Step1 Seed cells expressing TGR5 in a multi-well plate Start->Step1 Step2 Incubate cells with ILA or LCA at various concentrations Step1->Step2 Step3 Lyse cells and measure intracellular cAMP levels using ELISA Step2->Step3 Step4 Generate dose-response curve and calculate EC50 Step3->Step4 End End Step4->End

TGR5 cAMP Assay Workflow

Protocol:

  • Cell Culture: HEK293 cells stably or transiently expressing human TGR5 are cultured in an appropriate medium.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere.

    • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are treated with a range of concentrations of ILA or LCA for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and cells are lysed.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated.

Nuclear Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.

Reporter_Gene_Assay_Workflow Start Start Step1 Co-transfect cells with a nuclear receptor expression vector and a reporter plasmid Start->Step1 Step2 Treat cells with ILA or LCA Step1->Step2 Step3 Lyse cells and measure reporter gene activity (e.g., luciferase) Step2->Step3 Step4 Normalize reporter activity and determine dose-response Step3->Step4 End End Step4->End

Nuclear Receptor Reporter Assay Workflow

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with two plasmids:

    • An expression vector for the nuclear receptor of interest (e.g., VDR, PXR, FXR).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Assay Procedure:

    • Transfected cells are seeded in multi-well plates.

    • Cells are treated with various concentrations of ILA or LCA for 18-24 hours.

  • Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. For agonists, a dose-response curve is generated to determine the EC50. For antagonists, cells are co-treated with a known agonist and the test compound, and the IC50 is calculated based on the inhibition of the agonist's effect.

FXR Co-activator Recruitment Assay (TR-FRET)

This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a co-activator peptide.

Protocol:

  • Reagents:

    • Purified, tagged (e.g., GST-tagged) ligand-binding domain (LBD) of FXR.

    • A fluorescently labeled (e.g., fluorescein) co-activator peptide (e.g., a fragment of SRC-1).

    • A time-resolved fluorescence resonance energy transfer (TR-FRET) donor fluorophore coupled to an antibody that recognizes the tag on the LBD (e.g., terbium-labeled anti-GST antibody).

  • Assay Procedure:

    • The FXR-LBD, co-activator peptide, and terbium-labeled antibody are incubated with varying concentrations of ILA or LCA in a microplate.

    • For antagonist mode, a known FXR agonist (e.g., GW4064) is also included.

  • Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates agonist-induced recruitment of the co-activator, while a decrease in the agonist-induced signal indicates antagonism.

  • Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

Lithocholic acid is a well-characterized signaling molecule that interacts with multiple receptors, including TGR5, FXR, VDR, and PXR, exhibiting a range of agonist and antagonist activities. In contrast, the biological activity of its stereoisomer, this compound, is less understood, with current data primarily highlighting its role as an inhibitor of Th17 cell differentiation via RORγt. The lack of comprehensive, direct comparative data for ILA on the primary bile acid receptors presents a significant knowledge gap. Further investigation into the receptor binding profiles and functional activities of ILA is warranted to fully elucidate its physiological roles and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such comparative studies.

References

Validating Isolithocholic Acid's Therapeutic Potential: A Comparative Guide to Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolithocholic acid (ILA), a secondary bile acid, has emerged as a promising therapeutic agent with pleiotropic effects on metabolism and inflammation. Its validation in preclinical studies heavily relies on the use of knockout (KO) mouse models to elucidate its mechanisms of action and identify its primary molecular targets. This guide provides a comparative overview of the key knockout mouse models used to validate the therapeutic effects of ILA, focusing on the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2). We present a synthesis of experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of ILA's functions.

Comparative Efficacy of this compound Across Knockout Mouse Models

The therapeutic effects of this compound and its derivatives are significantly altered in mice lacking specific bile acid receptors. The following table summarizes the key findings from studies utilizing FXR, TGR5, and S1PR2 knockout mice, providing a clear comparison of ILA's receptor-dependent effects.

Knockout Model Phenotype/Process Studied Effect of ILA or Related Ligand in Wild-Type (WT) Mice Effect of ILA or Related Ligand in Knockout (KO) Mice Key Quantitative Findings
TGR5 KO Skeletal Muscle HypertrophyLithocholic acid (LCA) promotes muscle regeneration and hypertrophy.[1]The positive effects of LCA on muscle regeneration and hypertrophy are abolished.[1]TGR5 KO mice exhibit lower soleus and quadriceps mass compared to WT littermates.[2]
FXR KO Liver Injury and FibrosisActivation of FXR by bile acids protects against cholestatic liver injury.FXR KO mice are more susceptible to cholic acid-induced liver injury and hepatocarcinogenesis.[3]In a model of biliary fibrosis, FXR loss significantly decreased liver fibrosis.[4]
S1PR2 KO Cholangiocyte ProliferationBile acids like taurocholic acid (TCA) induce cholangiocyte proliferation.[4]S1PR2 deficiency significantly reduces bile duct ligation-induced cholangiocyte proliferation and cholestatic injury.[4]Total bile acid levels in the serum of S1PR2-/- mice were significantly reduced compared to wild-type mice after bile duct ligation.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of therapeutic compounds. Below are standardized methodologies for key experiments cited in this guide.

Protocol 1: Induction of Skeletal Muscle Injury and Treatment with Lithocholic Acid

This protocol is adapted from studies investigating the role of TGR5 in muscle regeneration.

1. Animal Model:

  • 8-week-old male C57BL/6J wild-type and TGR5 knockout mice.

2. Muscle Injury Induction:

  • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).

  • Inject 50 µL of 1.2% BaCl₂ solution directly into the tibialis anterior (TA) muscle to induce injury.

3. Lithocholic Acid Administration:

  • Prepare a solution of Lithocholic Acid (LCA) in a suitable vehicle (e.g., saline with 10% BSA).

  • Four days post-injury, inject 100 µL of the LCA solution (e.g., 0.4 mg/100 µL) directly into the injured TA muscle.[6]

4. Tissue Harvesting and Analysis:

  • Euthanize mice at desired time points post-LCA injection (e.g., 4 days).

  • Harvest the TA muscle for histological analysis (e.g., Hematoxylin and Eosin staining to assess muscle fiber regeneration and cross-sectional area) and molecular analysis (e.g., Western blot for hypertrophy markers like MyoD and MyoG).

Protocol 2: Bile Duct Ligation (BDL) Model for Cholestasis and Cholangiocyte Proliferation

This protocol is a standard procedure used in studies involving S1PR2 knockout mice to investigate cholestatic liver injury.[4][5]

1. Animal Model:

  • 8- to 12-week-old male wild-type and S1PR2 knockout mice.

2. Surgical Procedure:

  • Anesthetize the mouse.

  • Perform a midline laparotomy to expose the common bile duct.

  • Ligate the common bile duct in two locations with a 7-0 silk suture and transect the duct between the ligatures.

  • For sham-operated controls, expose the common bile duct without ligation.

  • Close the abdominal wall in two layers.

3. Post-Operative Care:

  • Provide appropriate post-operative analgesia and monitor the animals for recovery.

4. Sample Collection and Analysis:

  • At specified time points (e.g., 3 or 14 days) post-surgery, collect blood via cardiac puncture for serum biochemistry (e.g., ALT, AST, bilirubin).

  • Harvest the liver for histological analysis (e.g., H&E staining, Sirius Red staining for fibrosis) and isolation of cholangiocytes for proliferation assays (e.g., Ki-67 staining).

Protocol 3: Oral Gavage Administration of this compound

This is a general protocol for the oral administration of compounds to mice.

1. Preparation of ILA Solution:

  • This compound can be dissolved in a vehicle such as corn oil or a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dosage and the average weight of the mice.

2. Animal Handling and Dosing:

  • Weigh each mouse to determine the precise volume to be administered (typically 5-10 mL/kg body weight).[2]

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Insert a sterile, ball-tipped gavage needle into the esophagus and slowly administer the ILA solution into the stomach.

  • Monitor the mouse for any signs of distress during and after the procedure.

3. Dosing Schedule:

  • The frequency and duration of dosing will depend on the specific experimental design (e.g., daily for several weeks).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its validation.

Signaling Pathways

TGR5_Signaling_Pathway ILA This compound (ILA) TGR5 TGR5 ILA->TGR5 Binds to G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression ↑ Gene Expression (e.g., MyoD, MyoG) CREB->Gene_Expression Promotes Muscle_Hypertrophy Skeletal Muscle Hypertrophy Gene_Expression->Muscle_Hypertrophy Leads to FXR_Signaling_Pathway cluster_nucleus Nucleus FXR FXR RXR RXR FXR->RXR Heterodimerizes with FXRE FXR Response Element (FXRE) RXR->FXRE Binds to Target_Genes ↑ Target Gene Expression (e.g., SHP, FGF15/19) FXRE->Target_Genes Regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Target_Genes->Bile_Acid_Homeostasis Promotes Inflammation_Fibrosis ↓ Inflammation & Fibrosis Target_Genes->Inflammation_Fibrosis Results in ILA This compound (ILA) FXR_Activation FXR Activation ILA->FXR_Activation Binds to & Activates FXR_Activation->FXR S1PR2_Signaling_Pathway ILA This compound (ILA) S1PR2 S1PR2 ILA->S1PR2 Binds to G_protein G-protein S1PR2->G_protein Activates ERK12 ERK1/2 G_protein->ERK12 Activates AKT Akt G_protein->AKT Activates Proliferation ↑ Cholangiocyte Proliferation ERK12->Proliferation Promotes AKT->Proliferation Promotes Experimental_Workflow start Start animal_models Select Animal Models (WT vs. KO) start->animal_models treatment Administer ILA or Vehicle animal_models->treatment phenotyping Phenotypic Analysis (e.g., Muscle Mass, Liver Histology) treatment->phenotyping molecular_analysis Molecular Analysis (e.g., Gene Expression, Protein Levels) treatment->molecular_analysis data_analysis Data Analysis & Comparison phenotyping->data_analysis molecular_analysis->data_analysis conclusion Conclusion on ILA's Receptor-Dependent Effects data_analysis->conclusion

References

A Comparative Guide to Isolithocholic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolithocholic acid (ILCA), a secondary bile acid metabolite produced by gut microbiota, is gaining significant attention for its role in modulating host immune responses and metabolic pathways. Accurate quantification of ILCA in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic target. This guide provides a comparative overview of the most common analytical methods for ILCA quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Data Presentation: A Comparative Analysis

The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method, synthesized from various validation studies.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (e.g., ELISA)
Principle Separation by liquid chromatography followed by mass-based detection.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Antigen-antibody binding with enzymatic or fluorescent detection.
Specificity High, capable of resolving isomers.High, but may require derivatization which can introduce variability.Can be variable, with potential for cross-reactivity with structurally similar bile acids.
Sensitivity (LOD/LOQ) High (low nM to pM range).High (low ng to pg range).Moderate to high (nM to µM range).
Linear Dynamic Range Wide.Wide.Typically narrower than chromatographic methods.
Sample Preparation Relatively simple, often involves protein precipitation and/or solid-phase extraction.More complex, requires hydrolysis of conjugates and chemical derivatization to increase volatility.Minimal, often requires only sample dilution.
Throughput High, especially with UHPLC systems.Lower, due to longer run times and derivatization steps.Very high, suitable for screening large numbers of samples.
Instrumentation Cost High.Moderate to High.Low.
Strengths High specificity and sensitivity, suitable for complex matrices.Robust and reliable, well-established for steroid analysis.High throughput, cost-effective, and requires minimal sample preparation.
Limitations High initial investment, potential for matrix effects.Laborious sample preparation, not suitable for thermally labile compounds.Potential for cross-reactivity, may not distinguish between isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key experiments cited in this guide.

LC-MS/MS Quantification of this compound

This protocol is a generalized representation based on common practices in the field.

  • Sample Preparation:

    • To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of ILCA).

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for ILCA and the internal standard.

GC-MS Quantification of this compound

This protocol is a generalized representation based on established methods for bile acid analysis.

  • Sample Preparation and Derivatization:

    • To a sample aliquot, add an internal standard.

    • For conjugated bile acids, perform enzymatic or chemical hydrolysis to release the free bile acids.

    • Extract the bile acids using a solid-phase extraction (SPE) cartridge.

    • Evaporate the eluate to dryness.

    • Derivatize the dry residue to form volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl ethers). A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Gas Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized bile acids.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized ILCA and internal standard.

Immunoassay for this compound (Conceptual Protocol)

While a specific commercial ELISA kit for this compound was not identified, this conceptual protocol is based on commercially available kits for other bile acids like Lithocholic Acid and Chenodeoxycholic Acid.

  • Principle: A competitive ELISA format where ILCA in the sample competes with a labeled ILCA conjugate for binding to a limited amount of anti-ILCA antibody.

  • Procedure:

    • Standards and diluted samples are added to a microplate pre-coated with an ILCA-protein conjugate.

    • A specific anti-ILCA antibody is added, followed by incubation.

    • The plate is washed to remove unbound antibodies.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • After another incubation and wash step, a substrate solution is added, which develops a color in proportion to the amount of enzyme present.

    • The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of ILCA in the samples is inversely proportional to the signal.

Mandatory Visualizations

Signaling Pathways of this compound

This compound exerts its biological effects by interacting with nuclear receptors and G-protein coupled receptors, primarily the Vitamin D Receptor (VDR) and the Takeda G-protein-coupled receptor 5 (TGR5). These interactions trigger downstream signaling cascades that modulate immune responses and metabolic processes.

ILCA_Signaling ILCA Isolithocholic Acid (ILCA) TGR5 TGR5 ILCA->TGR5 Binds VDR Vitamin D Receptor (VDR) ILCA->VDR Binds AC Adenylyl Cyclase (AC) TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds VDRE->Gene_Expression

Caption: Signaling pathways of this compound via TGR5 and VDR.

Experimental Workflow for ILCA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using a chromatography-based method.

ILCA_Workflow Sample Biological Sample (Serum, Plasma, Feces) Extraction Sample Extraction (e.g., LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Chromatographic Separation (LC or GC) Extraction->Analysis Derivatization->Analysis Detection Mass Spectrometric Detection (MS) Analysis->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing Result ILCA Concentration Data_Processing->Result

Caption: General experimental workflow for ILCA quantification.

A Comparative Guide to Farnesoid X Receptor Agonists: Isolithocholic Acid vs. Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, has emerged as a critical therapeutic target for a spectrum of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Activation of FXR regulates the expression of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][2] This guide provides a comprehensive comparison of the naturally occurring bile acid, Isolithocholic acid (ILCA), and leading synthetic FXR agonists, focusing on their efficacy, supported by experimental data and detailed protocols.

Quantitative Comparison of FXR Agonist Efficacy

The following table summarizes the in vitro potency of this compound (as its isomer, Lithocholic acid) and various synthetic FXR agonists. Efficacy is presented as the half-maximal effective concentration (EC50), representing the concentration of the agonist that induces a response halfway between the baseline and maximum.

CompoundTypeEC50 (µM)Reference Compound
Lithocholic Acid (LCA)Endogenous Bile Acid34.90-
Chenodeoxycholic Acid (CDCA)Endogenous Bile Acid17-
Obeticholic Acid (OCA)Synthetic Bile Acid Analog0.130Chenodeoxycholic Acid
Tropifexor (LJN452)Non-steroidal Synthetic Agonist0.0002-
EDP-305Non-steroidal Synthetic Agonist0.008-

Note: Data for Lithocholic acid (LCA) is used as a proxy for this compound (ILCA) due to the availability of specific EC50 values. While structurally similar, their potencies may differ.

In Vivo Efficacy in Preclinical Models

Animal models of liver disease are instrumental in evaluating the therapeutic potential of FXR agonists.

This compound (and its allo-isomer): Recent studies have highlighted the therapeutic potential of ILCA's stereoisomer, allo-lithocholic acid (allo-LCA). In a mouse model of metabolic dysfunction-associated steatohepatitis (MASH), administration of allo-LCA demonstrated significant improvements in insulin sensitivity, reduction in liver lipid accumulation, and reversal of liver fibrosis.[3] Transcriptomic analysis revealed that allo-LCA reversed the dysregulation of multiple pathways associated with immunological, inflammatory, and metabolic signaling.[3]

Synthetic FXR Agonists: Synthetic agonists have undergone extensive preclinical testing.

  • Obeticholic Acid (OCA): In various rodent models of NASH, OCA has been shown to reduce liver fibrosis.[4] However, its effects on steatosis are less pronounced.[4]

  • Tropifexor: In preclinical NASH models, tropifexor has demonstrated superior efficacy at lower doses compared to OCA in reducing steatohepatitis, decreasing hepatic triglycerides, and reversing established liver fibrosis.[5]

  • Cilofexor and Nidufexor: These non-steroidal agonists have also shown favorable effects in preclinical models of NAFLD/NASH.[4]

Experimental Protocols

Cell-Based FXR Reporter Gene Assay

This in vitro assay is a standard method for quantifying the agonist or antagonist activity of test compounds on FXR.

Principle: The assay utilizes a mammalian cell line co-transfected with two plasmids: an expression plasmid for the human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured to quantify receptor activation.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

    • Cells are seeded in 96-well plates.

    • Transient co-transfection is performed using plasmids encoding the human FXR and a luciferase reporter vector containing an FXR response element (e.g., from the bile salt export pump (BSEP) promoter).[6] A plasmid constitutively expressing Renilla luciferase can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, the culture medium is replaced with a medium containing the test compounds (this compound or synthetic agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • Following a 24-hour incubation period, the cells are lysed.

    • Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System).

    • Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

FXR Target Gene Expression Analysis in Primary Human Hepatocytes

This experiment assesses the ability of FXR agonists to induce the expression of known downstream target genes.

Principle: Activation of FXR in hepatocytes leads to the transcriptional upregulation of genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the downregulation of Cholesterol 7α-hydroxylase (CYP7A1).[1][2] Quantitative real-time PCR (qRT-PCR) is used to measure the changes in mRNA levels of these genes.

Detailed Methodology:

  • Hepatocyte Culture:

    • Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media.

  • Compound Treatment:

    • Hepatocytes are treated with this compound or synthetic FXR agonists at various concentrations for a specified period (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis:

    • Total RNA is extracted from the hepatocytes using a suitable kit.

    • The concentration and purity of the RNA are determined.

    • First-strand cDNA is synthesized from the RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR is performed using gene-specific primers for FXR target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_downstream Downstream Effects Agonist FXR Agonist (ILCA or Synthetic) FXR FXR Agonist->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (in DNA) FXR_RXR->FXRE Binds to Gene_Expression Target Gene Transcription FXRE->Gene_Expression SHP SHP ↑ Gene_Expression->SHP BSEP BSEP ↑ Gene_Expression->BSEP CYP7A1 CYP7A1 ↓ Gene_Expression->CYP7A1 Metabolic_Regulation Metabolic Regulation (Bile Acid, Lipid, Glucose) SHP->Metabolic_Regulation BSEP->Metabolic_Regulation CYP7A1->Metabolic_Regulation

Caption: FXR Signaling Pathway Activation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Prepare Cell Cultures (e.g., HEK293T, Primary Hepatocytes) transfection Transfect with FXR and Luciferase Reporter Plasmids (for Reporter Assay) start->transfection treatment Treat cells with ILCA and Synthetic Agonists (Dose-Response) transfection->treatment reporter_assay Perform Luciferase Reporter Assay treatment->reporter_assay qpcr Perform qRT-PCR for FXR Target Genes treatment->qpcr data_analysis_vitro Analyze Data: - EC50 Determination - Fold Change in Gene Expression reporter_assay->data_analysis_vitro qpcr->data_analysis_vitro animal_model Induce Liver Disease in Animal Model (e.g., NASH mice) treatment_animal Administer ILCA and Synthetic Agonists animal_model->treatment_animal endpoints Evaluate Endpoints: - Liver Histology - Gene Expression - Metabolic Parameters treatment_animal->endpoints data_analysis_vivo Compare Efficacy in Disease Amelioration endpoints->data_analysis_vivo

Caption: Comparative Experimental Workflow.

Conclusion

Both this compound and synthetic FXR agonists demonstrate the ability to activate the FXR signaling pathway, leading to the regulation of key metabolic genes. While synthetic agonists like Tropifexor and EDP-305 exhibit significantly higher potency in in vitro assays, emerging in vivo data for ILCA isomers suggest promising therapeutic effects in mitigating liver disease. The choice of agonist for further research and development will depend on a comprehensive evaluation of efficacy, safety, and pharmacokinetic profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic compounds.

References

Comparative Analysis of Isolithocholic Acid-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers on the Reproducibility and Diverse Biological Effects of a Key Gut Microbiome Metabolite

Isolithocholic acid (ILCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant modulator of host physiology, influencing immune responses and metabolic pathways. Understanding the reproducibility of its effects on gene expression is crucial for researchers in drug development and metabolic studies. This guide provides a comparative analysis of ILCA-induced gene expression across different experimental models, highlighting the consistency and context-specificity of its biological activities.

Quantitative Data Summary

The following table summarizes the effects of ILCA and its precursor, lithocholic acid (LCA), on gene expression in different biological contexts. This comparison underscores the varied and sometimes opposing roles these bile acids can play depending on the cell type and the nuclear receptors they interact with.

Study ContextTreatmentKey Genes AffectedRegulationFold Change/EffectNuclear ReceptorReference
Mouse T-cells This compound (isoLCA)Il17a, Il17fDownNot specifiedRORγt (inhibition)[1]
Mouse T-cells 3-oxoLCAIl17a, Il17fDownNot specifiedRORγt (inhibition)[1]
Mouse Liver (in vivo) Lithocholic acid (LCA)Cyp7a1DownNot specifiedPXR[2][3]
Mouse Liver (in vivo) Lithocholic acid (LCA)Oatp2UpNot specifiedPXR[2][3]
Mouse Liver (in vivo) Lithocholic acid (LCA)Cyp3a11UpNot specifiedPXR[2]
Human Hepatocytes (in vitro) Lithocholic acid (LCA)BSEPDownStrong decreaseFXR (antagonist)[4]
Human Ileum Slices (ex vivo) Lithocholic acid (LCA)CYP3A4UpNot specifiedVDR, PXR, FXR[5]
Human Ileum Slices (ex vivo) Lithocholic acid (LCA)MRP3, MRP2UpNot specifiedVDR, PXR, FXR[5]
Rat Liver Slices (ex vivo) Lithocholic acid (LCA)rCYP7A1DownNot specifiedVDR, PXR, FXR[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols from the cited studies, providing a framework for investigating ILCA-induced gene expression.

Study 1: ILCA's Effect on T-cell Differentiation [1]

  • Objective: To determine the effect of isoLCA on T-helper 17 (TH17) cell differentiation.

  • Cell Type: Mouse naive CD4+ T-cells.

  • Treatment: Cells were cultured under TH17 cell polarizing conditions. IsoLCA or 3-oxoLCA was added 18 hours after T-cell receptor (TCR) activation.

  • Gene Expression Analysis: Total RNA was isolated using the Qiagen RNeasy Plus Mini Kit. RNA sequencing (RNA-seq) was performed to analyze differential mRNA expression. Libraries were prepared using the KAPA mRNA HyperPrep kit.

  • Key Finding: Both isoLCA and 3-oxoLCA suppressed TH17 differentiation by inhibiting the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor for TH17 cells. This was evidenced by the downregulation of TH17 signature cytokines Il17a and Il17f.[1]

Study 2: LCA's Role in Liver Protection via PXR [2][3][6]

  • Objective: To investigate the role of the pregnane X receptor (PXR) in mediating the effects of LCA on liver gene expression.

  • Model: Wild-type and PXR-knockout mice.

  • Treatment: Mice were treated with LCA or a vehicle control.

  • Gene Expression Analysis: Total RNA was isolated from the livers and subjected to Northern blot analysis to measure the mRNA levels of target genes.

  • Key Finding: LCA activates PXR, which in turn regulates genes involved in bile acid metabolism.[2][3][7] This includes the repression of Cyp7a1 (involved in bile acid synthesis) and the induction of Oatp2 (involved in bile acid transport) and Cyp3a11 (involved in metabolism).[2][6] This coordinated regulation helps protect the liver from LCA-induced toxicity.[2][3][6]

Study 3: LCA as an FXR Antagonist in Human Hepatocytes [4]

  • Objective: To analyze the regulation of the Bile Salt Export Pump (BSEP) by Farnesoid X Receptor (FXR) ligands.

  • Cell Types: Primary human hepatocytes and HepG2 cells.

  • Treatment: Cells were treated with the endogenous FXR agonist chenodeoxycholate (CDCA), a synthetic FXR agonist (GW4064), or LCA.

  • Gene Expression Analysis: BSEP mRNA levels were quantified.

  • Key Finding: While typical FXR agonists increased BSEP expression, LCA strongly decreased it, acting as an FXR antagonist with partial agonist activity.[4] This suggests a mechanism by which LCA can contribute to cholestasis.

Visualizing Experimental and Signaling Pathways

To better illustrate the processes described, the following diagrams were generated using the DOT language.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Analysis cluster_2 Data Analysis & Interpretation Cell_Seeding Seed Cells (e.g., T-cells, Hepatocytes) Treatment Treat with this compound (or other bile acids) Cell_Seeding->Treatment Control Vehicle Control (e.g., DMSO) Cell_Seeding->Control RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation Control->RNA_Isolation Library_Prep Prepare RNA-seq Libraries RNA_Isolation->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Processing Process Raw Sequencing Data Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Identify Affected Signaling Pathways DEG_Analysis->Pathway_Analysis G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus ILCA_ext This compound (Extracellular) ILCA_int This compound (Intracellular) ILCA_ext->ILCA_int Transport PXR PXR ILCA_int->PXR Activates RORgt RORγt ILCA_int->RORgt Inhibits Target_Genes_PXR Target Genes (e.g., Cyp7a1, Oatp2) PXR->Target_Genes_PXR Target_Genes_RORgt Target Genes (e.g., Il17a, Il17f) RORgt->Target_Genes_RORgt Gene_Repression_PXR Gene Repression Gene_Induction_PXR Gene Induction Gene_Repression_RORgt Gene Repression

References

A Guide to the Validation of Isolithocholic Acid Effects in Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isolithocholic Acid (ILCA), a secondary bile acid produced by the gut microbiota, and outlines methodologies for validating its biological effects using patient-derived samples. As interest in the therapeutic potential of microbial metabolites grows, rigorous validation is crucial for translating preclinical findings into clinical applications. ILCA has been identified as a key signaling molecule in metabolic and inflammatory pathways, making it a promising candidate for further investigation.

This compound is an isomer of lithocholic acid (LCA) formed through the metabolic activity of gut bacteria.[1][2] It plays a significant role in the regulation of cholesterol metabolism and lipid homeostasis.[2][3] Furthermore, emerging research has highlighted its influence on immune responses and its potential as a therapeutic agent in conditions such as non-alcoholic steatohepatitis (NASH) and Clostridioides difficile infections.[2][4]

Key Signaling Pathways of this compound

ILCA exerts its effects by modulating several key cellular signaling pathways. Understanding these pathways is fundamental to designing robust validation studies. The two primary pathways identified are the Vitamin D Receptor (VDR) signaling cascade and the Takeda G-protein-coupled receptor 5 (TGR5) pathway.

VDR-Mediated Immune Modulation

ILCA has been shown to be an agonist of the Vitamin D Receptor. This interaction is particularly relevant in the context of immune regulation. By activating VDR, ILCA can suppress the activation of Th1 cells, a subset of T helper cells that are central to adaptive immunity.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IFNγ and TNFα.[6] This mechanism suggests a potential therapeutic role for ILCA in inflammatory and autoimmune disorders.

G cluster_cell Immune Cell (e.g., T Helper Cell) ILCA This compound (ILCA) VDR Vitamin D Receptor (VDR) ILCA->VDR binds to ERK12 Inhibition of ERK1/2 Phosphorylation VDR->ERK12 leads to Th1_Activation Decreased Th1 Activation ERK12->Th1_Activation Cytokines Reduced Pro-inflammatory Cytokines (IFNγ, TNFα) Th1_Activation->Cytokines

Caption: ILCA-mediated activation of the VDR signaling pathway.
TGR5-Mediated Epithelial Defense

Recent studies have demonstrated that ILCA, along with other LCA metabolites, can activate the G protein-coupled receptor TGR5 in airway epithelial cells.[7] This activation triggers the downstream extracellular signal-regulated kinase (ERK1/2) cascade, leading to an enhanced expression of the cathelicidin antimicrobial peptide.[7] This suggests that ILCA may play a role in modulating innate immune responses and maintaining epithelial barrier homeostasis.

G cluster_cell Epithelial Cell ILCA This compound (ILCA) TGR5 TGR5 Receptor ILCA->TGR5 binds to ERK_Pathway Activation of ERK1/2 Pathway TGR5->ERK_Pathway activates CAMP Increased Cathelicidin Antimicrobial Peptide ERK_Pathway->CAMP leads to

Caption: ILCA-mediated activation of the TGR5-ERK1/2 pathway.

Comparative Analysis: ILCA vs. Other Secondary Bile Acids

When validating the effects of ILCA, it is essential to compare its activity with that of structurally similar and biologically relevant bile acids. The primary precursor, Lithocholic Acid (LCA), and another prevalent secondary bile acid, Deoxycholic Acid (DCA), serve as important comparators.

FeatureThis compound (ILCA)Lithocholic Acid (LCA)Deoxycholic Acid (DCA)
Type Secondary Bile AcidSecondary Bile AcidSecondary Bile Acid
Primary Precursor Lithocholic Acid (LCA)[1]Chenodeoxycholic Acid (CDCA)[8][9]Cholic Acid (CA)[9]
Key Receptor Targets VDR, TGR5[6][7]VDR, PXR, TGR5, FXR[5][10]TGR5, FXR[10]
Primary Reported Effects Immune modulation (anti-inflammatory), enhances epithelial defense, inhibits C. difficile.[2][6][7]Pro-inflammatory at high concentrations, activates VDR signaling, potential anti-aging effects.[5][8][11]Pro-inflammatory, associated with impaired glucose homeostasis.[12]
Notes Isomer of LCA with distinct biological activities.Can be cytotoxic to hepatocytes.[8]A major component of the secondary bile acid pool.

Experimental Protocols for Validation with Patient Samples

The following protocols provide a framework for quantifying ILCA in patient samples and assessing its biological activity in an ex vivo setting.

Protocol 1: Quantification of ILCA in Human Serum/Plasma using LC-MS/MS

This protocol is adapted from established methods for bile acid quantification in biological matrices.[12][13]

Objective: To accurately measure the concentration of ILCA in serum or plasma samples from patients.

Materials:

  • Patient serum or plasma samples, stored at -80°C.

  • Isotopically labeled internal standards (e.g., ILCA-d4).

  • 2-propanol, methanol, acetonitrile, water (LC-MS grade).

  • Formic acid, ammonium acetate.

  • Protein precipitation plates or microcentrifuge tubes.

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

Methodology:

  • Sample Preparation:

    • Thaw patient serum/plasma samples on ice.

    • To 25 µL of sample, add 100 µL of ice-cold 2-propanol containing the internal standard mixture.[13]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at 4°C for 30 minutes with shaking.[13]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[13]

    • Transfer the supernatant to a new tube or well.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column suitable for bile acid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.[12]

    • Gradient: Develop a gradient to ensure the separation of ILCA from its isomers, particularly LCA.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for ILCA and its internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of ILCA standard.

    • Calculate the peak area ratio of the endogenous ILCA to the internal standard.

    • Quantify the concentration of ILCA in patient samples by interpolating from the calibration curve.

Protocol 2: Ex Vivo Validation of ILCA's Anti-inflammatory Activity

This protocol assesses the functional effect of ILCA on cytokine production in patient-derived immune cells.

Objective: To determine if ILCA can suppress pro-inflammatory cytokine production in Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients.

Materials:

  • Whole blood collected from patients in heparinized tubes.

  • Ficoll-Paque or similar density gradient medium.

  • RPMI-1640 cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics.

  • ILCA, LCA (as a comparator), and vehicle control (e.g., DMSO).

  • T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PHA).

  • ELISA kits for IFNγ and TNFα.

  • 96-well cell culture plates.

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Wash the isolated cells twice with PBS or RPMI medium.

    • Resuspend the cells in complete RPMI medium and perform a cell count.

  • Cell Culture and Treatment:

    • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Pre-treat the cells with varying physiological concentrations of ILCA, LCA, or vehicle control for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production. Include an unstimulated control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

    • Measure the concentrations of IFNγ and TNFα in the supernatant using ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in ILCA-treated wells to those in vehicle-treated and LCA-treated wells.

    • Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of any observed reduction in cytokine production.

General Experimental Workflow

The validation of ILCA's effects in patient samples follows a logical progression from sample acquisition to functional analysis and data interpretation.

G cluster_workflow This compound Validation Workflow A Patient Cohort Selection (e.g., IBD, NASH, Healthy Controls) B Patient Sample Collection (Serum, Plasma, Feces, Biopsies) A->B C Quantification of ILCA (LC-MS/MS Analysis) B->C D Ex Vivo Functional Assays (e.g., PBMC stimulation) B->D E Data Analysis & Correlation (Correlate ILCA levels with clinical parameters) C->E D->E F Target Validation & Mechanism of Action (e.g., Gene expression, Receptor binding) E->F G Translational Significance Assessment F->G

Caption: A generalized workflow for the validation of ILCA in patient samples.

References

A Comparative Guide to Published Findings on Isolithocholic Acid and its Isomers: Awaiting Independent Replication

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published experimental data on Isolithocholic Acid (ILA) and its more extensively studied isomer, Lithocholic Acid (LCA). While a growing body of research highlights the potential therapeutic effects of these secondary bile acids, it is important to note that many of these findings are from initial studies and await independent replication. This document aims to objectively present the current landscape of ILA and LCA research, focusing on their anti-cancer and metabolic regulatory properties, to inform future validation studies.

Summary of Quantitative Data

The following tables summarize key quantitative findings from various studies on the biological effects of Lithocholic Acid. These data points provide a basis for comparing the reported potency and efficacy of LCA across different cellular contexts and experimental setups.

Table 1: Anti-Cancer Effects of Lithocholic Acid (LCA) in vitro

Cancer TypeCell Line(s)Observed EffectLCA ConcentrationKey Findings
Pancreatic AdenocarcinomaCapan-2, BxPC-3Inhibition of proliferation, induction of mesenchymal-to-epithelial transitionSerum reference concentrationsLCA induced a multi-pronged antineoplastic program.[1]
NeuroblastomaBE(2)-m17, SK-n-SH, SK-n-MCIXC, Lan-1Selective killing of neuroblastoma cellsNot specifiedLCA was cytotoxic to cancer cells but not to primary human neurons.[2]
Breast Cancer4T1Decreased NRF2 protein levels, upregulated KEAP1 expression0.1–1 μMLCA exerted cytostatic effects by modulating oxidative stress.[3]
Colon CancerHCT-8, HCT-116, DLD-1Cytotoxicity25-200 µMA synthesized LCA derivative showed enhanced anticancer activity.[4]
Gallbladder CancerNot specifiedInhibition of proliferationNot specifiedLCA interfered with glutaminase-mediated glutamine metabolism.
NephroblastomaWT CLS1, SK NEP1Dose and time-dependent apoptosis< 200 µMThe effect was not selective for nephroblastoma cells, also affecting control kidney cell lines.[5]

Table 2: Receptor Activation by Lithocholic Acid (LCA)

ReceptorCell Type/SystemEC50Key Findings
TGR5 (GPBAR1)Human TGR5-transfected CHO cells0.53 μMLCA is the most potent natural agonist of TGR5 among the tested bile acids.[6][7]
Vitamin D Receptor (VDR)Not specifiedNot specifiedLCA exerts effects through the VDR.[1]
Farnesoid X Receptor (FXR)Not specifiedNot specifiedLCA's effects are mediated in part through FXR.[1]
Constitutive Androstane Receptor (CAR)Not specifiedNot specifiedLCA's actions involve the CAR.[1]

Key Signaling Pathways and Experimental Workflows

The biological effects of this compound and its isomers are mediated through complex signaling networks. The diagrams below, generated using the DOT language, illustrate some of the key pathways described in the literature.

TGR5 Signaling Pathway Activated by Lithocholic Acid

Lithocholic Acid is a potent agonist of the G-protein coupled receptor TGR5 (also known as GPBAR1). Activation of TGR5 by LCA has been implicated in a variety of physiological responses, including metabolic regulation and anti-inflammatory effects.[6][7][8][9]

TGR5_Signaling LCA Lithocholic Acid TGR5 TGR5 (GPBAR1) Receptor LCA->TGR5 Binds and Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Downstream Downstream Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) CREB->Downstream

Caption: TGR5 signaling cascade initiated by Lithocholic Acid.

Lithocholic Acid-Induced AMPK Pathway Activation

Recent studies have shown that LCA can mimic the effects of caloric restriction by activating the AMP-activated protein kinase (AMPK) pathway. This activation is mediated through a novel mechanism involving TULP3 and sirtuins.[10][11][12]

AMPK_Activation LCA Lithocholic Acid TULP3 TULP3 LCA->TULP3 Binds to Sirtuins Sirtuins (e.g., SIRT1) TULP3->Sirtuins Allosterically Activates vATPase v-ATPase Sirtuins->vATPase Deacetylates AMPK AMPK vATPase->AMPK Leads to Activation of Cellular_Effects Cellular Effects (e.g., Anti-aging, Muscle Rejuvenation) AMPK->Cellular_Effects

Caption: AMPK pathway activation by Lithocholic Acid via TULP3.

Experimental Workflow for Assessing Anti-Cancer Effects

The following diagram outlines a typical experimental workflow used to investigate the anti-cancer properties of compounds like Lithocholic Acid, as described in several of the cited studies.[3][4][5]

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines LCA_Treatment Treatment with LCA Cell_Culture->LCA_Treatment Proliferation_Assay Proliferation Assays (e.g., MTT, Cell Counting) LCA_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) LCA_Treatment->Apoptosis_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot, qPCR) LCA_Treatment->Mechanism_Study Xenograft Tumor Xenograft Model LCA_Admin LCA Administration Xenograft->LCA_Admin Tumor_Measurement Tumor Growth Measurement LCA_Admin->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: Typical workflow for evaluating anti-cancer drugs.

Detailed Experimental Protocols

To facilitate the independent replication of the findings presented in this guide, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the literature.

Cell Viability and Proliferation Assays

Objective: To determine the effect of Lithocholic Acid on the viability and proliferation of cancer cells.

Protocol (based on MTT assay):

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-4,000 cells per well and allow them to adhere for 24 hours.[4]

  • Treatment: Treat the cells with varying concentrations of Lithocholic Acid (e.g., 25, 50, 100, 150, and 200 µM) for 48 hours.[4]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3 hours to allow for the formation of formazan crystals.[4]

  • Solubilization: Replace the media with DMSO to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 555 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Lithocholic Acid on the expression levels of specific proteins in a signaling pathway (e.g., NRF2/KEAP1).

Protocol:

  • Cell Lysis: After treatment with Lithocholic Acid, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NRF2, KEAP1, β-actin) overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Lithocholic Acid in a living organism.

Protocol:

  • Cell Injection: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer Lithocholic Acid or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

References

Isolithocholic Acid and Its Sulfate Conjugate: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the bioactivities of the secondary bile acid isolithocholic acid (ILCA) and its sulfate conjugate, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct biological effects. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways.

Secondary bile acids, metabolic byproducts of gut microbial action on primary bile acids, are increasingly recognized as significant signaling molecules in host physiology and pathophysiology. This compound (ILCA), a stereoisomer of lithocholic acid (LCA), has emerged as a bioactive metabolite with immunomodulatory and other biological activities. Its sulfated conjugate, formed during hepatic metabolism, is often considered a detoxification product. However, emerging evidence suggests that sulfation does not universally inactivate bile acids but can modulate their biological functions in nuanced ways. This guide provides a comparative analysis of the known bioactivities of ILCA and its sulfated form, drawing upon available experimental data.

Comparative Bioactivity: An Overview

Current research indicates that both this compound and its sulfated conjugate possess distinct and, in some cases, contrasting biological activities. While ILCA has been shown to influence immune cell differentiation and exhibit antimicrobial properties, its sulfation can alter its receptor interactions and subsequent downstream signaling.

Immunomodulatory Effects

A primary area of investigation for ILCA and its derivatives is their role in regulating immune responses, particularly the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune and inflammatory diseases.

This compound (ILCA):

  • ILCA has been identified as an inhibitor of Th17 cell differentiation.[1]

  • This inhibition is mediated through its interaction with the nuclear receptor RORγt, a key transcription factor for Th17 cell development.[1]

This compound Sulfate:

  • While direct studies on this compound sulfate are limited, research on the closely related lithocholic acid 3-sulfate (LCA-3-S) provides significant insights.

  • LCA-3-S has been shown to be a potent and selective inhibitor of Th17 cell differentiation, also by targeting RORγt.[2][3]

  • Notably, one study demonstrated that LCA-3-S exhibited a stronger binding affinity to RORγt than 3-oxoLCA, another LCA metabolite known to inhibit Th17 differentiation.[2][3] This finding challenges the traditional view of sulfation as a simple detoxification mechanism and suggests that it can, in some contexts, enhance specific biological activities.

The following table summarizes the comparative effects on Th17 cell differentiation:

CompoundTargetEffect on Th17 DifferentiationReference
This compound (ILCA)RORγtInhibition[1]
Lithocholic Acid 3-Sulfate (LCA-3-S)RORγtPotent Inhibition[2][3]

Signaling Pathways

The differential bioactivities of ILCA and its sulfated conjugate can be attributed to their distinct interactions with cellular signaling pathways.

RORγt-Mediated Inhibition of Th17 Differentiation

Both ILCA and LCA-3-S exert their inhibitory effects on Th17 cells by modulating the activity of the nuclear receptor RORγt. Binding of these bile acids to RORγt interferes with its transcriptional activity, leading to a downstream reduction in the expression of pro-inflammatory cytokines, such as IL-17, that are characteristic of Th17 cells.

RORgt_Inhibition cluster_extra Extracellular cluster_intra Intracellular ILCA ILCA RORgt RORγt ILCA->RORgt binds & inhibits LCA_S LCA-3-S LCA_S->RORgt binds & inhibits Th17_Diff Th17 Differentiation RORgt->Th17_Diff inhibits IL17 IL-17 Production Th17_Diff->IL17

Figure 1. Simplified signaling pathway for RORγt-mediated inhibition of Th17 cell differentiation by ILCA and LCA-3-S.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to assess the bioactivity of this compound and its sulfated conjugate.

In vitro T Helper Cell Differentiation Assay

This protocol is adapted from studies investigating the effects of bile acids on Th17 cell differentiation.[1]

Objective: To determine the effect of this compound and its sulfate conjugate on the differentiation of naive CD4+ T cells into Th17 cells.

Methodology:

  • Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).

  • Cell Culture: Isolated naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as IL-6 and TGF-β.

  • Treatment: The cultured cells are treated with various concentrations of this compound, its sulfate conjugate, or a vehicle control (e.g., DMSO).

  • Flow Cytometry Analysis: After a defined incubation period (typically 3-5 days), the cells are stained for intracellular IL-17A, the signature cytokine of Th17 cells, and analyzed by flow cytometry to determine the percentage of Th17 cells.

  • Data Analysis: The percentage of IL-17A-positive cells in the treated groups is compared to the vehicle control to assess the inhibitory effect of the compounds.

RORγt Reporter Assay

This cell-based assay is used to measure the ability of compounds to modulate the transcriptional activity of RORγt.

Objective: To quantify the agonistic or antagonistic activity of this compound and its sulfate conjugate on the RORγt nuclear receptor.

Methodology:

  • Cell Line: A suitable host cell line (e.g., HEK293T) is used.

  • Transfection: The cells are co-transfected with two plasmids: one expressing the RORγt protein and another containing a luciferase reporter gene under the control of a RORγt-responsive promoter.

  • Treatment: The transfected cells are treated with the test compounds (this compound or its sulfate conjugate) at various concentrations.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates an antagonistic effect on RORγt. The results are typically expressed as IC50 values.

Summary and Future Directions

The available evidence suggests that both this compound and its sulfated form are immunologically active. While ILCA is a known inhibitor of Th17 differentiation, emerging data on the closely related LCA-3-S indicate that sulfation may not lead to a loss of this activity but could even enhance its potency in targeting RORγt.

Further research is critically needed to directly compare the bioactivities of this compound and its specific sulfate conjugate. Such studies will be essential to fully elucidate the biological roles of these gut microbial metabolites and to explore their therapeutic potential in inflammatory and autoimmune diseases. Future investigations should focus on:

  • Direct, head-to-head comparisons of ILCA and its sulfate conjugate in a range of biological assays.

  • Elucidation of the full spectrum of their target receptors and signaling pathways.

  • In vivo studies to validate the physiological relevance of their observed bioactivities.

  • Investigation into the enzymatic processes and regulation of ILCA sulfation.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay between gut microbial metabolism, bile acid signaling, and host immunity.

References

Head-to-head comparison of Isolithocholic acid and ursodeoxycholic acid

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Head-to-Head Comparison of Isolithocholic Acid and Ursodeoxycholic Acid

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Among the diverse family of bile acids, this compound (ILCA) and Ursodeoxycholic acid (UDCA) represent two distinct molecules with unique origins and biological functions. UDCA is a hydrophilic secondary bile acid, used for decades as a first-line therapy for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[1][2][3][4] In contrast, ILCA is a less abundant tertiary bile acid, a metabolite of lithocholic acid (LCA), which is increasingly being investigated for its potent immunomodulatory activities.[5] This guide provides a detailed, data-supported comparison of their mechanisms of action, biological effects, and therapeutic applications for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties

PropertyThis compound (ILCA)Ursodeoxycholic Acid (UDCA)Reference
Type Tertiary Bile Acid (Metabolite of LCA)Secondary Bile Acid (7β-epimer of CDCA)[5][6]
Hydrophilicity HydrophobicHydrophilic[7][8]
Primary Use Investigational (Immunomodulation)Clinical (Cholestatic Liver Diseases, Gallstone Dissolution)[3][5][9]
FDA Approval NoYes (for Primary Biliary Cholangitis)[3]
Absorption Well absorbed from the intestineWell absorbed from the intestine[10]
Metabolism Produced from LCA by microbiotaEpimerization from chenodeoxycholic acid (CDCA) by gut bacteria[5][6]
Major Fecal Metabolite Lithocholic AcidLithocholic Acid[10][11]

Mechanisms of Action and Signaling Pathways

The biological effects of ILCA and UDCA are dictated by their distinct interactions with cellular receptors and signaling cascades.

This compound (ILCA)

ILCA and its immediate precursor, Lithocholic Acid (LCA), exert their effects primarily through the G-protein coupled bile acid receptor 1 (TGR5) and the nuclear Vitamin D Receptor (VDR).

  • TGR5-ERK1/2 Pathway Activation: ILCA, along with other LCA metabolites, activates the TGR5 receptor on the cell surface. This engagement initiates a downstream signaling cascade involving the extracellular signal-regulated kinase (ERK1/2).[5] This pathway has been shown to be crucial for modulating innate immune responses in epithelial cells.[5]

  • VDR-Mediated Immune Regulation: LCA, the precursor to ILCA, is a potent VDR agonist.[12] Activation of VDR by LCA can impede the activation of Th1 cells, a key component of the adaptive immune response.[12][13] This is achieved by inhibiting the phosphorylation of ERK-1/2 and STAT1, leading to decreased production of pro-inflammatory cytokines like IFNγ and TNFα.[12]

G cluster_0 ILCA/LCA Signaling ILCA This compound (ILCA) Lithocholic Acid (LCA) TGR5 TGR5 Receptor ILCA->TGR5 Activates VDR Vitamin D Receptor (VDR) (Nuclear) ILCA->VDR Activates (as LCA) ERK1_2 ERK1/2 Pathway TGR5->ERK1_2 Activates VDR->ERK1_2 Inhibits Th1_Inhibit Th1 Activation Inhibition VDR->Th1_Inhibit Leads to Immune_Mod Modulation of Innate Immunity ERK1_2->Immune_Mod Leads to Cytokine_Dec ↓ IFNγ, TNFα Th1_Inhibit->Cytokine_Dec Results in

Caption: Signaling pathways for this compound (ILCA) and its precursor, LCA.
Ursodeoxycholic Acid (UDCA)

UDCA's therapeutic effects in cholestatic liver disease are multifaceted, involving cytoprotection, stimulation of biliary secretion, and anti-apoptotic actions.[1][9][14][15]

  • Cytoprotection and Membrane Stabilization: UDCA displaces toxic, hydrophobic bile acids from the bile acid pool, thereby reducing their detergent-like, membrane-damaging effects on hepatocytes and cholangiocytes.[1][16]

  • Stimulation of Hepatobiliary Transport: UDCA stimulates the insertion of key transporter proteins, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), into the canalicular membrane of hepatocytes.[9] This process, mediated by Ca²⁺, Protein Kinase C (PKCα), p38(MAPK), and ERK signaling, enhances the secretion of bile acids and other cholephiles from the liver into the bile.[7][9]

  • Anti-Apoptotic Effects: UDCA protects hepatocytes from bile acid-induced apoptosis by inhibiting the mitochondrial membrane permeability transition (MMPT), a key step in the intrinsic apoptotic pathway.[1][9]

G cluster_1 UDCA Multifaceted Mechanism of Action cluster_2 Stimulation of Secretion cluster_3 Cytoprotection UDCA Ursodeoxycholic Acid (UDCA) PKC PKCα / Ca²⁺ UDCA->PKC Activates MAPK p38(MAPK) / ERK UDCA->MAPK Activates Mito Mitochondria UDCA->Mito Protects Transporters ↑ BSEP, MRP2 Insertion into Canalicular Membrane PKC->Transporters MAPK->Transporters Secretion ↑ Hepatobiliary Secretion Transporters->Secretion Apoptosis ↓ Hepatocyte Apoptosis Mito->Apoptosis Inhibits MMPT

Caption: Multifaceted mechanisms of action for Ursodeoxycholic Acid (UDCA).

Comparative Efficacy from Experimental Data

Direct comparative studies between ILCA and UDCA are scarce due to their different therapeutic targets. However, data from individual and related studies highlight their distinct biological impacts.

ParameterExperimental ModelThis compound (ILCA) EffectUrsodeoxycholic Acid (UDCA) EffectReference
Immune Cell Modulation Human CD4+ Th cellsPrecursor (LCA) impedes Th1 activation and decreases IFNγ/TNFα production via VDR.Has immunomodulatory properties, counteracting overexpression of MHC antigens.[1][12]
Epithelial Cell Response Human bronchial epithelial cellsEnhances expression of cathelicidin antimicrobial peptide via TGR5-ERK1/2 pathway.Protects cholangiocytes from cytotoxicity of hydrophobic bile acids.[5][9]
Neuroprotection Retinal degeneration modelsNot directly tested, but related bile acids show effects.Reduced apoptosis, necroptosis, and microglia activation. Protected against albumin-induced cell loss.[17]
Gallstone Dissolution Human patients with gallstonesNot used for this indication.More effective than chenodeoxycholic acid at 12 months. Dissolves cholesterol gallstones by reducing cholesterol saturation in bile.[16][18]
Cholestatic Disease Patients with PBC, PSC, etc.Not used for this indication.Improves serum liver chemistries and may delay disease progression. Standard of care for PBC.[3][9]

Experimental Protocols

Protocol 1: T-cell Activation Assay (Adapted from Pols et al., 2017)

This protocol is used to assess the effect of bile acids like LCA (the precursor to ILCA) on T-helper cell activation.

  • Cell Isolation: Isolate primary human CD4+ T-helper cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

  • Cell Culture: Culture the isolated CD4+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

  • Activation and Treatment: Coat culture plates with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. Add the test compound (e.g., LCA) at physiologically relevant concentrations (e.g., 0.5 µM) to the cell cultures.[13]

  • Cytokine Measurement: After a 24-48 hour incubation period, collect the cell culture supernatant. Measure the concentration of secreted cytokines such as IFNγ and TNFα using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key Th1-related genes, including T-bet, STAT1, and STAT4.

  • Western Blotting: Analyze protein lysates via SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins like STAT1 and ERK-1/2 using phospho-specific antibodies.

Protocol 2: Canalicular Transporter Trafficking Assay (Adapted from Paumgartner & Beuers, 2002)

This workflow is designed to evaluate the effect of bile acids like UDCA on the localization of hepatobiliary transporters.

  • Cell Model: Use sandwich-cultured primary hepatocytes or HepG2 cells, which form bile canaliculi-like structures.

  • Treatment: Treat the cells with UDCA (e.g., 10-100 µM) for a specified period (e.g., 6-24 hours). A control group receives the vehicle solution.

  • Immunofluorescence Staining: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100. Incubate the cells with primary antibodies specific for transporter proteins (e.g., anti-BSEP, anti-MRP2).

  • Fluorescent Labeling: Apply a fluorescently-labeled secondary antibody that binds to the primary antibody. A fluorescent marker for actin filaments (e.g., phalloidin) can be used to delineate the canalicular membranes.

  • Confocal Microscopy: Visualize the cells using a confocal microscope. Quantify the fluorescence intensity of the transporter staining at the canalicular membrane versus the intracellular compartments. An increase in canalicular fluorescence in UDCA-treated cells indicates enhanced transporter insertion.

  • Workflow Visualization:

G start Start: Sandwich-Cultured Hepatocytes treatment Treat cells with UDCA or Vehicle (Control) start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibody (e.g., anti-BSEP) fix_perm->primary_ab secondary_ab Add Fluorescent Secondary Antibody primary_ab->secondary_ab visualize Visualize with Confocal Microscopy secondary_ab->visualize analyze Quantify Canalicular Fluorescence Intensity visualize->analyze end End: Assess Transporter Trafficking analyze->end

Caption: Experimental workflow for assessing transporter trafficking.

Conclusion

This compound and Ursodeoxycholic acid, despite both being bile acids, exhibit fundamentally different biological activities and therapeutic profiles. UDCA is a well-established, hydrophilic, and cytoprotective agent that serves as the cornerstone of therapy for various cholestatic liver diseases by enhancing biliary secretion and preventing hepatocyte apoptosis.[1][9] Its mechanisms are broad, targeting the fundamental processes disrupted by cholestasis.

In contrast, ILCA is a more specialized signaling molecule with potent immunomodulatory effects, acting through specific receptors like TGR5 and its precursor LCA acting on VDR.[5][12] Its clinical applications are still under investigation but show promise in the context of modulating immune responses in epithelial tissues and potentially in systemic inflammatory conditions. For drug development professionals, UDCA represents a safe and effective molecule for hepatobiliary disorders, while ILCA and its related pathways offer novel targets for developing therapies for immune-mediated diseases. Future research should focus on direct comparative studies in specific disease models to further delineate their respective therapeutic potentials.

References

Validating Isolithocholic Acid as a Biomarker for Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of disease biomarker discovery is rapidly evolving, with a growing interest in metabolites that reflect the intricate interplay between the host and gut microbiota. Among these, secondary bile acids, products of microbial metabolism of primary bile acids, are emerging as key signaling molecules with the potential to serve as biomarkers for a range of inflammatory and malignant diseases. This guide provides a comprehensive comparison of Isolithocholic acid (ILCA), a secondary bile acid, with established and alternative biomarkers for Inflammatory Bowel Disease (IBD), Non-alcoholic fatty liver disease (NAFLD), and Cholangiocarcinoma (CCA).

This compound: A Gut Microbiome-Derived Signaling Molecule

This compound (ILCA) is a stereoisomer of lithocholic acid (LCA), a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) by gut bacteria. Once considered cytotoxic, recent research has unveiled the immunomodulatory functions of LCA and its derivatives, including ILCA. These molecules can act as signaling molecules by interacting with nuclear receptors such as the Vitamin D Receptor (VDR) and retinoic acid-related orphan receptor gamma-t (RORγt), thereby influencing immune cell differentiation and inflammatory responses. This biological activity underpins the growing interest in ILCA as a potential biomarker.

Comparative Analysis of this compound and Alternative Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. While research on ILCA as a standalone biomarker is still in its early stages, this section compares the available evidence for ILCA and other secondary bile acids with established biomarkers for IBD, NAFLD, and CCA.

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Diagnosis and monitoring of IBD currently rely on a combination of clinical, endoscopic, and histological assessments, supplemented by biomarkers such as C-reactive protein (CRP) and fecal calprotectin.

Quantitative Biomarker Performance in IBD

Biomarker CategoryBiomarkerDiseaseSample TypeSensitivity (%)Specificity (%)Area Under the Curve (AUC)Citation(s)
Secondary Bile Acids Deoxycholic acid (DCA)IBD vs. Healthy ControlsSerum80.6782.500.860[1]
Lithocholic acid (LCA)IBD vs. Healthy ControlsSerum---[2]
Glycolithocholic acid (GLCA)IBD vs. Healthy ControlsSerum---[1]
Taurolithocholic acid (TLCA)IBD vs. Healthy ControlsSerum---[1]
Model (GCDCA, DCA, TLCA) IBD vs. Non-IBD Serum 77.67 71.91 0.792 [1]
Established Biomarker Fecal CalprotectinIBD vs. Non-IBDFeces82-8384-89-
C-Reactive Protein (CRP)IBD (active vs. inactive)Serum---

Note: Data for ILCA as a standalone biomarker with sensitivity, specificity, and AUC is currently limited in the literature. The table presents data for other secondary bile acids and a model incorporating them. Studies have shown that serum levels of secondary bile acids, including LCA and its derivatives, are generally decreased in patients with IBD compared to healthy controls.[1][2][3][4]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is a condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Diagnosis often involves imaging and liver biopsy, with a need for reliable non-invasive biomarkers.

Quantitative Biomarker Performance in NAFLD

Biomarker CategoryBiomarkerDisease StageSample TypeKey FindingsCitation(s)
Secondary Bile Acids Lithocholic acid (LCA)NASH vs. Healthy ControlsFecesClostridium leptum (an LCA producer) is positively correlated with fecal unconjugated LCA.[5][6]
Glycolithocholic acid (GLCA)NAFLD (men) vs. Healthy ControlsPlasmaElevated in men with NAFLD.[7][8]
Taurolithocholic acid (TLCA)NAFLD (men) vs. Healthy ControlsPlasmaElevated in men with NAFLD.[7][8]
Established Biomarkers Alanine Aminotransferase (ALT)NAFLD/NASHSerumElevated, but lacks specificity.
Aspartate Aminotransferase (AST)NAFLD/NASHSerumElevated, but lacks specificity.
Cytokeratin-18 (CK-18) fragmentsNASHSerumReflects hepatocyte apoptosis.

Note: The direct role and quantitative performance of ILCA as a biomarker for NAFLD are not yet well-established. Studies suggest complex alterations in the overall bile acid profile in NAFLD and NASH, with some indicating changes in LCA and its conjugated forms.[5][6][9]

Cholangiocarcinoma (CCA)

CCA is a malignancy of the bile ducts with a poor prognosis due to late diagnosis. Current biomarkers, such as Carbohydrate Antigen 19-9 (CA 19-9) and Carcinoembryonic Antigen (CEA), have limitations in sensitivity and specificity.

Quantitative Biomarker Performance in CCA

Biomarker CategoryBiomarkerComparisonSample TypeSensitivity (%)Specificity (%)Citation(s)
Bile Acids Total Bile AcidsCCA vs. Benign Biliary DiseasePlasma/BileHigher concentrations observed in CCA patients.[10]
Taurochenodeoxycholic acidCCA vs. Benign Biliary DiseasePlasmaIncreased proportion in CCA patients.[10]
Established Biomarkers CA 19-9CCA vs. Healthy/Benign DiseaseSerum47.2 - 98.289.7 - 100[7]
CEACCA vs. Healthy/Benign DiseaseSerum33 - 10050 - 97.7[7]

Note: While altered bile acid profiles are observed in CCA patients, specific data on the diagnostic performance of ILCA is not yet available. Research has focused on the overall bile acid signature rather than individual species.[10][11]

Signaling Pathways and Experimental Workflows

Understanding the biological roles of ILCA and the methodologies used to measure it are crucial for its validation as a biomarker.

Immunomodulatory Signaling of Lithocholic Acid and Derivatives

LCA and its derivatives, including ILCA, can modulate immune responses through various signaling pathways. Two key pathways are:

  • Inhibition of Th17 Cell Differentiation via RORγt: ILCA and 3-oxoLCA can bind to the nuclear receptor RORγt, a master regulator of Th17 cell differentiation. By inhibiting RORγt activity, these bile acids can suppress the differentiation of pro-inflammatory Th17 cells.[12][13][14][15]

  • Modulation of Th1 Cell Activation via the Vitamin D Receptor (VDR): LCA can act as a ligand for the VDR. Activation of VDR by LCA has been shown to inhibit the activation of Th1 cells, another key pro-inflammatory T cell subset.[16][17][18][19][20]

ILCA_Signaling_Pathways Immunomodulatory Signaling of ILCA and LCA cluster_0 Inhibition of Th17 Differentiation cluster_1 Modulation of Th1 Activation ILCA ILCA RORgt RORgt ILCA->RORgt binds & inhibits 3-oxoLCA 3-oxoLCA 3-oxoLCA->RORgt binds & inhibits Th17_Differentiation Th17_Differentiation RORgt->Th17_Differentiation promotes Inflammation_Th17 Pro-inflammatory Response Th17_Differentiation->Inflammation_Th17 LCA LCA VDR VDR LCA->VDR binds & activates Th1_Activation Th1_Activation VDR->Th1_Activation inhibits Inflammation_Th1 Pro-inflammatory Response Th1_Activation->Inflammation_Th1

Fig 1. Immunomodulatory signaling pathways of ILCA and LCA.
Experimental Workflow for Biomarker Validation

The validation of a new biomarker like ILCA typically follows a multi-stage process, from initial discovery to clinical validation. Mass spectrometry-based approaches are central to this workflow.

Biomarker_Validation_Workflow Biomarker Discovery and Validation Workflow Discovery Phase 1: Discovery (Untargeted Metabolomics) Qualification Phase 2: Qualification (Targeted Metabolomics) Discovery->Qualification Candidate Biomarkers Verification Phase 3: Verification (Larger Cohort) Qualification->Verification Verified Candidates Validation Phase 4: Clinical Validation (Multi-center Studies) Verification->Validation Validated Biomarker

Fig 2. A simplified workflow for biomarker discovery and validation.

Experimental Protocols

The accurate quantification of ILCA and other bile acids in biological matrices is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Quantification of this compound in Serum/Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of ILCA).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size), is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ILCA and its internal standard.

  • MRM Transitions: The specific m/z transitions for ILCA would need to be optimized on the instrument but would be based on its molecular weight and fragmentation pattern.

  • Data Analysis: The concentration of ILCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ILCA.

Conclusion and Future Directions

This compound and other secondary bile acids represent a promising class of biomarkers that reflect the functional state of the gut microbiome and its influence on host physiology. While current evidence strongly suggests a role for altered bile acid metabolism in the pathophysiology of IBD, and to a lesser extent in NAFLD and CCA, the validation of ILCA as a standalone, clinically useful biomarker requires further investigation.

Future research should focus on:

  • Large-scale cohort studies: To definitively establish the concentration ranges of ILCA in healthy and diseased populations and to determine its sensitivity and specificity.

  • Direct comparative studies: To evaluate the diagnostic and prognostic performance of ILCA head-to-head with established biomarkers in the same patient populations.

  • Mechanistic studies: To further elucidate the precise molecular mechanisms by which ILCA and other secondary bile acids contribute to the pathogenesis of various diseases.

By addressing these key areas, the full potential of this compound as a non-invasive biomarker for guiding diagnosis, monitoring disease activity, and predicting therapeutic response can be realized, ultimately contributing to the advancement of personalized medicine.

References

Isolithocholic Acid: A Comparative Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isolithocholic acid (ILCA), a secondary bile acid produced by gut microbiota, is emerging as a significant modulator of immune responses and metabolic pathways. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its potential therapeutic development. This guide provides a comprehensive comparison of the reported effects of ILCA and its close isomer, lithocholic acid (LCA), supported by experimental data and detailed methodologies.

Summary of In Vitro vs. In Vivo Effects

The following tables summarize the key quantitative data on the effects of this compound (ILCA) and Lithocholic Acid (LCA) from both in vitro and in vivo studies.

This compound (ILCA)
Effect In Vitro System Quantitative Data In Vivo Model Quantitative Data Citation
Inhibition of TH17 Cell DifferentiationMurine naïve CD4+ T cellsDose-dependent inhibition (0.625-40µM)Segmented Filamentous Bacteria (SFB)-colonized mice0.3% w/w ILCA in diet for 4-7 days significantly reduced TH17 cells in the ileal lamina propria.[1][2]
Anti-inflammatory--High-fat diet-induced NASH mouse model50 mg/kg/day oral administration for 8 weeks reduced serum ALT, AST, TC, TG, and inflammatory markers (IL-17A, IL-6, TNF-α).[2]
Lithocholic Acid (LCA)
Effect In Vitro System Quantitative Data In Vivo Model Quantitative Data Citation
TGR5 ActivationCHO and HEK293 cells transfected with human TGR5Potent agonist, leading to cAMP production.Wild-type miceAdministration increased gallbladder volume.[3]
Anti-inflammatoryCultured colonic epithelial cellsAttenuated release of proinflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ).Dextran sulfate sodium (DSS)-induced colitis in mice1mg LCA administered as an enema ameliorated disease activity index and reduced colonic inflammatory markers.[4][5][6]
FXR AntagonismCo-activator association assayIC50 of 1µM for decreasing CDCA- and GW4064-induced FXR activation.-Data not available in the provided results.[7]
Skeletal Muscle HypertrophyC2C12 myotubesInduced myotube hypertrophy.Chronic liver disease rat modelIncreased gastrocnemius muscle weight.[8]

Key Signaling Pathways

The effects of this compound and lithocholic acid are primarily mediated through the activation or inhibition of specific cellular signaling pathways.

ILCA_Signaling

LCA_Signaling

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting and comparing the results.

In Vitro Inhibition of TH17 Cell Differentiation by this compound
  • Cell Culture: Naïve CD4+ T cells are isolated from the spleens of mice.

  • Differentiation Conditions: The T cells are cultured under TH17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as IL-6 and TGF-β.

  • Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, and 40µM).

  • Incubation: The cells are incubated for a period of 18 to 72 hours to allow for differentiation.

  • Analysis: The percentage of TH17 cells is determined by intracellular staining for the transcription factor RORγt and the cytokine IL-17A, followed by flow cytometry analysis. Cell viability is assessed using methods like trypan blue exclusion or a viability dye.[1][2]

In Vivo Assessment of this compound on TH17 Cells in a Mouse Model
  • Animal Model: C57BL/6 mice are colonized with Segmented Filamentous Bacteria (SFB), which are known to induce a robust TH17 cell response in the gut.

  • Treatment: Mice are fed a powdered diet containing 0.3% (w/w) this compound for a period of 4 to 7 days. A control group receives the powdered diet without ILCA.

  • Sample Collection: At the end of the treatment period, the small intestine is harvested, and lamina propria lymphocytes are isolated.

  • Analysis: The frequency of TH17 cells within the lamina propria lymphocyte population is quantified by flow cytometry after intracellular staining for RORγt and IL-17A.[2]

In Vivo Anti-inflammatory Effects of Lithocholic Acid in a DSS-Induced Colitis Model
  • Animal Model: Colitis is induced in mice (e.g., C57BL/6) by administering dextran sulfate sodium (DSS) in their drinking water.

  • Treatment: Lithocholic acid (e.g., 1 mg in a 150µl volume) is administered to the mice via enema at specified time points during the DSS treatment.

  • Disease Activity Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).

  • Histological Analysis: At the end of the experiment, the colons are removed, and tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) by methods such as ELISA or quantitative PCR.[4]

Correlation and Discussion

The available data suggests a good correlation between the in vitro and in vivo effects of this compound, particularly concerning its impact on TH17 cell differentiation. The in vitro studies demonstrate a direct inhibitory effect of ILCA on the molecular machinery of TH17 differentiation at micromolar concentrations.[1] This aligns with the in vivo findings where dietary administration of ILCA leads to a significant reduction of the TH17 cell population in the gut, a key site of immune regulation.[2] This suggests that the concentrations of ILCA achievable in the gut through diet are sufficient to exert a biologically relevant immunomodulatory effect.

For lithocholic acid, the correlation is also evident. Its ability to activate the TGR5 receptor in vitro translates to physiological responses in vivo, such as increased gallbladder filling and anti-inflammatory effects in a colitis model.[3][4] The anti-inflammatory properties observed in cultured colonic epithelial cells, marked by a reduction in pro-inflammatory cytokine release, are mirrored in the DSS-induced colitis model where LCA treatment ameliorates disease and lowers inflammatory markers.[4][5]

It is important to note that while these correlations are promising, the complexity of the in vivo environment introduces variables not present in in vitro systems. These include metabolism of the administered compound, interaction with the gut microbiota, and the interplay between different cell types and organ systems. For instance, the anti-inflammatory effects of LCA in vivo are dependent on the expression of the TGR5 receptor by immune cells, highlighting the importance of the tissue-specific expression of target receptors.[4]

Future Directions

Further research is needed to fully elucidate the in vitro-in vivo correlation of this compound's effects. Specifically, studies investigating a broader range of ILCA's activities in vivo, beyond TH17 inhibition, would be beneficial. Direct comparisons of dose-response relationships between in vitro and in vivo models will be crucial for establishing a more quantitative correlation. Additionally, exploring the role of TGR5 and FXR in mediating the in vivo effects of ILCA will provide a more complete understanding of its mechanisms of action.

References

Comparative Metabolomics of Isolithocholic Acid Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Isolithocholic acid (ILA) treatment. Due to a lack of direct comparative metabolomics studies on ILA, this guide leverages data from its isomer, Lithocholic acid (LCA), to infer potential metabolic alterations and signaling pathways.

This compound (ILA) is a secondary bile acid and an isomer of lithocholic acid (LCA). While both are products of cholesterol metabolism by gut microbiota, their distinct stereochemistry may lead to different biological activities.[1] Bile acids are increasingly recognized not just for their role in digestion but also as crucial signaling molecules that modulate various metabolic pathways.[2] Understanding the specific effects of ILA on the metabolome is critical for evaluating its therapeutic potential.

This guide summarizes the expected metabolic impact of ILA by examining the well-documented effects of LCA, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Quantitative Metabolomic Data: Effects of Lithocholic Acid

The following table summarizes the quantitative changes in metabolites observed in studies investigating the effects of Lithocholic Acid (LCA). These changes provide an indication of the potential metabolic impact of ILA treatment. The data is collated from studies on drug-induced liver injury and carotid atherosclerosis, where alterations in bile acid profiles were a key focus.[2][3]

Metabolite ClassMetabolite NameObserved Change with LCA/Disease StateReference
Primary Bile Acids Cholic Acid (CA)Decreased in some disease states with altered LCA[2]
Chenodeoxycholic Acid (CDCA)Decreased in some disease states with altered LCA[2]
Secondary Bile Acids Deoxycholic Acid (DCA)Increased in Carotid Artery Stenosis[2]
Lithocholic Acid (LCA)Significantly decreased in Carotid Artery Stenosis[2]
Conjugated Bile Acids Glycocholic Acid (GCA)Increased in Carotid Artery Stenosis[2]
Taurocholic Acid (TCA)-
Glycodeoxycholic Acid (GDCA)Increased in Carotid Artery Stenosis[2]
Taurodeoxycholic Acid (TDCA)Increased in Carotid Artery Stenosis[2]
Glycochenodeoxycholic Acid (GCDCA)Increased in Carotid Artery Stenosis[2]
Taurochenodeoxycholic Acid (TCDCA)Increased in Carotid Artery Stenosis[2]
Glycoursodeoxycholic Acid (GUDCA)Increased in Carotid Artery Stenosis[2]
Other 7-ketolithocholic acidAltered in some disease states[4]

Experimental Protocols

A targeted metabolomics approach using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a robust method for quantifying bile acids in biological samples.[5]

Sample Preparation (Serum)
  • Thaw frozen serum samples (-80°C) on ice.

  • Precipitate proteins by adding 180 µL of a pre-chilled acetonitrile/methanol (8:2 v/v) solution containing internal standards to 20 µL of serum.[5]

  • Vortex the mixture thoroughly for 1 minute to ensure complete mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent, such as a mixture of acetonitrile/methanol and water, for UPLC-MS/MS analysis.[5]

UPLC-MS/MS Analysis
  • Chromatographic Separation: Utilize a C18 reverse-phase column for the separation of bile acids. A gradient elution with a mobile phase consisting of water with a small amount of formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol is typically employed.[6]

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific bile acids, with optimized transitions for each compound.[6]

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the bile acids based on their retention times and specific mass transitions. Normalize the data to internal standards to account for variations in sample preparation and instrument response.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum_Plasma Serum/Plasma Collection Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Serum_Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution UPLC_MS UPLC-MS/MS Analysis Reconstitution->UPLC_MS Data_Acquisition Data Acquisition (MRM) UPLC_MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis signaling_pathways cluster_tgr5 TGR5 Signaling cluster_fxr FXR Signaling ILA This compound (ILA) (via LCA data) TGR5 TGR5 Receptor ILA->TGR5 Agonist FXR FXR Receptor ILA->FXR Antagonist AC Adenylate Cyclase TGR5->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Metabolic_Effects_TGR5 Metabolic Effects (Glucose Homeostasis, Energy Expenditure) PKA->Metabolic_Effects_TGR5 FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR BSEP_SHP Target Gene Expression (e.g., BSEP, SHP) FXR_RXR->BSEP_SHP Metabolic_Effects_FXR Metabolic Effects (Bile Acid Homeostasis, Lipid Metabolism) BSEP_SHP->Metabolic_Effects_FXR

References

Safety Operating Guide

Proper Disposal of Isolithocholic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isolithocholic Acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As with any laboratory chemical, a comprehensive disposal plan should be in place before work begins.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.

Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound was not found, the SDS for its isomer, Lithocholic Acid, indicates that it may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3] All handling of the powdered form should be done in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]

Hazard Summary for Lithocholic Acid (Isomer)

Hazard ClassificationGHS StatementPrecautionary Statement
Skin Irritation (Category 2)H315: Causes skin irritationP264: Wash thoroughly after handling.[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Standard Operating Procedure for Disposal

All laboratory chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office or equivalent authority. The following steps outline the standard procedure for the disposal of this compound.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible container. Do not mix with liquid waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or alkalis.[4] Halogenated and non-halogenated solvent wastes should typically be collected separately.[1]

Step 2: Select an Appropriate Waste Container
  • Compatibility: The container must be chemically compatible with the acid. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.[5][6] Avoid using metal containers for acidic waste.[7]

  • Condition: The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[7]

  • Prohibition: Never use former food or beverage containers for hazardous waste storage.[7]

  • Capacity: Do not overfill liquid containers; leave at least 25% headspace to allow for vapor expansion.[6]

Step 3: Label the Waste Container

Properly labeling waste containers is a critical safety and regulatory requirement.[5] The label should be affixed to the container as soon as the first drop of waste is added and must include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (i.e., "this compound"). Avoid abbreviations or formulas.

  • The approximate concentrations and volumes of the contents.

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers securely closed except when adding waste.[1][5]

  • Store incompatible waste types separately to prevent accidental reactions.[7]

  • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5]

Step 5: Arrange for Disposal

Once the container is full or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management department to request a pickup.[5] Do not transport hazardous waste outside of your laboratory; trained EHS staff must handle transportation and final disposal.

Prohibited Disposal Methods

  • DO NOT dispose of this compound, in either solid or liquid form, in the regular trash.[8]

  • DO NOT discharge this compound solutions down the sink or into any sewer system.[3] This is strictly prohibited for most laboratory chemicals.

  • DO NOT evaporate chemical waste in a fume hood as a method of disposal.

Disposal of Empty Containers

The original container that held pure this compound must also be disposed of properly.

  • Ensure the container is as empty as possible by normal means (e.g., scraping out remaining solid).[1]

  • If the chemical is classified as acutely hazardous (a "P-list" waste), the container must be triple-rinsed.[1] While this compound is not typically on this list, it is best practice to consult with your EHS office.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • Once properly emptied (and rinsed, if required), completely deface or remove the original manufacturer's label. The container can then typically be disposed of in the regular trash or designated glass disposal box.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Start: Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible & Labeled Waste Container segregate->container no_trash Trash Disposal no_drain Drain Disposal no_evap Evaporation store Store in Designated SAA (Keep Container Closed) container->store full Container Full? store->full request Contact EHS for Waste Pickup full->request Yes end End: Waste Removed by EHS request->end

Caption: A workflow diagram illustrating the proper steps for this compound disposal.

References

Personal protective equipment for handling Isolithocholic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isolithocholic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Summary of Key Safety Information
Hazard ClassificationGHS PictogramsPrecautionary Statements
Skin Irritation (Category 2)[1]GHS07 (Exclamation Mark)[1]P264: Wash thoroughly after handling.[1]
Eye Irritation (Category 2A)[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[2]

Operational Plan for Handling this compound

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against exposure.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles where there is a high risk of splashing.[4]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves; nitrile or butyl rubber are recommended for handling acids.[4][5] Always inspect gloves for integrity before use and change them when contaminated.[5]

    • Lab Coat/Protective Clothing : A lab coat or other protective clothing must be worn to prevent skin exposure.[3][6]

  • Respiratory Protection : If working with the powder outside of a containment device or if dust generation is likely, use a NIOSH/MSHA-approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed.[3]

Handling and Storage Procedures
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]

  • Safe Handling Practices :

    • Wash hands thoroughly after handling.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Minimize dust generation and accumulation when working with the solid form.

    • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[3]

Spill and Emergency Procedures
  • Small Spills : For minor spills, immediately clean up using appropriate absorbent materials, observing all PPE requirements.[8] Sweep up the solid material, place it into a suitable, labeled container for disposal, and avoid generating dust.[3]

  • Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid.

    • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]

    • Ingestion : If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]

Disposal Plan
  • Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

  • Container Disposal : Empty containers should be handled as hazardous waste and disposed of appropriately.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weighing & Preparation of Solutions B->C Proceed to Handling D Experimental Use C->D E Decontaminate Work Surfaces D->E Experiment Complete F Segregate & Label Waste E->F G Dispose of Waste per Protocol F->G H Doff & Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolithocholic Acid
Reactant of Route 2
Isolithocholic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.